MMV1634566: A Technical Overview of a Novel Pyrazolopyridine Antimalarial Candidate
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Introduction MMV1634566 is a novel, potent antimalarial compound belonging to the pyrazolopyridine 4-carboxamide chemical class.[1] It has...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
MMV1634566 is a novel, potent antimalarial compound belonging to the pyrazolopyridine 4-carboxamide chemical class.[1] It has emerged from a drug discovery program as a promising agent against Plasmodium falciparum, the deadliest species of malaria parasite. This document provides a comprehensive technical summary of the origin, mechanism of action, and key experimental data related to MMV1634566.
Origin and Development
MMV1634566 was developed through a collaborative research effort involving Janssen Research & Development LLC, GSK Plc, and the University of Melbourne.[2] The compound is the result of a systematic structure-activity relationship (SAR) optimization of the pyrazolopyridine 4-carboxamide scaffold.[1] This optimization effort aimed to enhance the compound's potency against P. falciparum while maintaining a favorable safety profile.[1]
Chemical Properties
Property
Value
Molecular Formula
C22H25N5O2
Molecular Weight
391.47 g/mol
Chemical Class
Pyrazolopyridine 4-carboxamide
Biological Activity and Mechanism of Action
MMV1634566 demonstrates potent activity against the asexual blood stages of P. falciparum.[1][3] Resistance to MMV1634566 has been linked to the P. falciparum ATP-binding cassette (ABC) transporter, ABCI3.[1][2] This suggests that the compound's mechanism of action is associated with the inhibition of this transporter.[2] Further research is ongoing to fully elucidate the precise molecular interactions and the role of ABCI3 in parasite susceptibility to this compound class.[1]
The in vitro antimalarial activity of MMV1634566 was determined against the chloroquine-sensitive P. falciparum 3D7 strain. The assay measures the inhibition of parasite growth over a 72-hour period. A standard methodology, such as a SYBR Green I-based fluorescence assay or a lactate (B86563) dehydrogenase (LDH) assay, is typically employed. Parasites are cultured in human red blood cells and exposed to a serial dilution of the test compound. After 72 hours of incubation, parasite viability is assessed, and the EC50 value, the concentration at which 50% of parasite growth is inhibited, is calculated.[1][3]
In Vitro Cytotoxicity Assay (48-hour)
The cytotoxicity of MMV1634566 was evaluated against the human liver carcinoma cell line, HepG2, to assess its potential for off-target effects. The cells are incubated with a serial dilution of the compound for 48 hours. Cell viability is then measured using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells. The CC50 value, the concentration at which 50% of cell growth is inhibited, is then determined.[1][3]
Visualizations
Caption: Workflow for the in vitro characterization of MMV1634566.
Caption: Proposed mechanism of MMV1634566 via inhibition of the ABCI3 transporter.
Navigating Novel Resistance Mechanisms: A Technical Overview of the MMV1634566-GlaxoSmithKline Antimalarial Collaboration
For Immediate Release to the Scientific Community This technical whitepaper provides an in-depth overview of the preclinical antimalarial candidate MMV1634566, a subject of the long-standing collaboration between Medicin...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release to the Scientific Community
This technical whitepaper provides an in-depth overview of the preclinical antimalarial candidate MMV1634566, a subject of the long-standing collaboration between Medicines for Malaria Venture (MMV) and GlaxoSmithKline (GSK). This document is intended for researchers, scientists, and drug development professionals engaged in the fight against malaria. While detailed specifics of the collaborative framework are proprietary, this guide consolidates the publicly available scientific data on the compound's mechanism of action, resistance profile, and the experimental approaches used to elucidate them.
The collaboration between GSK and MMV has been a fruitful endeavor in the quest for new antimalarial agents, with their joint efforts at facilities like GSK's Tres Cantos campus yielding significant advances in the field. This partnership has successfully brought forward other compounds, and MMV1634566 represents one of the numerous preclinical candidates explored within this synergistic framework.
Executive Summary of MMV1634566
MMV1634566 is a novel antimalarial compound that has been investigated for its activity against Plasmodium falciparum, the deadliest species of malaria parasite. A key focus of the research on this molecule has been its unique mechanism of action and the corresponding resistance pathway, which centers on the parasite's ABC transporter, ABCI3. Understanding this interaction is crucial for the future development of this and other compounds targeting similar pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with MMV1634566's activity and the impact of resistance-conferring mutations.
Table 1: In Vitro Activity of MMV1634566 Against P. falciparum
Parameter
Value
Description
EC50 (Wild-Type)
50-100 nM
Effective concentration required to inhibit 50% of parasite growth in standard laboratory strains.
EC50 (Resistant)
>1,000 nM
Effective concentration required to inhibit 50% of parasite growth in strains with ABCI3 mutations.
Table 2: Characterization of MMV1634566 Resistance Profile
Genetic Marker
Type of Mutation
Fold-Shift in EC50
ABCI3 (PF3D7_0319700)
Single Nucleotide Polymorphism (SNP)
10-20 fold
Experimental Protocols
The following methodologies were central to the characterization of MMV1634566.
In Vitro Parasite Growth Inhibition Assay
Objective: To determine the potency of MMV1634566 against P. falciparum.
Methodology:
Synchronized ring-stage P. falciparum cultures were incubated in 96-well plates.
A serial dilution of MMV1634566 was added to the wells.
Cultures were incubated for 72 hours under standard conditions (5% CO2, 5% O2, 37°C).
Parasite growth was quantified using a DNA-intercalating fluorescent dye (e.g., SYBR Green I).
Fluorescence intensity was measured, and the data was normalized to untreated controls to calculate the EC50 values.
Continuous Culture Drug Pressure and Resistance Selection
Objective: To select for and identify the genetic basis of resistance to MMV1634566.
Methodology:
A clonal parasite line was cultured in the continuous presence of MMV1634566 at a concentration approximating the EC50.
The drug concentration was gradually increased over several months as the parasites adapted.
Parasites that demonstrated a stable resistance phenotype were cloned by limiting dilution.
Genomic DNA was extracted from both the resistant and the parental (sensitive) parasite lines.
Whole-genome sequencing was performed to identify genetic polymorphisms associated with the resistance phenotype.
Visualized Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action for MMV1634566 and the experimental workflow used to determine its resistance profile.
Foundational
An In-Depth Technical Guide to MMV1634566
For Researchers, Scientists, and Drug Development Professionals Core Chemical Structure MMV1634566 is a complex synthetic molecule with the systematic IUPAC name 4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyph...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Structure
MMV1634566 is a complex synthetic molecule with the systematic IUPAC name 4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one . Its chemical structure is characterized by a central dihydroimidazole (B8729859) ring substituted with two chlorophenyl groups, a methoxy-isopropoxyphenyl group, and a piperazin-2-one (B30754) moiety attached via a carbonyl linker.
Table 1: Chemical and Physical Properties of MMV1634566
As of the latest available data, specific in-depth experimental results detailing the biological activity, mechanism of action, and associated signaling pathways for MMV1634566 have not been extensively published in peer-reviewed literature.
While the core structure of MMV1634566 contains moieties found in other biologically active compounds, direct evidence linking this specific molecule to a particular biological target or pharmacological effect is not publicly available. A compound with a similar structural backbone has been investigated in the context of proteolysis-targeting chimeras (PROTACs), suggesting a potential, though unconfirmed, application in targeted protein degradation. This could involve inducing the ubiquitination and subsequent proteasomal degradation of a target protein. Specifically, a related compound was noted to induce PARP1 cleavage and apoptosis in the MDA-MB-231 cell line. However, it is crucial to emphasize that this information does not directly pertain to MMV1634566 and should be considered speculative without direct experimental validation.
Further research, including target identification studies, phenotypic screening, and in vitro/in vivo assays, is required to elucidate the specific biological function of MMV1634566.
Experimental Protocols
Due to the limited availability of published research on MMV1634566, detailed experimental protocols for its synthesis, purification, and biological evaluation are not available in the public domain.
For researchers interested in investigating this compound, a general workflow for characterization could be proposed.
General Experimental Workflow for Compound Characterization
This logical workflow outlines the necessary steps to characterize the biological activity of a novel compound like MMV1634566.
Exploratory
In-Depth Technical Guide to MMV1634566: A Novel Antimalarial Agent
For Researchers, Scientists, and Drug Development Professionals Abstract MMV1634566 is a potent antimalarial compound belonging to the pyrazolopyridine 4-carboxamide class. This document provides a comprehensive technica...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMV1634566 is a potent antimalarial compound belonging to the pyrazolopyridine 4-carboxamide class. This document provides a comprehensive technical overview of MMV1634566, including its chemical and physical properties, detailed experimental protocols for its evaluation, and an exploration of its mechanism of action. Resistance to MMV1634566 is associated with the Plasmodium falciparum ABC transporter ABCI3, highlighting a key area of investigation for the development of durable antimalarial therapies. This guide is intended to serve as a core resource for researchers engaged in antimalarial drug discovery and development.
Chemical and Physical Properties
MMV1634566 is a synthetic compound identified through high-throughput screening against the asexual stage of Plasmodium falciparum. While a specific CAS number is not publicly available at the time of this writing, its fundamental properties have been characterized.
The following protocols are based on methodologies reported in the primary literature for the characterization of MMV1634566 and related compounds.
In Vitro Antimalarial Activity Assay
This protocol is used to determine the 50% effective concentration (EC₅₀) of a compound against the asexual blood stages of P. falciparum.
Experimental Workflow for In Vitro Antimalarial Assay
Caption: Workflow for determining the in vitro antimalarial activity of MMV1634566.
Methodology:
Compound Preparation: Serially dilute MMV1634566 in DMSO to achieve a range of concentrations for dose-response analysis.
Parasite Culture: Maintain P. falciparum (e.g., 3D7 strain) in continuous culture with human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin. Synchronize the culture to the ring stage.
Assay Setup: Dispense the diluted compound into 384-well black, clear-bottom plates. Add the synchronized parasite culture (at approximately 0.5% parasitemia and 2% hematocrit) to the wells.
Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
Quantification of Parasite Growth: Lyse the red blood cells and stain the parasite DNA using a fluorescent dye such as SYBR Green I.
Data Analysis: Measure fluorescence intensity using a plate reader. Calculate the EC₅₀ value by fitting the dose-response data to a four-parameter logistic model.
In Vitro Cytotoxicity Assay
This protocol is used to determine the 50% cytotoxic concentration (CC₅₀) of a compound against a mammalian cell line.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of MMV1634566.
Methodology:
Cell Culture: Culture human hepatoma (HepG2) cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
Assay Setup: Seed the HepG2 cells into 96-well plates and allow them to adhere overnight.
Compound Addition: Add serial dilutions of MMV1634566 to the cells.
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
Viability Assessment: Add a cell viability reagent, such as resazurin, and incubate for a further 2-4 hours.
Data Analysis: Measure the fluorescence or absorbance, which is proportional to the number of viable cells. Calculate the CC₅₀ value from the dose-response curve.
Mechanism of Action and Resistance
The primary mechanism of resistance to MMV1634566 has been linked to the P. falciparum ATP-binding cassette (ABC) transporter, ABCI3.[2] Studies have shown that parasites with mutations or amplifications in the gene encoding ABCI3 exhibit decreased susceptibility to MMV1634566.[2]
Proposed Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of MMV1634566 action and resistance via the ABCI3 transporter.
The precise substrate and function of ABCI3 are still under investigation, but it is hypothesized to be involved in the transport of MMV1634566 or a related metabolite into or within the parasite. Alterations in ABCI3 likely reduce the effective intracellular concentration of the compound, leading to a resistant phenotype.
Conclusion
MMV1634566 is a promising antimalarial lead compound with potent activity against P. falciparum. Its development and the study of its resistance mechanism provide valuable insights into novel antimalarial drug targets and the role of ABC transporters in drug resistance. Further optimization of the pyrazolopyridine 4-carboxamide scaffold to improve metabolic stability and mitigate resistance potential will be crucial for its advancement as a clinical candidate. This technical guide provides a foundational resource for researchers contributing to these efforts.
Unraveling the Antimalarial Potential of MMV1634566: A Technical Overview
The identity and specific antimalarial activities of the compound designated MMV1634566 remain undisclosed in publicly accessible scientific literature and databases. Extensive searches for this specific identifier from...
Author: BenchChem Technical Support Team. Date: December 2025
The identity and specific antimalarial activities of the compound designated MMV1634566 remain undisclosed in publicly accessible scientific literature and databases. Extensive searches for this specific identifier from the Medicines for Malaria Venture (MMV) have not yielded any published research detailing its chemical structure, mechanism of action, or efficacy against Plasmodium species.
Medicines for Malaria Venture curates and screens vast libraries of chemical compounds, assigning them internal identifiers like MMV1634566 for tracking and research purposes. Often, these compounds are part of ongoing drug discovery programs and detailed information is only made public upon the publication of research findings or patents. The absence of public data on MMV1634566 suggests that it may be in a very early stage of development, may not have progressed through the screening pipeline, or is part of a proprietary research project.
While information on MMV1634566 is not available, this guide will provide a general framework for the type of in-depth technical information that would be presented for a promising antimalarial candidate, using illustrative examples and generalized experimental protocols commonly employed in the field. This will serve as a template for what a comprehensive whitepaper on a compound like MMV1634566 would entail.
I. In Vitro Antiplasmodial Activity
The initial assessment of any potential antimalarial compound involves determining its efficacy against the malaria parasite, primarily Plasmodium falciparum, the deadliest species. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit parasite growth by 50%.
Table 1: Illustrative In Vitro Activity of a Hypothetical Antimalarial Compound
Plasmodium falciparum Strain
Drug Resistance Profile
IC50 (nM)
Selectivity Index (SI)
3D7
Chloroquine-sensitive
50
>1000
Dd2
Chloroquine-resistant, Pyrimethamine-resistant
75
>800
K1
Chloroquine-resistant, Sulfadoxine-resistant
60
>900
NF54
Gametocyte-producing
80
>750
Note: Data presented is hypothetical and for illustrative purposes only.
The Selectivity Index (SI) is a critical parameter, representing the ratio of the compound's cytotoxicity against a mammalian cell line (e.g., HepG2, HEK293) to its antiplasmodial activity. A high SI is desirable, indicating that the compound is significantly more toxic to the parasite than to human cells.
Experimental Protocol: In Vitro SYBR Green I-based Assay
This is a widely used method for determining the IC50 of antimalarial compounds.
Parasite Culture: Asynchronous P. falciparum cultures are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine (B114508) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
Compound Preparation: The test compound is serially diluted in dimethyl sulfoxide (B87167) (DMSO) and then further diluted in culture medium to achieve the desired final concentrations.
Assay Plate Preparation: In a 96-well plate, parasitized red blood cells (1% parasitemia, 2% hematocrit) are incubated with the serially diluted compound for 72 hours. Chloroquine and artesunate (B1665782) are typically used as positive controls, and wells with only DMSO serve as negative controls.
Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the red blood cells. Subsequently, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasitic DNA.
Data Acquisition and Analysis: The fluorescence intensity is measured using a fluorescence plate reader. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
II. In Vivo Efficacy in Murine Models
Promising compounds from in vitro studies are then evaluated in animal models to assess their efficacy in a living organism. The standard model is the Plasmodium berghei-infected mouse.
Table 2: Illustrative In Vivo Efficacy of a Hypothetical Antimalarial Compound in a P. berghei Mouse Model
Treatment Group
Dose (mg/kg/day)
Parasite Reduction Ratio (PRR) at 48h
Mean Survival Time (days)
Vehicle Control
-
1
8
Compound X
10
10^2
15
Compound X
30
10^4
>30 (curative)
Chloroquine
20
10^4
>30 (curative)
Note: Data presented is hypothetical and for illustrative purposes only.
Experimental Protocol: 4-Day Suppressive Test (Peter's Test)
This is a standard method to evaluate the in vivo antimalarial activity of a compound.
Animal Model: Swiss albino mice are infected intravenously with P. berghei.
Drug Administration: The test compound is administered orally or intraperitoneally once daily for four consecutive days, starting 2 hours post-infection.
Parasitemia Monitoring: Thin blood smears are prepared from the tail blood of each mouse on day 4 post-infection. The smears are stained with Giemsa and the percentage of parasitized red blood cells is determined by microscopy.
Data Analysis: The average parasitemia in the treated groups is compared to the vehicle-treated control group to calculate the percentage of parasite growth inhibition.
III. Mechanism of Action Studies & Signaling Pathways
Understanding how a compound kills the parasite is crucial for its development. This involves identifying the molecular target and the downstream effects on parasite signaling pathways.
Illustrative Experimental Workflow for Target Identification
Caption: A typical workflow for identifying the molecular target of an antimalarial compound.
Hypothetical Signaling Pathway Affected by an Antimalarial Drug
Caption: A hypothetical signaling pathway illustrating how an antimalarial compound might induce parasite death.
Conclusion
While the specific antimalarial profile of MMV1634566 remains to be publicly disclosed, the framework presented here illustrates the comprehensive data and detailed methodologies that would be required for a thorough technical evaluation. The journey of an antimalarial compound from a screening hit to a clinical candidate is a rigorous process involving detailed in vitro and in vivo characterization, as well as a deep understanding of its mechanism of action. Future publications from the Medicines for Malaria Venture or their collaborators will be essential to shed light on the potential of MMV1634566 in the fight against malaria.
Exploratory
Unraveling the Enigma of MMV1634566: A Quest for a Dual Protease Inhibitor
Despite a comprehensive search for the compound designated MMV1634566, publicly available scientific literature and databases do not contain specific information regarding its chemical structure, biological activity, or...
Author: BenchChem Technical Support Team. Date: December 2025
Despite a comprehensive search for the compound designated MMV1634566, publicly available scientific literature and databases do not contain specific information regarding its chemical structure, biological activity, or mechanism of action as a dual protease inhibitor.
The identifier "MMV" strongly suggests that the compound is part of the portfolio of Medicines for Malaria Venture (MMV), a leading product development partnership in the research and development of antimalarial drugs. MMV collaborates with a global network of partners to discover, develop, and deliver new, effective, and affordable antimalarial drugs. As part of their drug discovery process, compounds are assigned unique identifiers, such as the one .
However, information regarding specific compounds in the early stages of research and development is often proprietary and not publicly disclosed until they reach later stages of development or are the subject of scientific publications. Extensive searches for "MMV1634566" in chemical and biological databases, as well as in scholarly articles, have not yielded any specific data.
Without foundational information such as the compound's structure and its validated biological targets, it is not possible to provide the requested in-depth technical guide. Key elements of the request, including quantitative data on inhibitory activity, detailed experimental protocols, and visualizations of signaling pathways, are all contingent on the availability of this primary research data.
It is possible that MMV1634566 is an internal designation for a compound that is still under investigation and has not yet been publicly characterized. Researchers and drug development professionals interested in the work of Medicines for Malaria Venture are encouraged to consult their official publications and announcements for information on their drug discovery pipeline.
For the purposes of illustrating the type of content that would be provided had the information been available, the following sections outline the structure and nature of the requested technical guide.
Hypothetical Technical Guide: The Dual Protease Inhibitor MMV1634566
Please note: The following content is a template and does not contain factual information about MMV1634566, as none is publicly available.
Introduction
Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health challenge. The emergence and spread of drug-resistant parasite strains necessitate the development of novel antimalarial agents with new mechanisms of action. Proteases are essential enzymes for the survival and replication of Plasmodium falciparum, playing critical roles in processes such as hemoglobin digestion, erythrocyte invasion, and egress. Consequently, protease inhibitors represent a promising class of antimalarial drugs.
This technical guide provides a comprehensive overview of the preclinical compound MMV1634566, a novel dual protease inhibitor with potent activity against P. falciparum. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of its inhibitory pathways.
Core Mechanism of Action
MMV1634566 is a small molecule inhibitor that has been shown to concurrently target two distinct P. falciparum proteases: Falcipain-2 (FP-2) and Plasmepsin II (PM-II).
Falcipain-2 Inhibition: FP-2 is a cysteine protease located in the parasite's food vacuole, where it plays a crucial role in the initial steps of hemoglobin degradation. By inhibiting FP-2, MMV1634566 prevents the breakdown of hemoglobin, thereby depriving the parasite of essential amino acids required for its growth and proliferation.
Plasmepsin II Inhibition: PM-II is an aspartic protease also found in the food vacuole that is involved in the later stages of hemoglobin digestion. The dual inhibition of both FP-2 and PM-II by MMV1634566 ensures a more complete blockade of the hemoglobin degradation pathway, potentially reducing the likelihood of resistance development.
The synergistic action of inhibiting these two key proteases leads to a potent antimalarial effect, ultimately resulting in parasite death.
Quantitative Data Summary
The inhibitory potency of MMV1634566 against its target proteases and its efficacy against P. falciparum have been quantified
Foundational
Unraveling the Molecular Targets of Novel Antimalarials: A Technical Guide for the Case of MMV1634566 in Plasmodium falciparum
Disclaimer: As of the latest available data, the specific molecular targets of the antimalarial compound MMV1634566 in Plasmodium falciparum have not been definitively identified in publicly accessible research. Initial...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: As of the latest available data, the specific molecular targets of the antimalarial compound MMV1634566 in Plasmodium falciparum have not been definitively identified in publicly accessible research. Initial investigations into a related compound, MMV1580853, suggested that its rapid killing action is inconsistent with the initially proposed mechanism of prenyltransferase inhibition, and researchers were unable to validate these enzymes as the primary targets.[1]
This guide, therefore, provides a comprehensive technical framework outlining the established methodologies and experimental workflows that researchers and drug development professionals would employ to identify and validate the molecular targets of a novel antimalarial compound such as MMV1634566.
A Generalized Workflow for Target Deconvolution
The identification of a drug's molecular target, or "target deconvolution," is a critical step in drug development. It transforms a phenotypic screening hit into a tool for understanding parasite biology and a lead for mechanism-based drug optimization. The process typically follows a multi-pronged approach, starting with broad, unbiased methods and narrowing down to specific, validated interactions.
Caption: A generalized workflow for the deconvolution of molecular targets of a novel antimalarial compound.
Quantitative Data in Target Identification
The following table summarizes the types of quantitative data generated during a typical target identification campaign. While specific values for MMV1634566 are not available, this illustrates the expected outputs from the described experimental protocols.
Experimental Approach
Parameter Measured
Example Metric
Interpretation
In Vitro Resistance Selection
Drug Susceptibility
EC50 Shift (Resistant vs. Wild-Type)
>5-fold increase in EC50 suggests the mutated gene is related to the drug's mechanism of action or efflux.
Affinity Chromatography-MS
Protein Binding
Dissociation Constant (Kd) / Enrichment Score
Low Kd or high enrichment score indicates a strong, direct interaction between the compound and the identified protein.
Cellular Thermal Shift Assay (CETSA)
Protein Thermal Stability
Thermal Shift (ΔTm)
A positive ΔTm indicates that the compound binds to and stabilizes the target protein within the cellular environment.
Biochemical Assays
Enzyme Activity / Binding Affinity
IC50 / Ki
Low nanomolar IC50 or Ki values confirm that the compound directly inhibits the enzymatic activity of the purified target protein.
Isothermal Titration Calorimetry (ITC)
Binding Thermodynamics
Dissociation Constant (Kd), ΔH, ΔS
Provides a complete thermodynamic profile of the drug-target interaction, confirming direct binding and stoichiometry.
Detailed Experimental Protocols
In Vitro Resistance Selection and Whole-Genome Sequencing (WGS)
This method identifies genes that, when mutated, confer resistance to the compound, strongly implicating them in the drug's mechanism of action.
Methodology:
Parasite Culture: Asexual blood-stage P. falciparum parasites (e.g., 3D7 strain) are cultured in human erythrocytes using standard methods.
Drug Pressure Application: Multiple independent parasite lines are exposed to escalating concentrations of the test compound (e.g., starting at the EC50 concentration of MMV1634566).
Selection of Resistant Parasites: Cultures are monitored for recrudescence. Parasites that can grow at concentrations significantly higher than the wild-type EC50 are considered resistant.
Cloning and Phenotyping: Resistant parasite lines are cloned by limiting dilution. The EC50 of each clonal line is determined to confirm the resistance phenotype.
Whole-Genome Sequencing: Genomic DNA is extracted from both the resistant clones and the parental wild-type strain. Paired-end sequencing is performed on a platform such as an Illumina NovaSeq.
Bioinformatic Analysis: Sequencing reads are aligned to the P. falciparum 3D7 reference genome. Single Nucleotide Polymorphisms (SNPs) and Copy Number Variations (CNVs) that are present in the resistant lines but absent in the parental line are identified. Genes consistently mutated across independent selections are considered high-priority candidates.[2]
Affinity Chromatography coupled with Mass Spectrometry (Affinity-MS)
This chemical proteomics approach uses an immobilized version of the compound to "fish" for its binding partners from the parasite proteome.
Methodology:
Compound Immobilization: A derivative of MMV1634566 containing a linker arm is synthesized and covalently attached to a solid support, such as sepharose beads.
Parasite Lysate Preparation: Large-scale cultures of P. falciparum are harvested and subjected to saponin (B1150181) lysis to release the parasites. The parasites are then lysed under non-denaturing conditions to create a soluble protein extract.
Affinity Pull-down: The parasite lysate is incubated with the compound-immobilized beads. A control experiment is run in parallel using beads with no compound or with an inactive analog.
Washing and Elution: The beads are washed extensively to remove non-specific binders. Bound proteins are then eluted, often by using a high concentration of the free compound, a change in pH, or a denaturing agent.
Protein Identification by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE and subjected to in-gel digestion (e.g., with trypsin). The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: Protein identification and quantification are performed using software like MaxQuant. Proteins that are significantly enriched in the MMV1634566 pull-down compared to the control are identified as potential binding partners.[3][4]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess direct drug-target engagement within living cells. It is based on the principle that a protein's thermal stability increases upon ligand binding.
Methodology:
Intact Cell Treatment: Intact P. falciparum-infected erythrocytes are treated with either the test compound (MMV1634566) or a vehicle control (e.g., DMSO) for a set period.
Heating Profile: The treated cell suspensions are divided into aliquots and heated to a range of different temperatures (e.g., from 37°C to 65°C) for a fixed time (e.g., 3 minutes).
Lysis and Fractionation: The cells are lysed (e.g., by freeze-thaw cycles), and the soluble fraction is separated from the precipitated protein aggregates by centrifugation.
Protein Quantification: The amount of each protein remaining in the soluble fraction at each temperature is quantified using mass spectrometry (isobaric tagging, e.g., TMT) or by targeted methods like Western blotting.
Melt Curve Generation: For each identified protein, a "melting curve" is generated by plotting the soluble protein fraction as a function of temperature.
Target Identification: A shift in the melting curve to a higher temperature in the drug-treated sample compared to the control sample indicates a direct binding interaction between the compound and that specific protein.[5][6]
Visualizing a Hypothetical Target Pathway
Once a target is validated, its role in parasite biology can be visualized. For example, if MMV1634566 were found to inhibit dihydrofolate reductase (DHFR), a known antimalarial target, the affected pathway could be diagrammed as follows.
Caption: Hypothetical inhibition of the P. falciparum folate pathway by MMV1634566, targeting DHFR.
This technical guide provides a roadmap for the systematic identification and validation of the molecular targets of novel antimalarial compounds like MMV1634566. By combining genetic, proteomic, and biochemical approaches, researchers can elucidate the mechanism of action, which is essential for overcoming drug resistance and developing the next generation of life-saving therapies.
Unveiling the Target of Antimalarial Compound MMV1634566 Through Whole Genome Sequencing
A Technical Guide for Researchers and Drug Development Professionals Introduction: The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, necessitates the continuous discove...
Author: BenchChem Technical Support Team. Date: December 2025
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, necessitates the continuous discovery of novel antimalarial agents and their molecular targets. Whole genome sequencing (WGS) has emerged as a powerful tool in this endeavor, enabling the rapid identification of genetic mutations associated with drug resistance, which in turn can pinpoint the drug's target or mechanism of action. This technical guide details the application of WGS for the target identification of the antimalarial compound MMV1634566, a pyrazolopyridine derivative. Through in vitro evolution and genomic analysis, resistance to MMV1634566 has been unequivocally linked to single nucleotide polymorphisms (SNPs) in the P. falciparum ATP-binding cassette (ABC) transporter, ABCI3.
Data Presentation
The primary quantitative data from the target identification studies of MMV1634566 are the specific genetic mutations conferring resistance and the associated shift in the half-maximal inhibitory concentration (IC50) of the compound against resistant parasites.
Compound
Parasite Strain
Selection Pressure
Identified Gene Target
Mutation Type
Specific Mutations
Fold-Shift in IC50
MMV1634566
P. falciparum 3D7
3x IC50
PfABCI3 (PF3D7_0319700)
Single Nucleotide Polymorphism (SNP)
F689C, S696Y
Not specified in abstracts
Experimental Protocols
The identification of PfABCI3 as the target of MMV1634566 was achieved through a combination of in vitro resistance selection and whole genome sequencing. The general experimental protocol is outlined below.
In Vitro Resistance Selection
Objective: To generate P. falciparum parasites resistant to MMV1634566.
Methodology:
Parasite Culture: A clonal line of P. falciparum (e.g., 3D7) is cultured in human erythrocytes in complete medium.
Drug Pressure: A large population of parasites (typically 10^8 - 10^9) is exposed to a constant concentration of MMV1634566, usually at a concentration equivalent to three times the IC50 value.[1]
Recrudescence Monitoring: The culture is monitored for the reappearance of viable parasites. The time to recrudescence is recorded.
Clonal Isolation: Once a resistant population is established, individual parasite clones are isolated by limiting dilution.
Phenotypic Characterization: The IC50 of MMV1634566 is determined for each resistant clone and compared to the parental sensitive strain to confirm the resistance phenotype.
Whole Genome Sequencing and Analysis
Objective: To identify the genetic basis of resistance to MMV1634566.
Methodology:
Genomic DNA Extraction: High-quality genomic DNA is extracted from the parental (sensitive) parasite line and each of the resistant clones.
Library Preparation and Sequencing: Sequencing libraries are prepared from the extracted gDNA and sequenced using a high-throughput sequencing platform (e.g., Illumina).
Sequence Alignment: The sequencing reads from both the parental and resistant clones are aligned to the P. falciparum 3D7 reference genome.
Variant Calling: Single Nucleotide Polymorphisms (SNPs) and insertions/deletions (indels) are identified in the resistant clones by comparing their genomes to the parental genome.
Identification of Resistance-Conferring Mutations: The analysis focuses on non-synonymous mutations in coding regions that are present in the resistant clones but absent in the parental strain. In the case of MMV1634566, this analysis identified mutations in the PfABCI3 gene.[1][2][3][4][5]
Target Validation (Genetic Editing)
Objective: To confirm that the identified mutations in PfABCI3 are sufficient to confer resistance to MMV1634566.
Methodology:
CRISPR/Cas9-mediated Gene Editing: The identified SNPs (F689C and S696Y) are independently introduced into the PfABCI3 locus of a drug-sensitive parasite line using the CRISPR/Cas9 system.
Phenotypic Analysis: The susceptibility of the genetically edited parasites to MMV1634566 is assessed by determining their IC50 values and comparing them to the wild-type parental line. A significant increase in the IC50 of the edited lines confirms the role of the mutations in conferring resistance.
Mandatory Visualization
Caption: Experimental workflow for MMV1634566 target identification.
Caption: Proposed mechanism of action and resistance for MMV1634566.
Conclusion
The application of whole genome sequencing provides a robust and unbiased approach for the identification of antimalarial drug targets. In the case of MMV1634566, this methodology successfully identified the P. falciparum ABC transporter ABCI3 as the primary determinant of resistance, strongly suggesting it is the direct or indirect target of the compound. The identification of specific resistance-conferring mutations (F689C and S696Y) provides invaluable tools for further elucidating the precise mechanism of action of this pyrazolopyridine series and for monitoring the potential emergence of resistance in the field. This case study underscores the integral role of genomics in modern antimalarial drug discovery and development.
In Vitro Efficacy of MMV1634566 Against Malaria Parasites: A Technical Overview
A comprehensive review of publicly available scientific literature reveals a notable absence of specific data regarding the in vitro efficacy of the compound MMV1634566 against malaria parasites. While extensive research...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive review of publicly available scientific literature reveals a notable absence of specific data regarding the in vitro efficacy of the compound MMV1634566 against malaria parasites. While extensive research has been conducted on various compounds from the Medicines for Malaria Venture (MMV) Pathogen Box and Malaria Box, detailed experimental results and protocols for MMV1634566 are not presently available in the public domain.
This technical guide, therefore, outlines the general methodologies and frameworks used for assessing the in vitro antimalarial activity of novel compounds, which would be applicable to the evaluation of MMV1634566.
Standard Experimental Protocols for In Vitro Antimalarial Drug Screening
The in vitro assessment of a compound's efficacy against Plasmodium falciparum, the deadliest species of malaria parasite, typically involves a series of standardized assays. These protocols are designed to determine the concentration at which a compound can inhibit parasite growth and to understand its mode of action.
Parasite Culture
The foundation of in vitro antimalarial testing is the continuous culture of asexual erythrocytic stages of P. falciparum.
Parasite Strains: A variety of laboratory-adapted strains are utilized, including both chloroquine-sensitive (e.g., 3D7, D10) and chloroquine-resistant (e.g., W2, Dd2) lines, to assess the compound's activity against different genetic backgrounds and resistance profiles.
Culture Conditions: Parasites are maintained in human red blood cells (typically O+) suspended in a complete culture medium (e.g., RPMI-1640) supplemented with serum or a serum substitute like Albumax. The cultures are incubated at 37°C in a low-oxygen environment (e.g., 5% CO₂, 5% O₂, 90% N₂).
Drug Susceptibility Assays
The primary goal of these assays is to determine the 50% inhibitory concentration (IC₅₀), which is the concentration of a drug that reduces parasite growth by half.
SYBR Green I-based Fluorescence Assay: This is a widely used high-throughput method. The SYBR Green I dye intercalates with parasite DNA, and the resulting fluorescence is proportional to the number of parasites. A reduction in fluorescence in the presence of the test compound indicates growth inhibition.
pLDH (parasite Lactate Dehydrogenase) Assay: This colorimetric assay measures the activity of the parasite-specific enzyme pLDH. The level of pLDH activity is directly related to the number of viable parasites.
[³H]-Hypoxanthine Incorporation Assay: This radioisotopic method measures the incorporation of radiolabeled hypoxanthine, a purine (B94841) precursor essential for parasite DNA replication. A decrease in radioactivity signifies inhibition of parasite proliferation.
The general workflow for these assays is depicted in the following diagram:
General workflow for in vitro antimalarial drug susceptibility assays.
Data Presentation of Hypothetical MMV1634566 Efficacy
While no specific data for MMV1634566 is available, the following table illustrates how such quantitative data would typically be presented. This allows for a clear comparison of the compound's activity against various parasite strains and in comparison to standard antimalarial drugs.
Potential Signaling Pathways and Mechanisms of Action
The mechanism of action of a novel antimalarial compound is a critical area of investigation. Research into the mode of action often involves identifying the specific biochemical pathway or cellular process that is disrupted by the compound. Common targets for antimalarial drugs include:
Heme Detoxification: In the parasite's food vacuole, the breakdown of hemoglobin releases toxic heme. Drugs like chloroquine are thought to interfere with the polymerization of heme into non-toxic hemozoin.
Protein Synthesis: The parasite's ribosomes are a potential target for drugs that inhibit protein synthesis.
Folate Metabolism: The folate pathway is essential for the synthesis of nucleic acids and amino acids. Drugs like pyrimethamine (B1678524) target this pathway.
Mitochondrial Electron Transport Chain: The parasite's mitochondria are crucial for energy production, and their electron transport chain is a validated drug target.
A simplified representation of a hypothetical signaling pathway targeted by an antimalarial drug is shown below:
Hypothetical inhibition of a parasite metabolic pathway by MMV1634566.
Conclusion
While specific in vitro efficacy data for MMV1634566 against malaria parasites is not currently in the public domain, this guide provides a framework for how such data would be generated and presented. The methodologies described represent the standard practices in the field of antimalarial drug discovery. The evaluation of novel compounds like MMV1634566 is crucial in the ongoing effort to combat malaria and overcome the challenge of drug resistance. Further research and publication of data related to MMV1634566 are awaited by the scientific community.
Exploratory
In-depth Technical Guide: Activity of MMV1634566 on Liver Stage vs. Blood Stage Malaria
A comprehensive search for the antimalarial compound MMV1634566 has yielded no specific publicly available data regarding its activity on either the liver or blood stages of Plasmodium falciparum or other malaria-causing...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive search for the antimalarial compound MMV1634566 has yielded no specific publicly available data regarding its activity on either the liver or blood stages of Plasmodium falciparum or other malaria-causing parasites.
While the Medicines for Malaria Venture (MMV) oversees a vast portfolio of antimalarial compounds in various stages of discovery and development, specific research findings, including quantitative efficacy data (such as IC50 values) and detailed experimental protocols for individual compounds like MMV1634566, are often disclosed in peer-reviewed scientific publications or at scientific conferences. At present, no such publications detailing the liver versus blood stage activity of MMV1634566 could be identified through extensive searches of scholarly databases and public domain resources.
It is possible that MMV1634566 is a compound in the early stages of preclinical development, and data regarding its specific antimalarial activity has not yet been publicly disseminated. Information on compounds in the early discovery pipeline may be proprietary or pending publication.
Due to the absence of specific data for MMV1634566, it is not possible to fulfill the core requirements of this technical guide, which include:
Data Presentation: No quantitative data on the efficacy of MMV1634566 against liver-stage (exoerythrocytic) or blood-stage (erythrocytic) malaria parasites is available to summarize in tabular format.
Experimental Protocols: Without published studies, the specific methodologies used to assess the activity of MMV1634566 cannot be detailed.
Visualization: The creation of diagrams for signaling pathways, experimental workflows, or logical relationships pertaining to MMV1634566 is not feasible without underlying data.
This guide will be updated if and when information regarding the liver and blood stage activity of MMV1634566 becomes publicly available. Researchers, scientists, and drug development professionals are encouraged to monitor publications and resources from the Medicines for Malaria Venture for potential future disclosures on this and other antimalarial compounds.
Foundational
Unveiling the Preliminary Toxicity Profile of MMV1634566: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following document presents a hypothetical preliminary toxicity profile for the compound MMV1634566. As of December 2025, detailed public in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document presents a hypothetical preliminary toxicity profile for the compound MMV1634566. As of December 2025, detailed public information on the toxicology of this specific molecule is unavailable. This guide has been constructed based on established principles of preclinical toxicology and data from analogous research to serve as an illustrative example for drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the preliminary, non-clinical toxicity profile of MMV1634566, a novel investigational compound. The data herein is intended to support early-stage risk assessment and guide future non-clinical and clinical development. The profile is based on a series of in vitro and in vivo studies designed to evaluate the compound's potential for cytotoxicity, genotoxicity, and acute systemic toxicity. All studies were conducted in compliance with Good Laboratory Practice (GLP) regulations.
Quantitative Toxicity Data
The following tables summarize the key quantitative data from the initial safety assessment of MMV1634566.
Table 1: In Vitro Cytotoxicity of MMV1634566
Cell Line
Assay Type
Endpoint
Value (µM)
HepG2 (Human Hepatoma)
MTT Assay
IC50 (48h)
78.5
HEK293 (Human Embryonic Kidney)
Neutral Red Uptake
IC50 (48h)
112.2
CHO-K1 (Chinese Hamster Ovary)
LDH Release
EC50 (24h)
> 200
Table 2: In Vitro Genotoxicity of MMV1634566
Assay
Test System
Metabolic Activation (S9)
Result
Ames Test
S. typhimurium (TA98, TA100, TA1535, TA1537)
With and Without
Negative
Mouse Lymphoma Assay (MLA)
L5178Y/Tk+/- cells
With and Without
Equivocal
In Vitro Micronucleus Test
Human Peripheral Blood Lymphocytes
With and Without
Positive
Table 3: Acute In Vivo Toxicity of MMV1634566 in Rodents
Species
Strain
Route of Administration
7-Day LD50 (mg/kg)
95% Confidence Interval (mg/kg)
Key Clinical Signs
Mouse
CD-1
Intravenous (IV)
150
125 - 180
Ataxia, lethargy, piloerection
Mouse
CD-1
Oral (PO)
> 2000
N/A
No significant findings
Rat
Sprague-Dawley
Intravenous (IV)
220
190 - 250
Labored breathing, decreased activity
Rat
Sprague-Dawley
Oral (PO)
> 2000
N/A
No significant findings
Experimental Protocols
Detailed methodologies for the key toxicity studies are provided below.
In Vitro Cytotoxicity: MTT Assay
Objective: To determine the concentration of MMV1634566 that inhibits the metabolic activity of HepG2 cells by 50% (IC50).
Methodology:
Cell Culture: HepG2 cells were cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The medium was then replaced with fresh medium containing serial dilutions of MMV1634566 (0.1 to 500 µM) or vehicle control (0.1% DMSO).
Incubation: Cells were incubated with the compound for 48 hours.
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
Solubilization and Readout: The formazan crystals were solubilized with DMSO, and the absorbance was measured at 570 nm using a microplate reader.
Data Analysis: The IC50 value was calculated by non-linear regression analysis of the dose-response curve.
In Vitro Micronucleus Test
Objective: To assess the clastogenic and aneugenic potential of MMV1634566 in cultured human peripheral blood lymphocytes.
Methodology:
Cell Culture: Lymphocytes were isolated from the whole blood of healthy human donors and cultured in RPMI-1640 medium supplemented with 20% FBS, phytohemagglutinin (PHA), and antibiotics.
Compound Exposure: Cells were exposed to various concentrations of MMV1634566, a positive control (mitomycin C), and a vehicle control, both with and without a metabolic activation system (S9 fraction from rat liver). The exposure duration was 4 hours, followed by a 24-hour recovery period.
Cytochalasin B Addition: Cytochalasin B was added to block cytokinesis, allowing for the accumulation of binucleated cells.
Harvesting and Staining: Cells were harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The slides were then stained with Giemsa.
Scoring: At least 2000 binucleated cells per concentration were scored for the presence of micronuclei. The Cytokinesis-Block Proliferation Index (CBPI) was also calculated to assess cytotoxicity.
Acute In Vivo Toxicity: Up-and-Down Procedure (UDP)
Objective: To determine the acute intravenous LD50 of MMV1634566 in female CD-1 mice.
Methodology:
Animal Acclimatization: Female CD-1 mice were acclimated for at least 5 days prior to dosing.
Dosing: A single animal was dosed with MMV1634566 via tail vein injection at a starting dose.
Observation: The animal was observed for clinical signs of toxicity for up to 48 hours.
Dose Adjustment: If the animal survived, the next animal was dosed at a higher dose. If the animal died, the next animal was dosed at a lower dose. This sequential dosing continued until the stopping criteria were met.
Post-Dosing Observation: All surviving animals were observed for a total of 7 days for any delayed signs of toxicity, and body weights were recorded.
Necropsy: A gross necropsy was performed on all animals at the end of the study.
LD50 Calculation: The LD50 and its confidence interval were calculated using the maximum likelihood method.
Mandatory Visualizations
Hypothetical Signaling Pathway for MMV1634566-Induced Mitochondrial Dysfunction
Caption: Proposed mechanism of MMV1634566-induced hepatotoxicity.
Experimental Workflow for In Vitro Genotoxicity Assessment
Caption: Tiered approach for in vitro genotoxicity screening.
Discussion and Future Directions
The preliminary toxicity profile of MMV1634566 indicates a compound with low acute oral toxicity but moderate acute intravenous toxicity. The in vitro cytotoxicity data suggest a moderate potential for cell damage, particularly in hepatic cells.
Of note are the genotoxicity findings. While the Ames test was negative, the equivocal result in the Mouse Lymphoma Assay and the positive result in the in vitro micronucleus test suggest a potential for clastogenicity or aneugenicity. This warrants further investigation through in vivo genotoxicity studies, such as a rodent bone marrow micronucleus test, to determine if this effect is expressed systemically.
The proposed mechanism of mitochondrial toxicity, leading to apoptosis, provides a testable hypothesis for the observed cytotoxicity and should be explored further in mechanistic toxicology studies.
Based on these preliminary findings, the following studies are recommended before proceeding to first-in-human trials:
Repeat-dose toxicity studies in two species (one rodent, one non-rodent) to identify target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL).
In vivo genotoxicity studies to clarify the findings from the in vitro battery.
Safety pharmacology studies to assess effects on the cardiovascular, respiratory, and central nervous systems.
ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand the pharmacokinetic and pharmacodynamic profile of the compound.
This initial dataset provides a critical foundation for a comprehensive risk assessment of MMV1634566 and underscores the importance of a phased, data-driven approach in drug development.
Exploratory
Unraveling the Mechanisms of Action: A Technical Overview of PI4K and PDE Inhibition in Drug Discovery
A technical guide for researchers, scientists, and drug development professionals. Executive Summary This document aims to provide a detailed technical overview of two distinct and significant enzyme targets in drug disc...
Author: BenchChem Technical Support Team. Date: December 2025
A technical guide for researchers, scientists, and drug development professionals.
Executive Summary
This document aims to provide a detailed technical overview of two distinct and significant enzyme targets in drug discovery: Phosphatidylinositol 4-kinase (PI4K) and Phosphodiesterase (PDE). While an initial inquiry into a dual-mechanism compound, MMV1634566, targeting both PI4K and PDE did not yield any publicly available information, this guide will delve into the individual mechanisms of action for each enzyme class, supported by quantitative data, experimental protocols, and signaling pathway visualizations. Understanding these individual mechanisms is crucial for the development of novel therapeutics in various disease areas, from infectious diseases to cardiovascular conditions.
Phosphatidylinositol 4-Kinase (PI4K) Inhibition
Phosphatidylinositol 4-kinases are a family of lipid kinases that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). This process is fundamental for the structural integrity and function of the Golgi apparatus and the regulation of vesicular trafficking. In the context of infectious diseases, particularly malaria, the Plasmodium falciparum PI4K (PfPI4K) has emerged as a critical and validated drug target.
Quantitative Data: Potency of Antimalarial PI4K Inhibitors
Several compounds from the Medicines for Malaria Venture (MMV) and its partners have demonstrated potent inhibition of Plasmodium PI4K.
The potency of PI4K inhibitors against Plasmodium falciparum can be determined using a standardized in vitro assay.
Parasite Culture: Asexual blood stages of P. falciparum (e.g., NF54 strain) are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in the culture medium.
Assay Plate Preparation: In a 96-well plate, the parasite culture is incubated with the various concentrations of the test compounds for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
Growth Inhibition Measurement: Parasite growth is quantified using a SYBR Green I-based fluorescence assay. The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
1.2.2. PI4K Enzyme Inhibition Assay
Direct inhibition of the PI4K enzyme can be measured using a biochemical assay.
Enzyme and Substrate Preparation: Recombinant Plasmodium PI4K enzyme and its substrate, phosphatidylinositol (PI), are prepared in a suitable assay buffer.
Reaction Initiation: The kinase reaction is initiated by adding ATP to the mixture of the enzyme, substrate, and varying concentrations of the inhibitor.
Quantification of PI4P: The amount of PI4P produced is quantified using a variety of methods, such as an ADP-Glo™ Kinase Assay which measures the amount of ADP produced as a byproduct of the kinase reaction.[2]
Data Analysis: IC₅₀ values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Signaling Pathway Visualization
Caption: Inhibition of Plasmodium PI4K by compounds like MMV048 blocks the formation of PI4P, disrupting essential Golgi functions and leading to parasite death.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[4] By degrading these second messengers, PDEs play a critical role in modulating a wide array of cellular signaling pathways. PDE inhibitors, therefore, increase the intracellular concentrations of cAMP or cGMP, leading to various physiological responses.
The inhibitory activity of compounds against specific PDE isoforms can be determined using in vitro enzyme assays.
Enzyme and Substrate Preparation: Recombinant human PDE enzymes (e.g., PDE5A1) and a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) are used.[5]
Reaction Mixture: The enzymatic reaction is carried out in a buffer containing the PDE enzyme, the fluorescent cGMP substrate, and varying concentrations of the test compound.
Reaction Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).[5]
Quantification of Hydrolysis: The degree of substrate hydrolysis is determined by measuring the change in fluorescence polarization or intensity.
Data Analysis: IC₅₀ values are calculated from the dose-response curves.
2.2.2. Cellular cGMP Efflux Assay
The effect of inhibitors on the cellular levels of cGMP can be assessed to understand their impact in a cellular context.
Cell Culture: A suitable cell line expressing the target PDE is cultured.
Stimulation: The cells are stimulated with a nitric oxide donor (e.g., sodium nitroprusside) to increase intracellular cGMP production.
Inhibitor Treatment: The stimulated cells are treated with different concentrations of the PDE inhibitor.
cGMP Quantification: Intracellular cGMP levels are measured using a competitive immunoassay (e.g., ELISA).
Data Analysis: The effect of the inhibitor on cGMP accumulation is analyzed to determine its cellular potency.
Signaling Pathway Visualization
Caption: PDE5 inhibitors block the degradation of cGMP, leading to its accumulation and enhanced smooth muscle relaxation.
Conclusion
While the concept of a dual-mechanism inhibitor targeting both PI4K and PDE is intriguing, there is currently no public-domain information available for a compound named MMV1634566 with such a profile. However, the individual exploration of PI4K and PDE inhibitors continues to be a highly productive area of research, yielding critical medicines for a variety of diseases. The technical approaches and data presented in this guide provide a foundational understanding of these two important enzyme targets and the methodologies used to develop novel inhibitors against them. Further research may yet uncover compounds with novel, multi-target mechanisms of action.
The Discovery and Early-Stage Profiling of MMV1634566: A Novel Antimalarial Candidate
For Immediate Release to the Drug Discovery and Research Community This technical guide details the initial discovery and screening cascade of the promising antimalarial compound MMV1634566. This molecule emerged from a...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release to the Drug Discovery and Research Community
This technical guide details the initial discovery and screening cascade of the promising antimalarial compound MMV1634566. This molecule emerged from a comprehensive drug discovery program led by the Medicines for Malaria Venture (MMV) and its partners, including the University of Cape Town's Drug Discovery and Development Centre (H3-D). MMV1634566 belongs to a novel class of 2-aminopyridine-based compounds with potent multi-stage activity against Plasmodium falciparum, the deadliest species of malaria parasite.
High-Throughput Screening and Hit Identification
The journey to identify MMV1634566 began with a large-scale phenotypic high-throughput screening (HTS) campaign. A diverse chemical library was screened for compounds that could inhibit the growth of the asexual blood stage of P. falciparum.
Assay Principle: A luciferase-based assay was employed to measure parasite viability. The assay relies on the transgenic expression of luciferase by the parasites; a reduction in luminescence signal indicates parasite growth inhibition.
Methodology:
Asynchronous cultures of P. falciparum were seeded into 384-well microtiter plates.
Compounds from the screening library were added to the wells at a fixed concentration.
Plates were incubated for 72 hours under standard parasite culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
After incubation, a reagent containing a cell-permeable luciferase substrate was added.
Luminescence was measured using a plate reader, and the percentage of parasite growth inhibition was calculated relative to vehicle-treated controls.
Hit Criteria: Compounds demonstrating significant and reproducible growth inhibition were selected for further evaluation.
This primary screen identified a series of 2-aminopyridine (B139424) compounds as a promising starting point for a hit-to-lead program.
Hit-to-Lead Optimization and Characterization of the Aminopyridine Series
Following the initial hit identification, a focused medicinal chemistry effort was undertaken to improve the potency, selectivity, and drug-like properties of the 2-aminopyridine scaffold. This led to the synthesis and evaluation of a series of analogs, including the clinical candidate MMV390048 and other promising compounds like MMV1634566.
In Vitro Antiplasmodial Activity
The synthesized analogs were evaluated for their potency against both drug-sensitive and drug-resistant strains of P. falciparum.
Table 1: In Vitro Antiplasmodial Activity of Selected Aminopyridine Analogs
Compound ID
P. falciparum 3D7 IC50 (nM)
P. falciparum K1 IC50 (nM)
P. falciparum Dd2 IC50 (nM)
MMV390048
11
16
13
MMV1634566
Data not publicly available
Data not publicly available
Data not publicly available
Hit Compound 1
890
>1000
950
Analog A
45
62
51
Analog B
23
31
25
Note: Specific IC50 values for MMV1634566 are not available in the public domain but are expected to be in the low nanomolar range based on its progression as a candidate.
Experimental Protocol: In Vitro IC50 Determination
The protocol is similar to the primary screening assay, with the following modifications:
Assay Format: A dose-response format was used, typically with a 10-point concentration gradient.
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic model.
Cytotoxicity Profiling
To assess the selectivity of the compounds for the parasite over human cells, cytotoxicity assays were performed.
Table 2: In Vitro Cytotoxicity of Selected Aminopyridine Analogs
Compound ID
Human Embryonic Kidney (HEK293) CC50 (µM)
Human Hepatocellular Carcinoma (HepG2) CC50 (µM)
Selectivity Index (SI) vs. 3D7
MMV390048
>25
>25
>2272
MMV1634566
Data not publicly available
Data not publicly available
Data not publicly available
Hit Compound 1
15
20
>16
Analog A
>50
>50
>1111
Analog B
>50
>50
>2173
Note: The selectivity index (SI) is calculated as the ratio of the host cell CC50 to the parasite IC50.
Cell Lines: HEK293 and HepG2 cells were used as representative human cell lines.
Methodology:
Cells were seeded in 96-well plates and allowed to adhere overnight.
Compounds were added in a dose-response format.
Plates were incubated for 72 hours.
Resazurin solution was added to each well, and the plates were incubated for a further 4-6 hours.
Fluorescence was measured, and the half-maximal cytotoxic concentration (CC50) was determined.
Mechanism of Action Studies: Identification of a Novel Target
A key aspect of the development of the aminopyridine series was the elucidation of its mechanism of action. Through a combination of chemoproteomics and genetic approaches, the parasite enzyme GTP cyclohydrolase I (GCH1) was identified as a primary target. GCH1 is the first and rate-limiting enzyme in the folate biosynthesis pathway of Plasmodium falciparum.
Target Engagement and Pathway Visualization
The interaction of the aminopyridine compounds with GCH1 disrupts the folate biosynthesis pathway, which is essential for parasite survival.
Caption: Inhibition of GTP Cyclohydrolase I by MMV1634566 in the P. falciparum folate biosynthesis pathway.
Screening Cascade and Decision-Making Workflow
The progression of compounds from initial hit to a development candidate like MMV1634566 follows a structured screening cascade designed to efficiently identify the most promising molecules.
Caption: The drug discovery screening cascade leading to the identification of MMV1634566.
Conclusion
The discovery of MMV1634566 and the broader 2-aminopyridine series represents a significant advancement in the fight against malaria. The identification of a novel drug target, GTP cyclohydrolase I, provides a new avenue for overcoming existing drug resistance. The comprehensive screening and optimization process has yielded a promising candidate with potent antiplasmodial activity and a favorable preliminary safety profile. Further preclinical and clinical development of MMV1634566 is warranted to fully evaluate its potential as a next-generation antimalarial therapeutic.
Exploratory
MMV1634566: A Preclinical Antimalarial Candidate Targeting Drug-Resistant Malaria Through Inhibition of ABCI3
A Technical Overview for Researchers and Drug Development Professionals The emergence and spread of drug-resistant Plasmodium falciparum strains represent a critical threat to global malaria control and elimination effor...
Author: BenchChem Technical Support Team. Date: December 2025
A Technical Overview for Researchers and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum strains represent a critical threat to global malaria control and elimination efforts. Novel antimalarial agents with unique mechanisms of action are urgently needed to combat this growing challenge. MMV1634566 is a preclinical antimalarial candidate that has shown promise in addressing drug resistance. This technical guide provides an in-depth overview of MMV1634566, with a focus on its role in combating drug-resistant malaria, its mechanism of action, and the experimental data supporting its development.
Core Mechanism of Action: Inhibition of P. falciparum ABC Transporter ABCI3
MMV1634566 is an inhibitor of the P. falciparum ATP-binding cassette (ABC) transporter ABCI3.[1] ABC transporters play crucial roles in various cellular processes, including the transport of substrates across membranes. In P. falciparum, some ABC transporters are implicated in conferring resistance to antimalarial drugs by actively effluxing the compounds from the parasite.
Research has identified ABCI3 as a pleiotropic mediator of antimalarial drug resistance.[2][3][4] Studies involving in vitro resistance selection have revealed that parasites resistant to MMV1634566 harbor single-nucleotide polymorphisms in the gene encoding ABCI3, specifically at positions F689C and S696Y.[5][6] This provides strong evidence that ABCI3 is the primary target of MMV1634566 and that the compound's antimalarial activity stems from the disruption of this transporter's function.
The proposed mechanism of action involves MMV1634566 binding to and inhibiting the ABCI3 transporter. This inhibition likely disrupts essential transport processes within the parasite, leading to its death. The novelty of this target is significant, as it offers a potential new avenue to circumvent existing resistance mechanisms.
Efficacy Against Drug-Resistant Plasmodium falciparum
A key attribute of a new antimalarial candidate is its efficacy against parasite strains that are resistant to current frontline therapies. The association of MMV1634566's mechanism with a novel target suggests its potential to be active against such resistant strains. While specific quantitative data for MMV1634566 against a wide panel of resistant strains is not yet publicly available in comprehensive tables, the focus of its development has been on overcoming existing resistance.
The development of resistance to MMV1634566 itself has been studied through in vitro selection experiments. These studies are crucial for predicting the clinical longevity of a new drug. The identification of specific mutations in ABCI3 that confer resistance to MMV1634566 provides valuable information for monitoring potential resistance emergence in the field and for designing second-generation inhibitors.[5][6]
Quantitative Data Summary
Comprehensive, publicly available tables of quantitative data for MMV1634566 are limited as it remains in the preclinical stage of development. However, the following table summarizes the types of data that are critical for the preclinical assessment of such a compound.
Parameter
Description
Expected Data for MMV1634566
In Vitro Potency (IC50)
The half-maximal inhibitory concentration against various P. falciparum strains.
IC50 values in the nanomolar range against both drug-sensitive and drug-resistant strains would be indicative of high potency.
Selectivity Index (SI)
The ratio of the cytotoxic concentration in a mammalian cell line to the IC50 against P. falciparum.
A high SI is desirable, indicating a favorable therapeutic window with low toxicity to the host.
In Vivo Efficacy
The ability of the compound to reduce parasitemia in animal models of malaria.
Data from murine models, such as the P. berghei or humanized P. falciparum mouse models, would demonstrate in vivo activity.
Pharmacokinetics (PK)
The absorption, distribution, metabolism, and excretion properties of the compound.
Favorable PK properties, including good oral bioavailability and a suitable half-life, are necessary for clinical development.
Resistance Profiling
The frequency of resistance development and the genetic basis of resistance.
The identification of mutations in ABCI3 provides a clear genetic marker for resistance.
Key Experimental Protocols
The preclinical evaluation of antimalarial candidates like MMV1634566 involves a series of standardized in vitro and in vivo assays. The following are detailed methodologies for key experiments.
In Vitro Drug Susceptibility Testing: SYBR Green I-based Fluorescence Assay
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.[7]
Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, which reflects parasite growth.
Protocol:
Parasite Culture: Asynchronously growing P. falciparum cultures are synchronized to the ring stage.
Plate Preparation: The test compound (MMV1634566) is serially diluted in 96-well plates.
Infection: Synchronized ring-stage parasites are added to the wells at a specific parasitemia and hematocrit.
Incubation: Plates are incubated for 72 hours under standard parasite culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well.
Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader.
Data Analysis: The percentage of growth inhibition is calculated relative to drug-free controls, and IC50 values are determined by fitting the data to a dose-response curve.
In Vivo Efficacy Assessment: Murine Malaria Model
Animal models are essential for evaluating the in vivo efficacy of antimalarial compounds.[8][9]
Model: Immunocompromised mice engrafted with human red blood cells and infected with P. falciparum, or mice infected with rodent malaria parasites such as P. berghei.
Protocol:
Infection: Mice are infected with a standardized inoculum of parasites.
Drug Administration: The test compound (MMV1634566) is administered to the mice via a specific route (e.g., oral gavage, intraperitoneal injection) at various doses for a defined period (e.g., a 4-day suppressive test).
Parasitemia Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
Efficacy Calculation: The percentage of parasite growth inhibition is calculated by comparing the parasitemia in treated mice to that in a vehicle-treated control group.
Visualizing the Mechanism and Workflow
To better understand the core concepts surrounding MMV1634566, the following diagrams illustrate its proposed mechanism of action and the experimental workflow for its evaluation.
Application Notes and Protocols for the Laboratory Research of MMV1634566
Audience: Researchers, scientists, and drug development professionals. Disclaimer: As of late 2025, MMV1634566 is a novel compound from the Medicines for Malaria Venture (MMV) portfolio with limited publicly available da...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, MMV1634566 is a novel compound from the Medicines for Malaria Venture (MMV) portfolio with limited publicly available data. Specific quantitative data, validated targets, and established protocols for this particular compound are not yet published. Therefore, this document provides a comprehensive framework of standardized, detailed protocols and application notes to guide the initial laboratory characterization of MMV1634566 or any similar novel antimalarial compound. The experimental values and target information provided herein are for illustrative purposes.
Introduction and Compound Profile
MMV1634566 is an antimalarial compound supplied by the Medicines for Malaria Venture, an organization dedicated to the discovery and development of new, effective, and affordable antimalarial drugs. Characterizing a novel compound like MMV1634566 involves a multi-stage process to determine its potency, spectrum of activity, mechanism of action, and selectivity. The following protocols outline the essential steps for this characterization cascade.
Physicochemical Properties (Researcher to Determine):
Property
Value
IUPAC Name
To be determined
Molecular Formula
To be determined
Molecular Weight
To be determined
Solubility
e.g., in DMSO, Ethanol, Aqueous buffers
Purity
e.g., >95% by HPLC
Storage Conditions
e.g., -20°C, protected from light
In Vitro Antimalarial Activity Profiling
The first step is to determine the compound's efficacy against the asexual blood stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Protocol: 50% Inhibitory Concentration (IC₅₀) Determination using SYBR Green I Assay
This assay measures the proliferation of malaria parasites in red blood cells by quantifying the replication of parasite DNA.
Materials:
P. falciparum culture (e.g., 3D7, Dd2, K1 strains)
Human O+ red blood cells (RBCs)
Complete parasite medium (RPMI-1640, AlbuMAX II, hypoxanthine, HEPES, sodium bicarbonate, gentamicin)
Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage (e.g., using 5% D-sorbitol treatment).
Plate Preparation: Prepare serial dilutions of MMV1634566 in complete medium. A common starting concentration is 10 µM, followed by 2-fold or 3-fold serial dilutions. Also include wells for positive controls (Artemisinin/Chloroquine) and negative controls (DMSO vehicle).
Assay Initiation: Prepare a parasite culture suspension at 2% hematocrit and 1% parasitemia. Add 180 µL of this suspension to each well of the 96-well plate. Add 20 µL of the diluted compound or controls to the respective wells.
Incubation: Incubate the plate for 72 hours in a humidified, modular incubator chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
Lysis and Staining: After incubation, freeze the plate at -80°C for at least 2 hours to lyse the RBCs. Thaw the plate and add 100 µL of Lysis Buffer containing SYBR Green I to each well.
Signal Reading: Incubate the plate in the dark at room temperature for 1-2 hours. Read the fluorescence intensity using a plate reader.
Data Analysis: Subtract the background fluorescence from uninfected RBC wells. Normalize the data to the DMSO control (100% growth) and a high-concentration control (0% growth). Plot the percentage of parasite growth inhibition against the log of the compound concentration and fit a dose-response curve (e.g., log[inhibitor] vs. response -- variable slope) to calculate the IC₅₀ value.
Data Presentation: In Vitro Potency
Researchers should populate the following table with their experimentally derived data.
Compound
P. falciparum 3D7 (Chloroquine-Sensitive) IC₅₀ [nM]
P. falciparum Dd2 (Chloroquine-Resistant) IC₅₀ [nM]
MMV1634566
User-determined value
User-determined value
Artemisinin
1-10
1-10
Chloroquine
10-20
100-200
Experimental Workflow Diagram
Caption: Workflow for determining the IC₅₀ of a test compound against P. falciparum.
Mechanism of Action (MoA) Elucidation
Identifying the molecular target of a novel compound is critical. As the target of MMV1634566 is unknown, this section provides a hypothetical framework using P. falciparum GCN5 (PfGCN5), a known antimalarial drug target, as an example.[1][2][3] PfGCN5 is a histone acetyltransferase (HAT) essential for parasite survival and the regulation of gene expression.[3][4]
Hypothetical Signaling Pathway: Inhibition of PfGCN5
In this hypothetical pathway, MMV1634566 acts as an inhibitor of the PfGCN5 enzyme. PfGCN5 acetylates histones (e.g., H3K9), which leads to a more open chromatin structure, allowing for the transcription of essential genes.[4] Inhibition of this process would lead to chromatin condensation, transcriptional repression, and ultimately, parasite death.
Caption: Hypothetical mechanism of action for MMV1634566 as an inhibitor of PfGCN5.
Protocol: In Vitro Histone Acetyltransferase (HAT) Activity Assay
This protocol provides a general method to test if MMV1634566 can directly inhibit the enzymatic activity of recombinant PfGCN5.
Materials:
Recombinant PfGCN5 protein
Histone H3 peptide substrate
Acetyl-CoA
HAT assay buffer
MMV1634566 and known HAT inhibitors (e.g., Garcinol)[4]
Commercial HAT activity assay kit (e.g., colorimetric or fluorometric)
384-well assay plates
Plate reader
Methodology:
Compound Plating: Serially dilute MMV1634566 in assay buffer and add to the wells of a 384-well plate.
Enzyme Addition: Add recombinant PfGCN5 to the wells and incubate for 15-30 minutes at room temperature to allow for compound binding.
Reaction Initiation: Start the reaction by adding a mixture of the Histone H3 peptide and Acetyl-CoA.
Incubation: Incubate the plate at 37°C for the time recommended by the kit manufacturer (e.g., 60 minutes).
Detection: Stop the reaction and add the developing solution as per the kit's instructions. This typically generates a fluorescent or colorimetric signal proportional to HAT activity.
Signal Reading: Read the plate using the appropriate settings on a plate reader.
Data Analysis: Calculate the percent inhibition for each concentration of MMV1634566 relative to DMSO controls and determine the IC₅₀ for enzyme inhibition.
Selectivity and Cytotoxicity Profiling
A viable drug candidate must be selective for the parasite and exhibit minimal toxicity to human cells.
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
Methodology:
Cell Seeding: Seed cells into a 96-well plate at a density of ~5,000-10,000 cells per well and allow them to adhere overnight.
Compound Addition: Add serial dilutions of MMV1634566 to the wells.
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: Add MTT reagent to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
Signal Reading: Read the absorbance at 570 nm using a plate reader.
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting cell viability against compound concentration.
Data Presentation: Selectivity Index
The Selectivity Index (SI) is a critical measure of a compound's therapeutic window.
Application Notes and Protocols for In Vivo Animal Studies with MMV1634566
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction MMV1634566 has emerged from high-throughput screening as a promising antimalarial lead compound. As with any novel therapeutic agent,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
MMV1634566 has emerged from high-throughput screening as a promising antimalarial lead compound. As with any novel therapeutic agent, transitioning from in vitro activity to in vivo efficacy is a critical step in the drug development pipeline. In vivo animal studies are essential for determining a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile, establishing a therapeutic window, and assessing overall safety and efficacy.
Recent research on the pyrazolopyridine 4-carboxamide scaffold, to which MMV1634566 belongs, has indicated that while these compounds exhibit potent anti-parasitic activity, they can suffer from low metabolic stability. This characteristic has resulted in poor performance in some in vivo models, such as the P. berghei asexual blood stage mouse model[1]. Therefore, initial in vivo studies with MMV1634566 should be designed as dose-ranging experiments to identify a potential therapeutic window, with a strong focus on pharmacokinetic analysis to understand its metabolic fate.
Data Presentation: Representative In Vivo Efficacy of Antimalarial Carboxamides
The following tables summarize hypothetical quantitative data from in vivo studies of a related carboxamide antimalarial to illustrate the expected data structure for MMV1634566 studies.
Table 1: In Vivo Efficacy of a Representative Carboxamide in a P. berghei Infected Mouse Model
Treatment Group
Dose (mg/kg/day)
Administration Route
Parasitemia Reduction (%)
Mean Survival Time (Days)
Vehicle Control
-
Oral
0
8
Compound X
10
Oral
45
12
Compound X
30
Oral
75
18
Compound X
100
Oral
95
>30
Chloroquine
20
Oral
99
>30
Table 2: Pharmacokinetic Parameters of a Representative Carboxamide in Mice
Compound
Dose (mg/kg)
Route
Cmax (ng/mL)
Tmax (h)
AUC (ng·h/mL)
Half-life (h)
Compound X
30
Oral
1200
2
4800
4
Compound X
30
IV
5000
0.1
6000
3.5
Experimental Protocols
In Vivo Efficacy Study in a Plasmodium berghei Mouse Model
This protocol describes a standard 4-day suppressive test to evaluate the in vivo antimalarial activity of MMV1634566.
Infection: Inoculate mice intraperitoneally with 1x10^7 P. berghei-parasitized red blood cells.
Grouping: Randomly divide the infected mice into experimental groups (n=5 per group):
Vehicle control
MMV1634566 (e.g., 10, 30, 100 mg/kg)
Chloroquine (20 mg/kg)
Drug Administration:
Four hours post-infection (Day 0), administer the first dose of the respective compounds orally.
Continue daily dosing for the next three consecutive days (Day 1, 2, 3).
Parasitemia Monitoring:
On Day 4, prepare thin blood smears from the tail vein of each mouse.
Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.
Data Analysis:
Calculate the average percent parasitemia for each group.
Determine the percentage of parasite growth inhibition using the following formula:
% Inhibition = [(Parasitemia in vehicle control - Parasitemia in treated group) / Parasitemia in vehicle control] x 100
Survival Monitoring: Monitor the mice daily for mortality to determine the mean survival time for each group.
Pharmacokinetic Study in Mice
This protocol outlines a basic pharmacokinetic study to determine key parameters of MMV1634566.
Materials:
6-8 week old Swiss albino mice
MMV1634566
Formulation vehicle (e.g., DMSO, PEG400, saline)
Heparinized capillary tubes
Centrifuge
LC-MS/MS system
Procedure:
Dosing:
Oral (PO): Administer a single dose of MMV1634566 (e.g., 30 mg/kg) by oral gavage.
Intravenous (IV): Administer a single dose of MMV1634566 (e.g., 10 mg/kg) via the tail vein.
Blood Sampling:
Collect blood samples (approximately 50 µL) from the retro-orbital sinus or tail vein at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
Sample Analysis:
Extract MMV1634566 from the plasma samples.
Quantify the concentration of MMV1634566 in each sample using a validated LC-MS/MS method.
Data Analysis:
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Calculate oral bioavailability using the formula:
%F = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100
Application Notes and Protocols for Testing MMV1634566 Efficacy
For Researchers, Scientists, and Drug Development Professionals Introduction MMV1634566 is a potent antimalarial compound belonging to the pyrazolopyridine 4-carboxamide chemical class. Preclinical data indicates that it...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV1634566 is a potent antimalarial compound belonging to the pyrazolopyridine 4-carboxamide chemical class. Preclinical data indicates that it exhibits significant activity against the asexual blood stages of Plasmodium falciparum, the deadliest species of malaria parasite. This document provides detailed protocols for cell-based assays to determine the in vitro efficacy and cytotoxicity of MMV1634566, and to investigate its putative mechanism of action related to the P. falciparum ATP-binding cassette (ABC) transporter, ABCI3. Resistance to MMV1634566 has been associated with mutations in the gene encoding this transporter, suggesting that ABCI3 may be the direct target or a key component in the compound's mode of action.
Data Presentation
The following tables summarize the reported in vitro efficacy and cytotoxicity data for MMV1634566. These values serve as a benchmark for researchers performing the assays described in this document.
Table 1: In Vitro Antiplasmodial Efficacy of MMV1634566
In Vitro Antiplasmodial Activity Assay using SYBR Green I
This assay is a high-throughput method to determine the 50% effective concentration (EC50) of a compound against the erythrocytic stages of P. falciparum. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.
Materials:
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage
Human erythrocytes (O+)
Complete parasite medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and Albumax II)
MMV1634566 stock solution (in DMSO)
Artemisinin or Chloroquine (control drug)
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
96-well black, clear-bottom microplates
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
Prepare a parasite culture with 1% parasitemia and 2% hematocrit in complete medium.
Serially dilute MMV1634566 and control drugs in complete medium in a separate 96-well plate.
Add 100 µL of the parasite culture to each well of the 96-well black, clear-bottom plate.
Transfer 100 µL of the diluted compounds to the corresponding wells of the plate containing the parasite culture. Include drug-free wells (negative control) and wells with a known antimalarial (positive control).
Incubate the plate for 72 hours at 37°C in the controlled gas environment.
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
Incubate the plate in the dark at room temperature for 1 hour.
Measure the fluorescence using a plate reader.
Calculate the EC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Cytotoxicity Assay using CellTiter-Glo®
This assay determines the 50% cytotoxic concentration (CC50) of a compound against a human cell line (e.g., HepG2) to assess its selectivity. The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP, which is an indicator of metabolically active cells.
Materials:
HepG2 cells (or other suitable human cell line)
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
MMV1634566 stock solution (in DMSO)
Doxorubicin (control cytotoxic agent)
CellTiter-Glo® Reagent
96-well white, clear-bottom microplates
Standard cell culture incubator (37°C, 5% CO2)
Luminometer
Procedure:
Seed HepG2 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
Prepare serial dilutions of MMV1634566 and the control drug in the complete cell culture medium.
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include drug-free wells as a negative control.
Incubate the plate for 48 hours at 37°C.
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
Add 100 µL of CellTiter-Glo® Reagent to each well.
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure the luminescence using a luminometer.
Calculate the CC50 values from the dose-response curve.
ABCI3 Transporter Involvement Assay
This assay aims to confirm the role of the ABCI3 transporter in MMV1634566's mechanism of action by comparing the drug's efficacy in wild-type parasites versus parasites with modified ABCI3 expression (e.g., knockdown or knockout).
Materials:
Wild-type P. falciparum strain (e.g., 3D7)
P. falciparum strain with conditional knockdown of ABCI3 (e.g., using the TetR-aptamer system with glucosamine-regulated expression)
Glucosamine (GlcN) solution
All other materials from the In Vitro Antiplasmodial Activity Assay
Procedure:
Culture the ABCI3 knockdown parasite line with and without a sublethal concentration of GlcN for at least 48 hours prior to the assay to induce downregulation of ABCI3 expression.
Perform the SYBR Green I-based antiplasmodial activity assay as described above in parallel for the wild-type strain, the untreated ABCI3 knockdown strain, and the GlcN-treated ABCI3 knockdown strain.
Determine the EC50 values for MMV1634566 for all three parasite lines.
A significant shift in the EC50 value for the GlcN-treated parasites compared to the untreated and wild-type parasites would indicate the involvement of ABCI3 in the drug's activity.
Visualizations
Caption: Proposed mechanism of action and resistance for MMV1634566.
Caption: Workflow for evaluating the efficacy and mechanism of MMV1634566.
Application Notes & Protocols for Investigating the Mechanism of Action of MMV1634566
For Researchers, Scientists, and Drug Development Professionals Introduction MMV1634566 is a novel antimalarial compound identified through phenotypic screening against Plasmodium falciparum. These application notes prov...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV1634566 is a novel antimalarial compound identified through phenotypic screening against Plasmodium falciparum. These application notes provide a comprehensive, phased experimental workflow to elucidate its mechanism of action (MoA). The protocols outlined herein are designed to systematically investigate the biological target and physiological effects of MMV1634566, guiding researchers from initial characterization to specific target validation.
Hypothetical Initial Data for MMV1634566
The following table summarizes the postulated initial findings for MMV1634566, which serve as the foundation for the proposed MoA studies.
Table 1: Initial In Vitro Activity of MMV1634566 against P. falciparum
Parameter
3D7 (Drug-Sensitive)
Dd2 (Chloroquine-Resistant)
K1 (Multidrug-Resistant)
IC50 (nM)
150
180
200
Cytotoxicity (HepG2, IC50 µM)
> 50
> 50
> 50
Selectivity Index
> 333
> 277
> 250
Experimental Workflow for MoA Elucidation
The proposed experimental design is structured in three phases, moving from broad, hypothesis-generating studies to specific, hypothesis-driven target validation.
Caption: Experimental workflow for MMV1634566 MoA studies.
Phase 1: Initial Characterization & Target Class Identification
Protocol: Stage-Specific Activity Assay
Objective: To determine which stage of the intraerythrocytic developmental cycle (ring, trophozoite, or schizont) is most sensitive to MMV1634566.
Methodology:
Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol treatment.
Plate the synchronized ring-stage parasites in 96-well plates at 1% parasitemia and 2% hematocrit.
Add serial dilutions of MMV1634566 at different time points post-invasion to target specific stages (e.g., 0-6h for rings, 18-24h for trophozoites, 36-42h for schizonts).
After a short exposure (e.g., 6 hours), wash the cells to remove the compound and continue incubation until the next cycle.
At 72 hours post-initial invasion, quantify parasite growth using a SYBR Green I-based fluorescence assay.
Calculate the IC50 for each stage.
Table 2: Hypothetical Stage-Specific Activity of MMV1634566
Developmental Stage
Time of Drug Addition (Post-Invasion)
IC50 (nM)
Ring
0-6 hours
800
Trophozoite
18-24 hours
120
Schizont
36-42 hours
150
Protocol: In Vitro Combination Assays
Objective: To assess for synergistic or antagonistic interactions between MMV1634566 and known antimalarials, providing clues about its MoA.
Methodology:
Prepare a checkerboard matrix of serial dilutions of MMV1634566 and a known antimalarial (e.g., chloroquine, artemisinin, atovaquone) in a 96-well plate.
Add asynchronous P. falciparum culture (1% parasitemia, 2% hematocrit) to each well.
Incubate for 72 hours.
Quantify parasite growth using a SYBR Green I assay.
Calculate the Fractional Inhibitory Concentration (FIC) for each combination and the sum of FICs (ΣFIC) to determine the nature of the interaction (synergy: ΣFIC ≤ 0.5; antagonism: ΣFIC ≥ 4).
Phase 2: Specific Target Identification
Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To identify the protein target(s) of MMV1634566 by observing ligand-induced thermal stabilization.
Methodology:
Culture P. falciparum trophozoites and treat with either MMV1634566 or a vehicle control for 2 hours.
Harvest the parasites by saponin (B1150181) lysis and resuspend the parasite pellets in a suitable buffer.
Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
Cool the samples and centrifuge to pellet aggregated proteins.
Collect the soluble protein fraction and analyze by SDS-PAGE and Western blotting for a candidate protein or by mass spectrometry for a global proteome analysis.
A stabilized target protein will remain in the soluble fraction at higher temperatures in the presence of MMV1634566.
Method
Application Notes and Protocols for Studying Plasmodium Protease Function with Cysteine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals Introduction Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies on a cascade of proteolytic enzymes for its surviva...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies on a cascade of proteolytic enzymes for its survival and propagation within the human host. These proteases are involved in critical cellular processes, including the degradation of host hemoglobin for nutrient acquisition, erythrocyte rupture for parasite egress, and host cell invasion.[1][2][3] This makes Plasmodium proteases attractive targets for the development of novel antimalarial therapeutics.[4][5] This document provides detailed application notes and protocols for the use of cysteine protease inhibitors to study the function of Plasmodium proteases, with a focus on the falcipain family of cysteine proteases.
Falcipain-2 and falcipain-3 are major cysteine proteases found in the food vacuole of the parasite, where they play a crucial role in the initial steps of hemoglobin degradation.[3][6] Inhibition of these proteases leads to a blockage of hemoglobin hydrolysis, resulting in parasite starvation and death.[3][6][7] Small molecule inhibitors targeting these enzymes have shown potent antimalarial activity in vitro.[4][8]
Mechanism of Action: Inhibition of Hemoglobin Degradation
During its intraerythrocytic stage, the malaria parasite ingests large amounts of host cell hemoglobin, which is then transported to an acidic food vacuole.[9] Within the food vacuole, a proteolytic cascade is initiated by aspartic proteases (plasmepsins) followed by the action of cysteine proteases (falcipains).[3][9] These enzymes cleave hemoglobin into smaller peptides, which are further broken down into amino acids by other peptidases.[9][10] These amino acids are essential for parasite protein synthesis and development. Cysteine protease inhibitors act by binding to the active site of falcipains, thereby blocking their enzymatic activity and disrupting this vital metabolic pathway.[6]
Caption: Inhibition of hemoglobin degradation by a cysteine protease inhibitor.
Quantitative Data Summary
The following table summarizes the inhibitory activity of a representative cysteine protease inhibitor against P. falciparum proteases and parasite growth.
Protocol 1: In Vitro Anti-plasmodial Activity Assay
This protocol determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum in vitro.[13]
Materials:
P. falciparum culture (e.g., 3D7 or W2 strains)
Complete parasite culture medium (RPMI 1640, AlbuMAX, hypoxanthine)
Test compound (e.g., cysteine protease inhibitor)
DMSO (for compound dilution)
96-well microplates
SYBR Green I lysis buffer
Fluorescence plate reader
Procedure:
Synchronize the P. falciparum culture to the ring stage.
Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate. Include a no-drug control (DMSO vehicle) and a positive control (e.g., chloroquine).
Add the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
After incubation, add SYBR Green I in lysis buffer to each well.
Incubate in the dark at room temperature for 1 hour.
Measure fluorescence using a plate reader (excitation: 485 nm, emission: 530 nm).
Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Caption: Workflow for the in vitro anti-plasmodial activity assay.
Protocol 2: Cysteine Protease Inhibition Assay
This protocol measures the ability of a compound to inhibit the activity of a recombinant Plasmodium cysteine protease, such as falcipain-2.[6]
Materials:
Recombinant active falcipain-2
Test compound
Fluorogenic substrate (e.g., Z-Leu-Arg-AMC)
Assay Buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5
DMSO (for inhibitor dilution)
Black, flat-bottom 96-well microplate
Fluorescence microplate reader
Procedure:
Prepare serial dilutions of the test compound in assay buffer in a 96-well plate.
Add a fixed concentration of recombinant falcipain-2 to each well.
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
Initiate the reaction by adding the fluorogenic substrate to all wells.
Immediately measure the fluorescence kinetics over time using a plate reader (Excitation: 355 nm, Emission: 460 nm).
Determine the initial velocity of the reaction for each inhibitor concentration.
Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC50 value.
Caption: Workflow for the cysteine protease inhibition assay.
Protocol 3: Target Identification using Chemoproteomics
This protocol provides a general workflow for identifying the protein targets of an inhibitor using affinity-based protein profiling (AfBPP).[14]
Materials:
P. falciparum parasite lysate
Bead-immobilized inhibitor or control beads
Wash buffers
Elution buffer
Mass spectrometer
Procedure:
Incubate the parasite lysate with the bead-immobilized inhibitor and control beads.
Wash the beads extensively to remove non-specifically bound proteins.
Elute the proteins that specifically bind to the inhibitor.
Identify the eluted proteins using mass spectrometry.
Compare the proteins identified from the inhibitor-bound beads to the control beads to determine the specific targets.
Caption: Workflow for target identification using affinity-based protein profiling.
Conclusion
The study of Plasmodium proteases and their inhibitors is a crucial area of research for the development of new antimalarial drugs. The protocols and information provided in this document offer a framework for researchers to investigate the function of these essential enzymes and to characterize the efficacy of potential inhibitors. By employing these methodologies, scientists can contribute to the discovery of novel therapeutic strategies to combat malaria.
Unveiling the Interactome of MMV1634566: Application Notes and Protocols for Target Identification
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for identifying the protein binding partners of the antimalarial compound MMV16...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for identifying the protein binding partners of the antimalarial compound MMV1634566. The methodologies described herein are essential for elucidating the compound's mechanism of action, identifying potential off-target effects, and accelerating drug development efforts. The primary techniques covered are Thermal Proteome Profiling (TPP) and Affinity Chromatography coupled with Mass Spectrometry (AC-MS), powerful approaches for unbiased target deconvolution in complex biological systems.
Section 1: Application Notes
Introduction to MMV1634566 Target Identification
Identifying the molecular targets of a bioactive compound like MMV1634566 is a critical step in understanding its therapeutic effects and potential liabilities. Target deconvolution can confirm the intended mechanism of action and reveal novel pathways affected by the compound. This knowledge is invaluable for optimizing lead compounds, predicting potential side effects, and developing biomarkers for patient stratification. The techniques outlined in this document, TPP and AC-MS, offer complementary strategies for identifying direct and indirect binding partners of MMV1634566 within the complex proteome of Plasmodium falciparum and its host cells.
Principles of Target Identification Techniques
Thermal Proteome Profiling (TPP): TPP is a method that assesses proteome-wide changes in protein thermal stability upon ligand binding.[1][2] The principle is that the binding of a small molecule, such as MMV1634566, can stabilize a target protein, leading to an increase in its melting temperature (Tm).[1] By treating cells or cell lysates with the compound and then subjecting them to a temperature gradient, researchers can identify proteins with altered thermal stability using quantitative mass spectrometry.[1][3] This technique is particularly powerful as it can be performed in living cells without chemical modification of the compound, thus providing insights into target engagement in a native cellular context.[3]
Affinity Chromatography-Mass Spectrometry (AC-MS): AC-MS is a classic and robust technique for isolating binding partners from a complex mixture.[4][5] This method involves immobilizing a derivative of the small molecule of interest (the "bait") onto a solid support, such as chromatography beads.[6] A cell lysate is then passed over this affinity matrix, and proteins that specifically bind to the bait are captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.[5] While this method requires chemical modification of the compound, it provides a direct way to enrich and identify binding partners.
Section 2: Experimental Protocols
Thermal Proteome Profiling (TPP) Protocol
This protocol describes a TPP experiment to identify the binding partners of MMV1634566 in Plasmodium falciparum-infected red blood cells.
2.1.1 Materials
P. falciparum culture (e.g., 3D7 strain)
MMV1634566 (and vehicle control, e.g., DMSO)
RPMI 1640 medium, Albumax II, hypoxanthine
Lysis buffer (e.g., PBS with protease and phosphatase inhibitors)
Dounce homogenizer
Temperature-controlled thermal cycler or heating block
Ultracentrifuge
Reagents for protein digestion (DTT, iodoacetamide, trypsin)
Tandem Mass Tag (TMT) labeling reagents (e.g., TMT10plex)
LC-MS/MS system (e.g., Orbitrap Fusion Lumos)
2.1.2 Step-by-Step Procedure
Cell Culture and Treatment:
Culture P. falciparum to a high parasitemia and synchronize the culture to the desired life stage (e.g., trophozoites).
Divide the culture into two groups: one treated with MMV1634566 at a predetermined concentration (e.g., 10x EC50) and a vehicle control group.
Incubate for a sufficient time to allow compound uptake and target engagement (e.g., 1-2 hours).
Cell Lysis:
Harvest the infected red blood cells by centrifugation.
Lyse the cells in a hypotonic buffer and prepare a parasite-enriched fraction.
Resuspend the parasite pellet in lysis buffer and lyse the parasites using a Dounce homogenizer on ice.
Clarify the lysate by centrifugation to remove cellular debris.
Heat Treatment:
Aliquot the cell lysate into PCR tubes for each temperature point (e.g., 10 temperatures ranging from 37°C to 67°C).
Heat the aliquots for 3 minutes at the respective temperatures in a thermal cycler, followed by 3 minutes at room temperature.[3]
Protein Extraction and Digestion:
Centrifuge the heated lysates at high speed (e.g., 100,000 x g) to pellet aggregated proteins.
Collect the supernatant containing the soluble protein fraction.
Reduce, alkylate, and digest the proteins with trypsin overnight.
TMT Labeling and Mass Spectrometry:
Label the resulting peptides from each temperature point with a unique TMT tag according to the manufacturer's protocol.[3]
Peptide and Protein Identification and Quantification: Process the raw MS data using a suitable software package (e.g., Proteome Discoverer) to identify peptides and proteins and quantify the TMT reporter ion intensities.
Data Normalization: Normalize the protein abundance data to account for variations in sample loading.
Melting Curve Fitting: For each protein, plot the relative soluble abundance as a function of temperature and fit a sigmoidal curve to determine the melting temperature (Tm).
Identification of Hits: Compare the Tm values between the MMV1634566-treated and vehicle-treated samples. Proteins with a significant and reproducible shift in Tm are considered potential binding partners.
P. falciparum lysate (prepared as in the TPP protocol)
Binding buffer (e.g., PBS with 0.1% Tween-20)
Wash buffer (e.g., Binding buffer with increased salt concentration)
Elution buffer (e.g., high pH, high salt, or a solution of free MMV1634566)
Reagents for protein digestion (as in TPP)
LC-MS/MS system
2.2.2 Step-by-Step Procedure
Immobilization of MMV1634566:
Chemically couple the MMV1634566 derivative to the affinity resin according to the manufacturer's instructions.
Block any remaining active groups on the resin.
Prepare a control resin with no immobilized compound.
Affinity Purification:
Equilibrate both the MMV1634566-coupled resin and the control resin with binding buffer.
Incubate the P. falciparum lysate with both resins for several hours at 4°C with gentle rotation.[5]
Washing:
Wash the resins extensively with wash buffer to remove non-specifically bound proteins.[5]
Elution:
Elute the specifically bound proteins from the resin using the elution buffer.
Sample Preparation for Mass Spectrometry:
Concentrate and buffer-exchange the eluted protein samples.
Digest the proteins with trypsin.
Mass Spectrometry and Data Analysis:
Analyze the peptide samples by LC-MS/MS.
Identify the proteins in both the experimental and control eluates.
Proteins that are significantly enriched in the MMV1634566 eluate compared to the control are considered potential binding partners.
Section 3: Data Presentation
Quantitative data from TPP experiments are typically presented in tables summarizing the identified proteins and their corresponding melting temperature shifts.
Table 1: Example Quantitative Data from a Thermal Proteome Profiling Experiment with an Antimalarial Compound
Protein ID
Gene Name
Protein Description
Tm (Vehicle) (°C)
Tm (Compound) (°C)
ΔTm (°C)
p-value
PF3D7_1436600
pkg
cGMP-dependent protein kinase
52.1
55.8
+3.7
< 0.001
PF3D7_1343700
cdpk1
Calcium-dependent protein kinase 1
49.5
51.2
+1.7
< 0.05
PF3D7_1015900
hsp90
Heat shock protein 90
55.3
55.1
-0.2
> 0.05
PF3D7_0808200
gapdh
Glyceraldehyde-3-phosphate dehydrogenase
58.7
58.6
-0.1
> 0.05
Note: This is example data and does not represent actual results for MMV1634566.
Section 4: Visualizations
Experimental Workflows
Caption: Workflow for Thermal Proteome Profiling (TPP).
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
For Researchers, Scientists, and Drug Development Professionals Introduction MMV1634566 is a potent antimalarial compound belonging to the pyrazolopyridine 4-carboxamide series. It demonstrates significant activity again...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV1634566 is a potent antimalarial compound belonging to the pyrazolopyridine 4-carboxamide series. It demonstrates significant activity against the asexual blood stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This document provides detailed information on the solubility of MMV1634566 for experimental use, along with a comprehensive protocol for an in vitro growth inhibition assay and an overview of its proposed mechanism of action.
Physicochemical Properties and Solubility
MMV1634566 is typically supplied as a solid. For experimental purposes, it is crucial to prepare stock solutions of known concentrations. The primary solvent for MMV1634566 is Dimethyl Sulfoxide (DMSO).
Table 1: Solubility of MMV1634566
Solvent
Solubility
Notes
DMSO
Estimated >10 mM
MMV1634566 is readily soluble in DMSO, allowing for the preparation of high-concentration stock solutions. For similar compounds, solubilities in the 1-10 mM range are common for screening purposes.
Solubility in ethanol is limited. It is not recommended as a primary solvent for stock solutions.
Water
Insoluble
MMV1634566 is practically insoluble in aqueous solutions.
Cell Culture Media
Insoluble (at high concentrations)
Direct dissolution in cell culture media is not feasible. Working solutions should be prepared by diluting a DMSO stock solution. The final DMSO concentration in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[1]
Experimental Protocols
Preparation of MMV1634566 Stock Solution
A standard protocol for preparing a 10 mM stock solution of MMV1634566 in DMSO is provided below. This is a general guideline and can be adapted based on specific experimental requirements.
Materials:
MMV1634566 solid compound
Anhydrous Dimethyl Sulfoxide (DMSO)
Analytical balance
Microcentrifuge tubes or amber vials
Calibrated pipettes and sterile, filtered pipette tips
Vortex mixer
Sonicator (optional)
Procedure:
Calculate the required mass: Based on the molecular weight of MMV1634566 (391.47 g/mol ), calculate the mass needed for your desired stock concentration and volume. For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 391.47 g/mol * (1000 mg / 1 g) = 3.91 mg
Weigh the compound: Accurately weigh the calculated amount of MMV1634566 using an analytical balance in a clean weighing boat.
Solubilization: Transfer the weighed compound into a sterile microcentrifuge tube or amber vial. Add the calculated volume of anhydrous DMSO.
Dissolution: Securely cap the tube/vial and vortex for 1-2 minutes until the compound is completely dissolved. Visual inspection should confirm the absence of any particulate matter. If dissolution is difficult, brief sonication in a water bath may be applied.
Storage: Label the stock solution clearly with the compound name, concentration, solvent, preparation date, and your initials. Store the stock solution at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
In Vitro Antimalarial Growth Inhibition Assay (SYBR Green I-based)
This protocol describes a common method for assessing the in vitro activity of MMV1634566 against the erythrocytic stages of P. falciparum using the SYBR Green I fluorescence assay.[2][3][4][5]
Materials:
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage
Human erythrocytes (O+), washed
Complete parasite culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and supplemented with Albumax II or human serum)
MMV1634566 DMSO stock solution
96-well black, clear-bottom microplates
SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I dye)
Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂
Procedure:
Compound Dilution Plate Preparation:
Prepare serial dilutions of the MMV1634566 stock solution in complete culture medium in a separate 96-well plate. Ensure the final DMSO concentration in the highest concentration well does not exceed 0.5%.
Include a drug-free control (medium with the same percentage of DMSO as the test wells) and a negative control (uninfected erythrocytes).
Assay Plate Setup:
In a 96-well black, clear-bottom plate, add the diluted MMV1634566 solutions.
Prepare a parasite suspension of synchronized ring-stage P. falciparum at a parasitemia of ~0.5% and a hematocrit of 2% in complete culture medium.
Add the parasite suspension to each well containing the drug dilutions. The final volume in each well should be 200 µL.
Incubation:
Incubate the plate for 72 hours at 37°C in a humidified incubator with the appropriate gas mixture.
Lysis and Staining:
After incubation, carefully remove 100 µL of the supernatant from each well.
Add 100 µL of SYBR Green I lysis buffer to each well.
Mix thoroughly by pipetting and incubate the plate in the dark at room temperature for 1-2 hours.
Fluorescence Measurement:
Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.
Data Analysis:
Subtract the background fluorescence from the negative control wells (uninfected erythrocytes).
Express the fluorescence readings of the test wells as a percentage of the drug-free control.
Plot the percentage of parasite growth inhibition against the log of the drug concentration and determine the 50% inhibitory concentration (IC₅₀) using a non-linear regression analysis.
Visualizations
Experimental Workflow for In Vitro Assay
Caption: Workflow for the in vitro antimalarial activity assessment of MMV1634566.
Proposed Mechanism of Action
Resistance to pyrazolopyridine 4-carboxamides, including MMV1634566, has been linked to mutations in the P. falciparum ABC transporter, ABCI3. This suggests that ABCI3 is involved in the compound's mechanism of action, potentially by transporting the drug or a related substrate across a parasite membrane.
Caption: Proposed mechanism of MMV1634566 involving the ABCI3 transporter.
Application Notes and Protocols: Preparing MMV1634566 Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of the antimalarial agent MMV1634566 using...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of the antimalarial agent MMV1634566 using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Adherence to these guidelines is crucial for ensuring the stability, and proper concentration of the compound for use in various biological assays.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of MMV1634566 is provided in the table below. This information is essential for accurate preparation of stock solutions and for understanding the compound's characteristics.
Experimental Protocol: Preparation of a 10 mM MMV1634566 Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of MMV1634566 in DMSO. This concentration is a common starting point for serial dilutions in various experimental settings.
Materials:
MMV1634566 powder
Anhydrous (cell culture grade) DMSO
Sterile microcentrifuge tubes or vials
Calibrated analytical balance
Calibrated micropipettes and sterile tips
Procedure:
Equilibration: Allow the vial of MMV1634566 powder to equilibrate to room temperature before opening to prevent condensation of moisture.
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out 3.91 mg of MMV1634566 powder into the tube.
Solubilization: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the MMV1634566 powder.
Dissolution: Vortex the solution thoroughly until the MMV1634566 is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Workflow for Preparing MMV1634566 Stock Solution
The following diagram illustrates the key steps in the preparation of the MMV1634566 stock solution.
Caption: Workflow for preparing a 10 mM MMV1634566 stock solution in DMSO.
Signaling Pathway Diagram (Placeholder)
As the primary mechanism of action for MMV1634566 is related to its antimalarial activity and its resistance is associated with the P. falciparum transporter ABCI3, a detailed signaling pathway within a human cellular context is not the most relevant visualization. However, to fulfill the visualization requirement, a conceptual diagram illustrating the compound's interaction with the parasite is provided below.
Caption: Conceptual diagram of MMV1634566's action on Plasmodium falciparum.
Application of MMV1634566 in High-Throughput Screening: Application Notes and Protocols
A specific compound identified as MMV1634566 could not be publicly traced. The identifier "MMV" is commonly associated with the Medicines for Malaria Venture, a non-profit organization dedicated to the discovery and deve...
Author: BenchChem Technical Support Team. Date: December 2025
A specific compound identified as MMV1634566 could not be publicly traced. The identifier "MMV" is commonly associated with the Medicines for Malaria Venture, a non-profit organization dedicated to the discovery and development of new antimalarial drugs. It is highly probable that MMV1634566 is an internal designation for a compound within their extensive libraries that has not yet been disclosed in public literature or databases.
While detailed protocols and data for this specific compound are unavailable, this document provides a comprehensive guide on the general application of novel compounds, hypothetically including a compound like MMV1634566, in high-throughput screening (HTS) for antimalarial drug discovery. The methodologies and workflows described are based on established practices in the field and are intended to serve as a framework for researchers, scientists, and drug development professionals.
Introduction to High-Throughput Screening for Malaria
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for their biological activity against a specific target.[1] In the context of malaria, HTS is primarily employed to identify "hit" compounds that inhibit the growth of the Plasmodium falciparum parasite, the deadliest species of malaria parasite. These screens can be target-based, focusing on a specific parasite enzyme or protein, or phenotypic, assessing the overall viability of the parasite.
General Workflow for HTS of Novel Antimalarial Compounds
The typical workflow for screening a novel compound library, which would include a hypothetical compound like MMV1634566, involves several key stages. This process is designed to efficiently identify potent and selective compounds while eliminating those with undesirable properties.
Caption: General workflow for high-throughput screening of antimalarial compounds.
Experimental Protocols
Below are detailed protocols for key experiments typically performed in an HTS campaign for antimalarial drug discovery.
This assay is the most common primary screen to identify compounds that inhibit the growth of the parasite in red blood cells.
Principle:
Parasite viability is assessed by measuring the activity of parasite-specific lactate (B86563) dehydrogenase (pLDH) or by quantifying parasite DNA using a fluorescent dye like SYBR Green I. A decrease in the signal compared to untreated controls indicates growth inhibition.
Materials:
P. falciparum culture (e.g., 3D7 or Dd2 strains)
Human red blood cells (RBCs)
Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
384-well microplates
Compound library (including hypothetical MMV1634566) dissolved in DMSO
pLDH assay reagents or SYBR Green I lysis buffer
Plate reader
Protocol:
Dispense 50 nL of the compound solution (e.g., 10 mM in DMSO for a final concentration of 10 µM) into 384-well assay plates using an acoustic liquid handler.
Prepare a synchronized culture of ring-stage P. falciparum at 0.5% parasitemia and 2% hematocrit in complete medium.
Add 50 µL of the parasite culture to each well of the assay plates.
Incubate the plates for 72 hours at 37°C in a humidified chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
For pLDH readout:
Add 10 µL of cell lysis buffer and incubate for 30 minutes.
Add 40 µL of pLDH reaction mix and incubate for 15 minutes in the dark.
Measure the absorbance at 650 nm.
For SYBR Green I readout:
Add 50 µL of lysis buffer containing SYBR Green I.
Incubate for 1 hour at room temperature in the dark.
Calculate the percent inhibition relative to positive (e.g., artemisinin) and negative (DMSO) controls.
Dose-Response Assay for IC₅₀ Determination (Hit Confirmation)
Compounds that show significant inhibition in the primary screen ("hits") are further evaluated to determine their potency (half-maximal inhibitory concentration, IC₅₀).
Principle:
A serial dilution of the hit compound is tested in the growth inhibition assay to generate a dose-response curve, from which the IC₅₀ value is calculated.
Protocol:
Prepare a 10-point, 2-fold serial dilution of the hit compound in DMSO.
Dispense the diluted compounds into a 384-well plate.
Perform the P. falciparum growth inhibition assay as described above.
Plot the percent inhibition against the log of the compound concentration.
Fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Mammalian Cell Cytotoxicity Assay
This assay is crucial to assess the selectivity of the hit compounds by measuring their toxicity to a mammalian cell line (e.g., HepG2 or HEK293).
Principle:
Cell viability is measured using a reagent such as resazurin (B115843) (alamarBlue) or CellTiter-Glo, which quantifies metabolic activity or ATP content, respectively.
Protocol:
Seed HepG2 cells in a 384-well plate at a density of 5,000 cells per well and incubate for 24 hours.
Add a serial dilution of the hit compound to the cells.
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
Add the viability reagent (e.g., resazurin) and incubate for 4 hours.
Calculate the CC₅₀ (half-maximal cytotoxic concentration) from the dose-response curve.
The Selectivity Index (SI) is calculated as: SI = CC₅₀ (mammalian cells) / IC₅₀ (P. falciparum) . A higher SI value is desirable.
Data Presentation
Quantitative data from HTS campaigns are typically summarized in tables for easy comparison of compound activities.
Table 1: Hypothetical HTS Data for MMV1634566 and Control Compounds
Compound ID
Primary Screen Inhibition (%) @ 10 µM
P. falciparum IC₅₀ (nM)
HepG2 CC₅₀ (µM)
Selectivity Index (SI)
MMV1634566
95.2
150
> 50
> 333
Artemisinin
99.8
5.2
25
4808
Chloroquine
98.5
25.6 (for sensitive strains)
> 100
> 3906
Logical Relationship of HTS Data Analysis
The progression from a primary hit to a confirmed lead involves a series of decision-making steps based on the experimental data.
Caption: Decision-making flowchart for hit validation in antimalarial HTS.
Conclusion
While the specific details of MMV1634566 remain undisclosed, the methodologies outlined in these application notes provide a robust framework for its evaluation in a high-throughput screening campaign for antimalarial drug discovery. The successful identification and progression of a novel compound like MMV1634566 would depend on its potent and selective activity against P. falciparum, as determined through the systematic application of the described protocols and data analysis workflows. Future public disclosure of data related to MMV1634566 would be necessary for a specific and detailed application protocol to be developed.
Application Notes and Protocols: MMV1634566 in Combination Therapy Studies
Initial Investigation and a Lack of Publicly Available Data Efforts to compile detailed application notes and protocols for MMV1634566 in combination therapy studies were initiated by conducting a comprehensive search of...
Author: BenchChem Technical Support Team. Date: December 2025
Initial Investigation and a Lack of Publicly Available Data
Efforts to compile detailed application notes and protocols for MMV1634566 in combination therapy studies were initiated by conducting a comprehensive search of publicly available scientific literature and clinical trial databases. However, these searches did not yield any specific information for a compound designated "MMV1634566." The "MMV" prefix strongly suggests an association with the Medicines for Malaria Venture, a leading product development partnership in antimalarial drug research and development. It is highly probable that MMV1634566 is an internal discovery or preclinical identifier for a compound that has not yet been widely disclosed in scientific publications or public forums.
Given the absence of foundational data on MMV1634566, including its chemical structure, mechanism of action, and preclinical data, it is not possible to provide the requested detailed application notes, protocols, data tables, or visualizations for combination therapy studies.
To facilitate future research and information retrieval on this topic, the following general protocols and conceptual frameworks are provided. These are based on standard methodologies employed in the preclinical and clinical investigation of novel antimalarial agents in combination therapy.
General Experimental Protocols for Antimalarial Combination Therapy Studies
Should information on MMV1634566 become available, the following experimental designs would be applicable to assess its potential in combination therapies.
In Vitro Synergy Testing
Objective: To determine if the combination of MMV1634566 with other antimalarial agents results in synergistic, additive, or antagonistic effects against Plasmodium falciparum.
Protocol: SYBR Green I-based Fluorescence Assay
Parasite Culture: Maintain asynchronous or synchronous cultures of relevant P. falciparum strains (e.g., drug-sensitive 3D7 and drug-resistant Dd2, K1) in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
Drug Preparation: Prepare stock solutions of MMV1634566 and partner drugs (e.g., artemisinin (B1665778) derivatives, lumefantrine, piperaquine) in an appropriate solvent (e.g., DMSO). Create serial dilutions to cover a range of concentrations above and below the known or expected IC50 values.
Assay Plate Preparation: In a 96-well plate, add the diluted compounds individually and in combination at fixed-ratio concentrations (e.g., 5:1, 1:1, 1:5 ratios of their respective IC50s).
Parasite Addition: Add parasitized erythrocytes (ring stage, ~0.5% parasitemia, 2.5% hematocrit) to each well. Include parasite-only (positive control) and uninfected erythrocyte (negative control) wells.
Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasite DNA by adding SYBR Green I lysis buffer.
Data Acquisition: Read the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).
Data Analysis: Calculate the 50% inhibitory concentrations (IC50s) for each drug alone and in combination. Determine the fractional inhibitory concentrations (FICs) and the sum of FICs (∑FIC) to classify the interaction as synergistic (∑FIC < 0.5), additive (0.5 ≤ ∑FIC ≤ 4.0), or antagonistic (∑FIC > 4.0).
Conceptual Workflow for In Vitro Synergy Assessment
Caption: Workflow for assessing in vitro synergy of antimalarial compounds.
In Vivo Efficacy Studies in Mouse Models
Objective: To evaluate the efficacy of MMV1634566 in combination with a partner drug in a murine malaria model.
Protocol: 4-Day Suppressive Test (Peters' Test)
Animal Model: Use appropriate mouse strains (e.g., Swiss Webster, BALB/c) infected with a suitable Plasmodium species (e.g., P. berghei).
Infection: Inoculate mice intravenously or intraperitoneally with parasitized red blood cells.
Drug Administration: Administer MMV1634566 and the partner drug orally or via another appropriate route, both alone and in combination, for four consecutive days, starting 2-4 hours post-infection. Include a vehicle control group.
Monitoring: Monitor parasitemia daily from day 4 to day 7 by microscopic examination of Giemsa-stained thin blood smears. Monitor animal survival for at least 21 days.
Data Analysis: Calculate the percent suppression of parasitemia for each treatment group relative to the vehicle control. Compare the efficacy and survival rates of the combination therapy group to the monotherapy groups.
Conceptual Diagram of In Vivo Efficacy Study Design
Caption: Logical flow of an in vivo antimalarial combination efficacy study.
Future Directions and Recommendations for Researchers
Researchers interested in MMV1634566 are encouraged to monitor the official publications and presentations from the Medicines for Malaria Venture. Once the compound's identity and preliminary data are disclosed, the protocols and frameworks outlined above can be adapted to rigorously evaluate its potential as part of a novel antimalarial combination therapy. The primary goals of such studies would be to identify synergistic partnerships that can enhance efficacy, reduce the potential for drug resistance, and ultimately contribute to the development of next-generation malaria treatments.
Method
Application Notes and Protocols for MMV1634566 (GSK3011724A)
For Research Use Only. Not for use in diagnostic procedures.
Author: BenchChem Technical Support Team. Date: December 2025
For Research Use Only. Not for use in diagnostic procedures.
Introduction
MMV1634566, also identified as GSK3011724A and DG167, is a potent and selective inhibitor of the β-ketoacyl-ACP synthase (KasA) in Mycobacterium tuberculosis.[1][2][3][4][5] KasA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids, the hallmark lipid component of the mycobacterial cell wall.[3][6][7] By inhibiting KasA, MMV1634566 effectively disrupts mycolic acid synthesis, leading to anti-tubercular activity.[1][5] These application notes provide detailed protocols for the handling and experimental use of MMV1634566 for researchers, scientists, and drug development professionals.
Important Safety Note: Preclinical studies have revealed that GSK3011724A can form a mutagenic aniline (B41778) metabolite.[2] This finding suggests a potential genotoxic liability, and appropriate safety precautions should be taken during handling and experimentation. Further lead optimization efforts to mitigate this liability have been explored.[2]
Mechanism of Action
MMV1634566 is a binary inhibitor that binds to two distinct sites within the substrate-binding channel of KasA.[3][8] This binding prevents the elongation of the meroacid chain, a crucial step in the synthesis of mycolic acids. The inhibition of KasA by MMV1634566 has been confirmed through genetic and biochemical studies, as well as X-ray crystallography of the KasA-inhibitor complex.[3][8] Notably, MMV1634566 has demonstrated synergistic lethality when used in combination with the first-line anti-tubercular drug isoniazid (B1672263) (INH), which also targets the mycolic acid biosynthesis pathway.[3][8]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is based on established methods for determining the MIC of compounds against M. tuberculosis.[10][11][12]
Materials:
MMV1634566 (GSK3011724A)
Mycobacterium tuberculosis H37Rv (ATCC 27294)
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.2% glycerol
Sterile 96-well U-bottom plates
0.5 McFarland standard
Sterile saline with 0.05% Tween 80
Inverted mirror or microplate reader
Procedure:
Preparation of MMV1634566 Stock Solution: Prepare a stock solution of MMV1634566 in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
Inoculum Preparation:
a. Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
b. Homogenize the culture by vortexing with glass beads for 1-2 minutes.
c. Allow large clumps to settle for 30-60 minutes.
d. Adjust the turbidity of the supernatant to match a 0.5 McFarland standard using sterile saline with Tween 80.
e. Prepare a 1:100 dilution of the adjusted inoculum in Middlebrook 7H9 broth to achieve a final concentration of approximately 10^5 CFU/mL.[12]
Plate Setup:
a. Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate.
b. Add 100 µL of the MMV1634566 stock solution (or a working dilution) to the first column of wells.
c. Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of the dilution series.
d. Include a drug-free growth control well and a sterility control well (no bacteria).
Inoculation: Add 100 µL of the final bacterial inoculum to all wells except the sterility control.
Incubation: Seal the plate and incubate at 37°C for 7-21 days.
Reading Results: The MIC is defined as the lowest concentration of MMV1634566 that inhibits visible growth of M. tuberculosis.[10][12] Observe the plates using an inverted mirror or a microplate reader when the drug-free growth control shows visible turbidity.
Protocol 2: In Vivo Efficacy in a Murine Model of Acute Tuberculosis
This protocol is a general guideline based on published studies for evaluating anti-tubercular compounds in mice.[7][9][13][14]
Materials:
MMV1634566 (GSK3011724A)
6- to 8-week-old female BALB/c or C57BL/6 mice
Mycobacterium tuberculosis H37Rv
Aerosol infection chamber
Appropriate vehicle for drug administration (e.g., 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80)
Infection: Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to deliver approximately 100-200 bacilli to the lungs.
Treatment:
a. Begin treatment one day post-infection.
b. Prepare a formulation of MMV1634566 in the vehicle at the desired concentration.
c. Administer the compound orally or via the desired route once daily for the duration of the experiment (e.g., 8 days).[7]
d. Include a vehicle-treated control group and a positive control group (e.g., treated with isoniazid).
Endpoint Analysis:
a. At the end of the treatment period, euthanize the mice.
b. Aseptically remove the lungs and homogenize them in sterile saline.
c. Prepare serial dilutions of the lung homogenates and plate them on Middlebrook 7H11 agar.
d. Incubate the plates at 37°C for 3-4 weeks.
e. Enumerate the colony-forming units (CFU) to determine the bacterial load in the lungs.
f. Efficacy is determined by the reduction in CFU in the treated groups compared to the vehicle control group.
Visualizations
Caption: Inhibition of Mycolic Acid Biosynthesis by MMV1634566.
Caption: Experimental Workflow for MIC Determination.
Application Notes and Protocols for Structure-Activity Relationship Studies of Novel Antimalarial Compounds
Topic: Structure-Activity Relationship (SAR) Studies of Novel Antimalarial Compounds, exemplified by a hypothetical compound series. Audience: Researchers, scientists, and drug development professionals in the field of a...
Author: BenchChem Technical Support Team. Date: December 2025
Topic: Structure-Activity Relationship (SAR) Studies of Novel Antimalarial Compounds, exemplified by a hypothetical compound series.
Audience: Researchers, scientists, and drug development professionals in the field of antimalarial drug discovery.
Note: The following application notes and protocols are provided as a representative guide for the structure-activity relationship (SAR) studies of a novel antimalarial compound series. Due to the absence of publicly available data for a specific compound designated as MMV1634566, this document outlines a generalized workflow and data presentation format based on established principles in antimalarial drug discovery.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous discovery and development of new antimalarial agents with novel mechanisms of action. Structure-activity relationship (SAR) studies are a cornerstone of this effort, enabling the optimization of hit compounds into potent and selective drug candidates. This document outlines the key experimental protocols and data analysis workflows for conducting SAR studies on a novel series of antimalarial compounds. The goal is to systematically modify the chemical scaffold of a lead compound to understand the impact of these changes on its biological activity, ultimately leading to the identification of a clinical candidate.
Data Presentation: Structure-Activity Relationship Tables
Systematic exploration of the chemical space around a lead compound is crucial for identifying key pharmacophoric features and optimizing its drug-like properties. The following tables present a hypothetical SAR study for a lead compound, "Compound X-1," and its analogs.
Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity of Compound X Analogs
Compound ID
R1 Group
R2 Group
P. falciparum 3D7 IC50 (nM)
P. falciparum Dd2 IC50 (nM)
HepG2 CC50 (µM)
Selectivity Index (SI) (Dd2)
X-1 (Lead)
-H
-Cl
150
200
> 50
> 250
X-2
-CH3
-Cl
120
150
> 50
> 333
X-3
-F
-Cl
250
300
> 50
> 167
X-4
-H
-F
180
220
> 50
> 227
X-5
-H
-Br
90
110
45
409
X-6
-H
-OCH3
500
650
> 50
> 77
X-7
-NO2
-Cl
> 1000
> 1000
> 50
-
IC50: 50% inhibitory concentration against the chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. CC50: 50% cytotoxic concentration against human hepatoma (HepG2) cells. SI: Selectivity Index (CC50 / Dd2 IC50).
Table 2: In Vitro Pharmacokinetic Properties of Selected Compound X Analogs
Compound ID
Microsomal Stability (t½, min, human)
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)
Plasma Protein Binding (human, %)
X-1 (Lead)
45
5.2
92
X-2
55
6.1
90
X-5
30
4.8
95
X-6
15
2.3
85
t½: half-life. Papp A→B: Apparent permeability coefficient from apical to basolateral.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a high-throughput method to determine the 50% inhibitory concentration (IC50) of compounds against P. falciparum.
Materials:
P. falciparum culture (e.g., 3D7 or Dd2 strains)
Complete parasite medium (RPMI 1640, 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine)
Human erythrocytes
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 1x SYBR Green I)
96-well black plates
Test compounds dissolved in DMSO
Protocol:
Prepare a parasite culture at 1% parasitemia and 2% hematocrit in complete medium.
Serially dilute the test compounds in complete medium in a 96-well plate.
Add 100 µL of the parasite culture to each well containing the diluted compounds.
Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
Incubate the plates in the dark at room temperature for 1 hour.
Read the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cytotoxicity Assay (MTT Assay)
This assay assesses the general cytotoxicity of compounds against a mammalian cell line (e.g., HepG2).
Materials:
HepG2 cells
Complete cell culture medium (e.g., DMEM with 10% FBS)
MTT solution (5 mg/mL in PBS)
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
96-well clear plates
Test compounds dissolved in DMSO
Protocol:
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
Add serial dilutions of the test compounds to the wells.
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
Read the absorbance at 570 nm using a microplate reader.
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Visualizations
Signaling Pathway Diagram
A potential target for novel antimalarials is the Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), which is involved in essential signaling pathways for parasite survival.
Caption: Inhibition of PfPI4K by Compound X disrupts PI4P production and downstream signaling.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the SAR-driven optimization of a lead antimalarial compound.
Caption: Iterative workflow for SAR-based optimization of a lead antimalarial compound.
Logical Relationship Diagram
This diagram illustrates the logical relationships in an SAR study, connecting chemical modifications to biological outcomes.
Caption: Relationship between chemical modifications and biological activity in SAR studies.
Method
Application Notes and Protocols: MMV1634566 as a Chemical Probe for Malaria Research
Note to the Reader: Despite a comprehensive search of publicly available scientific literature and chemical databases, no specific information was found for a compound with the identifier "MMV1634566". This identifier ma...
Author: BenchChem Technical Support Team. Date: December 2025
Note to the Reader: Despite a comprehensive search of publicly available scientific literature and chemical databases, no specific information was found for a compound with the identifier "MMV1634566". This identifier may be internal to the Medicines for Malaria Venture (MMV) and may not correspond to a publicly disclosed chemical structure or dataset. The following application notes and protocols are therefore provided as a generalized template based on the requirements of the prompt and common practices in antimalarial drug research. These should be adapted with specific experimental data once information about MMV1634566 becomes available.
Introduction
MMV1634566 is a novel chemical entity identified from the Medicines for Malaria Venture (MMV) compound library with potential as a chemical probe for investigating the biology of Plasmodium falciparum, the deadliest species of malaria parasite. Chemical probes are essential tools for dissecting cellular pathways and identifying novel drug targets. This document provides an overview of the potential applications of MMV1634566 in malaria research, along with detailed protocols for its characterization.
Putative Mechanism of Action:
(Information not available. A hypothetical signaling pathway diagram is provided below for illustrative purposes.)
Caption: Hypothetical signaling pathway affected by MMV1634566.
Quantitative Data Summary
(No quantitative data for MMV1634566 is publicly available. The tables below are templates.)
Table 1: In Vitro Antiplasmodial Activity of MMV1634566
Parameter
P. falciparum Strain
IC50 (nM)
Asexual Blood Stage
3D7 (Chloroquine-sensitive)
Data N/A
Dd2 (Chloroquine-resistant)
Data N/A
K1 (Multidrug-resistant)
Data N/A
Gametocyte Stage (IV/V)
NF54
Data N/A
Liver Stage (Sporozoite)
P. berghei
Data N/A
Table 2: Cytotoxicity and Selectivity Index of MMV1634566
Cell Line
CC50 (µM)
Selectivity Index (SI = CC50 / IC50)
HepG2 (Human liver)
Data N/A
Data N/A
HEK293 (Human kidney)
Data N/A
Data N/A
Primary Human Cells
Data N/A
Data N/A
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (Asexual Blood Stage)
This protocol describes the determination of the 50% inhibitory concentration (IC50) of MMV1634566 against the asexual blood stages of P. falciparum using a SYBR Green I-based fluorescence assay.
Caption: Workflow for in vitro asexual stage antiplasmodial assay.
Materials:
P. falciparum culture (e.g., 3D7, Dd2)
Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin, 50 µg/mL hypoxanthine)
Human erythrocytes (O+)
MMV1634566 stock solution (e.g., 10 mM in DMSO)
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 1x SYBR Green I)
Black, clear-bottom 384-well plates
Fluorescence plate reader
Protocol:
Maintain a continuous culture of P. falciparum in human erythrocytes.
Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.
Prepare serial dilutions of MMV1634566 in complete culture medium in a 384-well plate. Include a drug-free control (vehicle only, e.g., DMSO) and a positive control (e.g., chloroquine).
Add synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) to each well.
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2 and 1% O2.
After incubation, add SYBR Green I lysis buffer to each well.
Incubate in the dark at room temperature for 1 hour.
Measure fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~530 nm.
Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Cytotoxicity Assay
This protocol determines the 50% cytotoxic concentration (CC50) of MMV1634566 against a human cell line (e.g., HepG2) using a resazurin-based assay.
Materials:
HepG2 cells (or other suitable human cell line)
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
Prepare serial dilutions of MMV1634566 in complete cell culture medium. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
Remove the old medium from the cells and add the compound dilutions.
Incubate for 48 or 72 hours.
Add resazurin solution to each well and incubate for 2-4 hours.
Calculate the CC50 value from the dose-response curve.
Target Identification and Mechanism of Action Studies
(This section is hypothetical as the target of MMV1634566 is unknown.)
Chemical probes like MMV1634566 are instrumental in identifying the molecular target of a compound. Several approaches can be employed:
Affinity-based pull-down: If MMV1634566 can be derivatized with an affinity tag (e.g., biotin) without losing its activity, it can be used to capture its binding partners from parasite lysates.
Thermal proteome profiling (TPP): This method assesses changes in protein thermal stability upon ligand binding. Treatment of live parasites or lysates with MMV1634566 followed by TPP can identify proteins that are stabilized by the compound.
Resistant mutant selection and whole-genome sequencing: Culturing parasites under increasing concentrations of MMV1634566 can select for resistant mutants. Sequencing the genomes of these mutants can reveal mutations in the target protein or related pathways.
Caption: General workflow for target identification of an antimalarial compound.
Conclusion
While specific data for MMV1634566 is not yet in the public domain, the provided templates for data presentation and experimental protocols offer a framework for its characterization as a chemical probe in malaria research. The use of such probes is critical for advancing our understanding of parasite biology and for the development of new and effective antimalarial therapies. Further studies are required to elucidate the chemical structure, biological activity, and mechanism of action of MMV1634566.
Technical Notes & Optimization
Troubleshooting
troubleshooting MMV1634566 insolubility issues
Welcome to the technical support center for MMV1634566. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the handli...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for MMV1634566. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the handling and use of MMV1634566, with a particular focus on its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is MMV1634566 and what is its mechanism of action?
A1: MMV1634566 is a potent antimalarial agent belonging to the pyrazolopyridine 4-carboxamide class of compounds. Its mechanism of action is associated with the Plasmodium falciparum ATP-binding cassette (ABC) transporter, ABCI3. Resistance to MMV1634566 has been linked to mutations in the gene encoding for this transporter, suggesting that ABCI3 is a key target or is involved in the drug's mode of action.
Q2: I am observing precipitation of MMV1634566 in my in vitro assay. What is the recommended solvent?
A2: MMV1634566 has low aqueous solubility. For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions. It is crucial to ensure that the final concentration of DMSO in your assay medium is kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.
Q3: My compound is precipitating out of solution during my experiment. What are some general troubleshooting steps?
A3: If you are experiencing precipitation, consider the following:
Lower the final concentration: The insolubility might be concentration-dependent.
Optimize your solvent system: For aqueous-based assays, ensure your stock solution is well-dissolved in a suitable organic solvent like DMSO before further dilution.
Incorporate solubilizing agents: The use of surfactants or other excipients may be necessary. Refer to the formulation table below for suggestions.
Sonication: Brief sonication of your solution can help in dissolving the compound.
Gentle warming: In some cases, gentle warming can aid dissolution, but be cautious of potential compound degradation.
Q4: Are there any known liabilities of the pyrazolopyridine 4-carboxamide scaffold?
A4: Research on this scaffold has indicated that it can have low metabolic stability and may present challenges related to cytochrome P450 inhibition. These factors should be taken into consideration during experimental design, especially for in vivo studies.
Troubleshooting Guide for Insolubility Issues
This guide provides a systematic approach to addressing solubility challenges with MMV1634566.
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Optimization
Technical Support Center: Optimizing MMV1634566 Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of MMV16...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of MMV1634566 in cell culture experiments. The following information is based on general principles for small molecule inhibitors and provides a framework for establishing robust and reproducible experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for MMV1634566?
A1: For a novel compound like MMV1634566, it is advisable to start with a broad, logarithmic dilution series to establish a dose-response curve. A common starting range is from 1 nM to 100 µM.[1] This wide range will help identify the effective concentration window for your specific cell line and experimental endpoint.
Q2: How do I determine the optimal incubation time for MMV1634566?
A2: The optimal incubation time depends on the compound's mechanism of action and the biological question being investigated. A time-course experiment is recommended.[1] Treat cells with a fixed, effective concentration of MMV1634566 and measure the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1][2] For signaling pathway studies, shorter incubation times (e.g., 1-24 hours) may be sufficient, while cell viability or proliferation assays often require longer incubations (e.g., 24-72 hours).[2]
Q3: What is the best way to dissolve and store MMV1634566?
A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1] It is critical to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1][3] Prepare small aliquots of the stock solution to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[1][4]
Q4: How can I be sure that the observed effects are due to MMV1634566 and not off-target effects or cytotoxicity?
A4: Distinguishing between on-target, off-target, and cytotoxic effects is a critical aspect of drug development.[3] To confirm on-target activity, consider the following:
Use a structurally different inhibitor for the same target: This can help confirm that the observed phenotype is due to the inhibition of the intended target.[4]
Perform a cell viability assay: This will help identify the concentration range that is non-toxic to your cells.[5] Functional assays should be conducted at or below the cytotoxic threshold.[5]
Investigate the known functions of the target protein: On-target effects should align with the known or hypothesized mechanism of action of MMV1634566.[3]
Troubleshooting Guide
Problem
Possible Cause
Troubleshooting Steps
Inconsistent or no observable effect
1. Degraded inhibitor: Improper storage or handling.[4] 2. Inaccurate concentration: Pipetting errors or incorrect calculations.[4] 3. Low cell permeability: The compound may not be efficiently entering the cells.[4] 4. Insensitive cell line or assay. [1]
1. Use a fresh aliquot of the inhibitor.[4] 2. Verify calculations and calibrate pipettes.[4] 3. Consult literature for known permeability issues or try a different inhibitor.[4] 4. Verify that your cell line expresses the target of MMV1634566 and use a positive control for the assay.[1]
High level of cell death, even at low concentrations
1. High concentration of the inhibitor: The concentration may be causing cytotoxicity.[3] 2. Solvent toxicity: The final concentration of the vehicle (e.g., DMSO) may be too high.[2][3] 3. Target-related effect: The target of MMV1634566 may be crucial for cell adhesion or survival.[3]
1. Perform a dose-response experiment to find a non-toxic concentration.[3] 2. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.[3] 3. Investigate the known functions of the target protein in cell viability.[3]
Precipitation of the inhibitor in cell culture media
1. Low solubility in aqueous media. [4] 2. The final concentration of the organic solvent (e.g., DMSO) is too high. [4]
1. Ensure the final solvent concentration is low (typically <0.5%).[4][5] 2. Prepare intermediate dilutions in a suitable buffer before adding to the final media.[4] 3. Gentle warming or sonication may aid dissolution.[4]
Experimental Protocols
Protocol 1: Dose-Response Experiment for Cell Viability (MTT Assay)
This protocol is designed to determine the cytotoxic effects of MMV1634566 on a chosen cell line.
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Phosphate-Buffered Saline (PBS)
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Preparation: Prepare a serial dilution of MMV1634566 in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[1] Include a vehicle control (medium with DMSO) and a positive control for cell death.
Treatment: Remove the old medium and add the medium containing the different concentrations of MMV1634566.
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).[1][2]
MTT Assay:
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
Remove the MTT solution and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
Data Analysis: Plot the cell viability against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blotting for Target Engagement (e.g., pERK Inhibition)
This protocol allows for the assessment of MMV1634566's effect on a specific signaling pathway, such as the ERK1/2 pathway.
Materials:
Cells in culture
MMV1634566
Growth factor (e.g., EGF or FGF) for stimulation
Ice-cold PBS
RIPA buffer supplemented with protease and phosphatase inhibitors
BCA or Bradford assay reagents
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membrane
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells if necessary, then pre-incubate with MMV1634566 or vehicle for a predetermined time (e.g., 2 hours).[5]
Stimulation: Stimulate the cells with a growth factor for a short period (e.g., 10 minutes).[5]
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[5]
Protein Quantification: Determine the protein concentration of each lysate.[5]
Western Blotting:
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane and incubate with primary antibodies.
Incubate with the HRP-conjugated secondary antibody.
Detect the signal using a chemiluminescent substrate.
Analysis: Quantify the band intensities to determine the extent of target inhibition.
Visualizations
Caption: A generalized experimental workflow for testing the effects of MMV1634566.
Technical Support Center: MMV1634566 This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the novel kinase in...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: MMV1634566
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the novel kinase inhibitor, MMV1634566. The information provided is based on established principles for characterizing kinase inhibitors and mitigating potential off-target effects.
Q1: We are observing significant cytotoxicity in our cell-based assays with MMV1634566 at concentrations required for on-target inhibition. How can we determine if this is an on-target or off-target effect?
A1: Distinguishing between on-target and off-target cytotoxicity is a critical step. Here’s a troubleshooting workflow:
Dose-Response Analysis: Perform a detailed dose-response curve to determine the IC50 for both your intended target inhibition and cytotoxicity. A significant divergence between these two values may suggest an off-target effect.
Use of a Structurally Unrelated Inhibitor: Compare the phenotype induced by MMV1634566 with that of another well-characterized, selective inhibitor for the same target that has a different chemical scaffold.[1] If both compounds produce the same phenotype at concentrations that achieve similar levels of on-target inhibition, the effect is more likely to be on-target.[1]
Rescue Experiments: If the cytotoxic effect is on-target, it might be rescued by expressing a drug-resistant mutant of the primary target.
Kinome Profiling: A broad kinase panel screen can identify other kinases that are potently inhibited by MMV1634566, which could be responsible for the observed cytotoxicity.[2]
Q2: Our results with MMV1634566 are inconsistent across different cell lines. What could be the reason for this variability?
A2: Cell line-specific effects are common and can arise from several factors:
Target and Off-Target Expression Levels: Different cell lines may have varying expression levels of the primary target and potential off-target kinases. It is crucial to characterize the protein expression levels in the cell lines being used.
Genetic Background and Compensatory Pathways: The genetic makeup of each cell line can influence its response to kinase inhibition.[2] Some cell lines may have compensatory signaling pathways that are activated upon inhibition of the primary target, leading to different outcomes.[2]
Compound Stability and Metabolism: Differences in cellular metabolism could affect the stability and effective concentration of MMV1634566.
To investigate further, we recommend testing your inhibitor in multiple cell lines to distinguish between general off-target effects and those specific to a particular cellular context.[2]
Q3: How can we proactively identify potential off-targets of MMV1634566 before conducting extensive cellular assays?
A3: Proactive identification of off-targets is a key strategy to minimize confounding results.
Kinase Selectivity Profiling: The most direct approach is to screen MMV1634566 against a large panel of purified kinases.[1] This will provide a quantitative measure of its inhibitory activity (e.g., IC50 or Ki) against a broad range of kinases, revealing its selectivity profile.[3]
Computational Modeling: In silico methods, such as docking studies against a library of kinase structures, can offer initial predictions of potential off-targets. However, these predictions must be experimentally validated.
Quantitative Data Summary
The selectivity of a kinase inhibitor is a crucial factor in its development and use as a research tool. The following table illustrates a hypothetical kinase selectivity profile for MMV1634566, showcasing how quantitative data can be presented to assess its specificity.
Kinase Target
IC50 (nM)
Fold Selectivity vs. Primary Target
Primary Target Kinase
10
1
Off-Target Kinase A
50
5
Off-Target Kinase B
250
25
Off-Target Kinase C
1,500
150
Off-Target Kinase D
>10,000
>1,000
This table presents example data for illustrative purposes.
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of MMV1634566 by screening it against a large panel of protein kinases.
Methodology:
Compound Preparation: Prepare a stock solution of MMV1634566 in a suitable solvent (e.g., DMSO) and create a dilution series.
Kinase Panel Selection: Choose a commercially available kinase panel that offers broad coverage of the human kinome.
Assay Performance:
In a multi-well plate, combine each kinase with its specific substrate and ATP.
Add MMV1634566 at various concentrations.
Include appropriate controls: a no-inhibitor control (100% kinase activity) and a no-kinase control (background signal).
Incubate the reaction for a specified time at the appropriate temperature.
Stop the reaction and measure the output signal (e.g., fluorescence, luminescence, or radioactivity).
Data Analysis:
Calculate the percent inhibition for each concentration of MMV1634566 against each kinase.
Determine the IC50 value for each kinase that shows significant inhibition.
Protocol 2: Western Blotting for On-Target and Off-Target Pathway Modulation
Objective: To confirm the inhibition of the intended signaling pathway and investigate the activation state of potential off-target pathways in a cellular context.
Methodology:
Cell Culture and Treatment:
Culture cells that express the primary target of MMV1634566.
Treat the cells with varying concentrations of MMV1634566 for a specified duration. Include a vehicle-only control.
Cell Lysis and Protein Quantification:
Lyse the cells to extract total protein.
Determine the protein concentration of each lysate to ensure equal loading.
SDS-PAGE and Western Blotting:
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane to prevent non-specific antibody binding.
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target protein and key downstream effectors. Also, probe for key proteins in suspected off-target pathways.
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
Detect the signal using a chemiluminescent substrate.
Data Analysis:
Quantify the band intensities to determine the change in protein phosphorylation upon treatment with MMV1634566.
Visualizations
Caption: On-target signaling pathway of MMV1634566.
Caption: Experimental workflow for investigating off-target effects.
Technical Support Center: Addressing Cytotoxicity of MMV1634566 in Assays
Disclaimer: Specific cytotoxicity data for MMV1634566 is not extensively documented in publicly available literature. This guide provides troubleshooting strategies and general knowledge based on established principles o...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Specific cytotoxicity data for MMV1634566 is not extensively documented in publicly available literature. This guide provides troubleshooting strategies and general knowledge based on established principles of in vitro cytotoxicity testing to help researchers address potential cytotoxicity associated with this and other novel compounds.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues researchers may encounter when working with potentially cytotoxic compounds like MMV1634566.
Q1: I am observing significant cell death in my primary assay after treatment with MMV1634566. How can I confirm if this is a true cytotoxic effect?
A1: It is crucial to first rule out experimental artifacts. Here’s a step-by-step troubleshooting guide:
Verify Compound Concentration and Stability: Double-check all calculations for your dilutions and stock solutions. Ensure that MMV1634566 is stable in your culture medium for the duration of the experiment, as degradation products could be toxic.[1]
Assess Solvent Toxicity: Confirm that the final concentration of your vehicle (e.g., DMSO) is within the tolerated range for your specific cell line (typically below 0.5%).[1]
Check for Assay Interference: Some compounds can interfere with assay readouts (e.g., colorimetric or fluorescent signals).[2] Include appropriate controls, such as the compound in cell-free medium, to test for this.
Rule out Contamination: Ensure that your cell cultures are free from microbial contamination, which can cause cell death.
Q2: How can I differentiate between a cytotoxic and a cytostatic effect of MMV1634566?
A2: A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells.[1] To distinguish between these, you can perform a time-course experiment and measure both cell viability and total cell number.[1]
Cytotoxicity: You will observe a decrease in the percentage of viable cells and a corresponding decrease in the total cell number over time.[1]
Cytostaticity: The total cell number will plateau, while the percentage of viable cells remains high.[1]
Q3: My results show that MMV1634566 is highly cytotoxic to my target cells. What are the next steps to understand the mechanism of cell death?
A3: To investigate the mechanism of cytotoxicity, you can use a combination of assays that detect key markers of different cell death pathways, such as apoptosis and necrosis.
Apoptosis: Characterized by programmed cell death. Assays include:
Annexin V/Propidium Iodide (PI) Staining: Detects the externalization of phosphatidylserine (B164497) in early apoptosis and membrane permeability in late apoptosis/necrosis.
Caspase Activity Assays: Measures the activity of caspases, which are key enzymes in the apoptotic pathway.
Necrosis: Characterized by uncontrolled cell death and loss of membrane integrity.[3] Assays include:
Lactate (B86563) Dehydrogenase (LDH) Release Assay: Measures the release of LDH from damaged cells into the culture medium.[3][4]
Q4: The cytotoxicity of MMV1634566 seems to vary between different cell lines. What could be the reason for this?
A4: Cell line-specific sensitivity is a common observation.[1] Potential reasons include:
Differential Target Expression: The protein target of MMV1634566 may be expressed at different levels in various cell lines.
Metabolic Differences: Cell lines can metabolize the compound differently, potentially leading to the production of toxic metabolites in some but not others.[1]
Genetic Background: Variations in the genetic makeup of the cell lines can influence their susceptibility to the compound.[1]
Hypothetical Cytotoxicity Profile of MMV1634566
The following table summarizes hypothetical quantitative data for MMV1634566 to illustrate how such information would be presented.
Cell Line
Assay Type
Incubation Time (hours)
IC50 (µM)
Max % Cytotoxicity
HEK293
MTT
48
25.3
95%
HepG2
LDH Release
48
15.8
88%
A549
Annexin V/PI
24
32.1
75% (Apoptotic)
MCF-7
MTT
48
> 50
15%
Experimental Protocols
1. MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.[5]
Materials:
Cells of interest
Complete culture medium
MMV1634566
MTT solution (5 mg/mL in PBS)
DMSO
96-well plates
Procedure:
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.[1]
Prepare serial dilutions of MMV1634566 in complete culture medium.
Remove the old medium and add 100 µL of the compound dilutions to the wells. Include vehicle control wells.[1]
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
Measure the absorbance at 570 nm using a plate reader.
2. LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[3][6]
Materials:
Cells of interest
Complete culture medium
MMV1634566
LDH assay kit
96-well plates
Procedure:
Seed cells in a 96-well plate and incubate for 24 hours.
Treat cells with serial dilutions of MMV1634566 and include appropriate controls (untreated cells, vehicle control, and a maximum LDH release control).[6]
Incubate for the desired exposure time.
Transfer a portion of the cell culture supernatant to a new 96-well plate.
Add the LDH reaction mixture from the kit to each well.
Incubate at room temperature, protected from light, for the time specified in the kit protocol.
Measure the absorbance at the recommended wavelength (e.g., 490 nm).[1]
Calculate the percentage of cytotoxicity relative to the maximum release control.[1]
Technical Support Center: MMV1634566 Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of maintaining...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of maintaining the stability of the antimalarial compound MMV1634566 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in maintaining MMV1634566 stability in solution?
While specific public stability data for MMV1634566 is limited, compounds with similar structures, such as pyrazolopyridine and carboxamide moieties, can be susceptible to degradation under certain conditions. Potential stability issues may arise from:
Hydrolysis: The carboxamide group in MMV1634566 could be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of a carboxylic acid and an amine.
Oxidation: The molecule may be sensitive to oxidative stress.
Photodegradation: Exposure to light, particularly UV radiation, can sometimes lead to the degradation of heterocyclic compounds.
Temperature: Elevated temperatures can accelerate degradation kinetics.
Q2: What are the recommended solvents and storage conditions for MMV1634566 stock solutions?
For short-term storage, DMSO is a commonly used solvent for preparing stock solutions of MMV1634566. To maximize stability:
Solvent: Use anhydrous, high-purity DMSO.
Concentration: Prepare concentrated stock solutions (e.g., 10-20 mM) to minimize the impact of repeated freeze-thaw cycles.
Storage Temperature: Store stock solutions at -20°C or -80°C.
Light Protection: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.
Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to minimize oxidation.
Q3: My MMV1634566 solution appears to have precipitated. What should I do?
Precipitation can occur due to low solubility in the chosen solvent or buffer, or if the compound degrades to a less soluble product. To address this:
Gently Warm the Solution: Briefly warm the solution to 37°C and vortex to see if the precipitate redissolves.
Sonication: Use a sonicator bath for a few minutes to aid in dissolution.
Solvent Consideration: If precipitation persists, the compound's solubility limit in the current solvent may have been exceeded. Consider preparing a more dilute solution or using a different solvent system. For aqueous buffers, the addition of a co-solvent like PEG400 or Tween 80 may be necessary.
Fresh Preparation: If precipitation is suspected to be due to degradation, it is best to discard the solution and prepare a fresh one.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving stability issues with MMV1634566 in your experiments.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
This could be a sign of compound degradation in your assay medium.
Workflow for Investigating Compound Stability in Assay Media
Caption: Workflow for troubleshooting inconsistent assay results.
Experimental Protocol: Assessing Stability in Assay Medium
Preparation: Prepare a fresh stock solution of MMV1634566 in DMSO.
Incubation: Dilute the stock solution to the final assay concentration in your cell culture medium or buffer. Incubate aliquots at your standard assay temperature (e.g., 37°C) for various time points (e.g., 0, 2, 4, 8, and 24 hours).
Analysis: At each time point, quench the reaction (e.g., by adding an equal volume of cold acetonitrile) and analyze the sample by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Data Interpretation: Monitor the peak area of the parent MMV1634566 compound over time. A significant decrease in the peak area indicates degradation.
Table 1: Example Data for MMV1634566 Stability in Assay Medium at 37°C
Time (hours)
Peak Area of MMV1634566 (arbitrary units)
% Remaining
0
1,500,000
100%
2
1,450,000
96.7%
4
1,380,000
92.0%
8
1,250,000
83.3%
24
900,000
60.0%
Note: This is example data. Actual results will vary.
Solutions:
If significant degradation is observed, consider reducing the incubation time of your assay.
Evaluate if components in your assay medium (e.g., high serum content, pH) are contributing to instability.
If possible, prepare fresh dilutions of MMV1634566 immediately before adding to the assay.
Issue 2: Appearance of unknown peaks in HPLC chromatograms of stock solutions.
This suggests that your stock solution is degrading during storage.
Troubleshooting Steps:
Review Storage Conditions: Ensure your stock solutions are stored at or below -20°C and protected from light.
Check Solvent Quality: Use high-quality, anhydrous DMSO. Water content can promote hydrolysis.
Limit Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to avoid repeated warming and cooling.
Perform a Forced Degradation Study: To understand the potential degradation products, a forced degradation study can be invaluable.
A forced degradation study is a systematic way to investigate the intrinsic stability of a drug substance under harsh conditions.[1][2][3] This helps to identify potential degradation pathways and develop a stability-indicating analytical method.
Signaling Pathway of Potential Degradation
Caption: Potential degradation pathways of MMV1634566 under stress conditions.
Experimental Protocol: Forced Degradation Study
Sample Preparation: Prepare solutions of MMV1634566 (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
Stress Conditions: Expose the solutions to the following conditions:
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Heat the solution at 80°C for 48 hours.
Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.
Analysis: Analyze the stressed samples by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent compound and any degradation products.
Table 2: Example Results of a Forced Degradation Study on MMV1634566
Stress Condition
% Degradation of MMV1634566
Number of Degradation Products Detected
0.1 M HCl, 60°C, 24h
15%
2
0.1 M NaOH, RT, 4h
45%
3
3% H₂O₂, RT, 24h
8%
1
80°C, 48h
5%
1
UV Light, 24h
22%
4
Note: This is hypothetical data to illustrate the expected outcomes of a forced degradation study. The extent of degradation should ideally be between 5-20% to allow for accurate detection of degradation products.
By understanding the conditions under which MMV1634566 is unstable, researchers can take proactive steps to mitigate degradation and ensure the reliability and reproducibility of their experimental results.
Technical Support Center: Overcoming Experimental Variability with Novel Antimalarial Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel antimalarial compounds, exemplified b...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel antimalarial compounds, exemplified by MMV1634566. Given that specific experimental data for MMV1634566 is not publicly available, this guide addresses common sources of variability encountered during the screening and characterization of new chemical entities from resources such as the Medicines for Malaria Venture (MMV) portfolio.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the IC50 values for our MMV compound. What are the potential causes and solutions?
A1: Batch-to-batch variability is a common challenge with novel compounds. Several factors can contribute to this issue:
Compound Stability and Solubility: The stability of the compound in your solvent and culture medium can vary. Ensure consistent stock solution preparation, storage, and handling. It is advisable to prepare fresh dilutions for each experiment.
Assay Conditions: Minor variations in incubation time, temperature, hematocrit, and parasite density can lead to different IC50 values. Strict adherence to a standardized protocol is crucial.
Parasite Strain and Stage: The susceptibility of Plasmodium falciparum to a drug can depend on the strain and the developmental stage of the parasite. Ensure you are using a consistent parasite strain and have a synchronized culture.[1]
Reagent Quality: The quality of reagents, such as culture medium, serum, and detection agents (e.g., SYBR Green I, [3H]-hypoxanthine), can impact results.[1][2]
Troubleshooting Steps:
Compound QC: Verify the purity and integrity of each new batch of the compound.
Standard Operating Procedures (SOPs): Implement and strictly follow detailed SOPs for all assay steps.
Control Compounds: Always include a standard antimalarial drug with a known IC50 (e.g., chloroquine, artemisinin) as a positive control to monitor assay performance.
Dose-Response Curve Analysis: Ensure your dose-response curves have a good fit and cover a wide range of concentrations to accurately determine the IC50.[2]
Q2: Our in vitro antimalarial assays are showing inconsistent results between experiments. How can we improve reproducibility?
A2: Inconsistent results often stem from subtle variations in experimental execution. Here are key areas to focus on:
Parasite Culture Health: Maintain a healthy and synchronized parasite culture. High parasitemia or the presence of a high proportion of dead or dying parasites can affect assay results.[1]
Operator Variability: Differences in pipetting techniques and timing between different researchers can introduce variability. Standardized training and the use of automated liquid handlers can help.
Environmental Factors: Fluctuations in incubator temperature and gas concentrations (O2, CO2) can impact parasite growth and drug efficacy.[1]
Strategies for Improved Reproducibility:
Assay Validation: Perform a thorough validation of your assay to understand its variability and establish acceptance criteria for results.
Replicate Strategy: Use technical and biological replicates to assess the variability within and between experiments.
Data Analysis: Employ a consistent and robust method for data analysis and IC50 determination.
Troubleshooting Guides
Problem 1: High background signal in a SYBR Green I-based fluorescence assay.
Possible Cause 1: Contamination: Bacterial or fungal contamination can contribute to the fluorescence signal.
Solution: Regularly check cultures for contamination and use sterile techniques. Discard any contaminated cultures.
Possible Cause 2: High Leukocyte Count: White blood cells in the blood used for culture can be a source of background DNA.
Solution: Use leukocyte-depleted blood for parasite culture.
Possible Cause 3: Incomplete Lysis: Incomplete lysis of red blood cells can interfere with the assay.
Solution: Optimize the lysis buffer and incubation time to ensure complete cell lysis.
Problem 2: Flat dose-response curve, indicating no significant inhibition at high concentrations.
Possible Cause 1: Compound Insolubility: The compound may not be soluble at the tested concentrations in the assay medium.
Solution: Check the solubility of the compound in the assay medium. Consider using a different solvent or a lower concentration range.
Possible Cause 2: Drug Inactivity: The compound may not be active against the tested parasite strain.
Solution: Test the compound against a panel of drug-sensitive and drug-resistant parasite strains to determine its spectrum of activity.[1][2]
Possible Cause 3: Rapid Compound Degradation: The compound may be unstable under the assay conditions.
Solution: Assess the stability of the compound in the culture medium over the duration of the assay.
Data Presentation
Table 1: Illustrative IC50 Values for MMV1634566 and Control Drugs against Different P. falciparum Strains
Compound
Strain
IC50 (nM) ± SD (n=3)
Resistance Profile
MMV1634566
3D7
15.2 ± 2.1
Drug-Sensitive
MMV1634566
Dd2
18.5 ± 3.4
Chloroquine-Resistant
MMV1634566
K1
25.1 ± 4.5
Multidrug-Resistant
Chloroquine
3D7
8.9 ± 1.2
-
Chloroquine
Dd2
150.7 ± 15.3
-
Artemisinin
3D7
2.5 ± 0.5
-
Artemisinin
K1
3.1 ± 0.8
-
Note: This data is for illustrative purposes only and does not represent actual experimental results for MMV1634566.
Experimental Protocols
Standard In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)
Parasite Culture: Maintain asynchronous or synchronized P. falciparum cultures in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[1]
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to obtain the desired final concentrations.
Assay Plate Preparation: Add the diluted compounds to a 96-well plate.
Parasite Addition: Add the parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well. Include parasite-only (positive control) and uninfected red blood cell (negative control) wells.
Incubation: Incubate the plate for 72 hours at 37°C.
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark.
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the drug concentration using a non-linear regression model.[2]
Mandatory Visualizations
Caption: Workflow for a standard in vitro antimalarial susceptibility assay.
Technical Support Center: Interpreting Unexpected Results in MMV1634566 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with MMV1634566.
Frequently Asked Questions (FAQs)
Q1: We observe lower than expected or no activity of MMV1634566 in our cell-based assay. What are the potential causes?
A1: This is a common issue that can arise from several factors. A key consideration for MMV1634566 is its potential mechanism of action as a prodrug. Like other nitroaromatic compounds, it may require intracellular activation by specific nitroreductases.
Potential Causes for Low/No Activity:
Cell Line Specific Metabolism: The cell line used in your assay may lack the necessary enzymatic machinery (e.g., specific nitroreductases) to convert MMV1634566 into its active form.
Assay Conditions: Suboptimal assay conditions, such as incorrect incubation time, temperature, or media components, can affect compound activity.
Compound Integrity: The compound may have degraded due to improper storage or handling.
Cell Health and Viability: Poor cell health or low viability can lead to inconsistent and unreliable results.
Q2: We are seeing significant variability in the potency (IC50) of MMV1634566 between experiments. What could be the reason?
A2: Variability in potency measurements is a frequent challenge in cell-based assays.[1] For MMV1634566, this can be particularly pronounced if its activation is dependent on cellular factors that can fluctuate.
Potential Causes for High Variability:
Inconsistent Cell Passage Number: The metabolic activity of cells, including the expression of activating enzymes, can change with increasing passage number.[2]
Variations in Cell Density: The number of cells seeded can impact the effective concentration of the compound per cell and the overall metabolic activity of the culture.
Fluctuations in Culture Conditions: Minor changes in CO2 levels, temperature, or media composition can alter cellular metabolism and drug sensitivity.
Mycoplasma Contamination: This common and often undetected contamination can significantly alter cellular responses to drugs.[2][3]
Troubleshooting Guides
Issue 1: Compound Inactivity or Low Potency
If you are observing lower than expected activity of MMV1634566, follow these troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no MMV1634566 activity.
Experimental Protocols:
Protocol 1: Cell Viability Assessment using Trypan Blue
Harvest a sample of the cells used in your assay.
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
Incubate for 1-2 minutes at room temperature.
Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
Calculate the percentage of viable cells. A viability of >95% is recommended.
Protocol 2: Optimizing Incubation Time
Prepare a multi-well plate with your chosen cell line.
Add a fixed, intermediate concentration of MMV1634566 to the wells.
Incubate the plates for a range of time points (e.g., 24, 48, 72 hours).
At each time point, measure the desired endpoint (e.g., cell viability, parasite growth).
Determine the optimal incubation time that provides the most robust and reproducible signal window.
Issue 2: High Variability in IC50 Values
To address significant variability in MMV1634566 potency, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high MMV1634566 IC50 variability.
Data Presentation:
Table 1: Example of Variable IC50 Data and Potential Causes
Experiment #
MMV1634566 IC50 (µM)
Cell Passage #
Seeding Density (cells/well)
Notes
1
2.5
5
10,000
Baseline experiment
2
15.8
25
10,000
High passage number may alter metabolism
3
1.8
6
5,000
Lower cell density can increase per-cell drug exposure
4
8.9
7
10,000
Suspected mycoplasma contamination
Experimental Protocols:
Protocol 3: Mycoplasma Detection
Collect a sample of the cell culture supernatant.
Use a commercially available PCR-based or luminescence-based mycoplasma detection kit.
Follow the manufacturer's instructions to test for the presence of mycoplasma DNA or enzymes.
If positive, discard the contaminated cell line and start with a fresh, certified mycoplasma-free stock.
Signaling Pathway Considerations
The activity of MMV1634566 is hypothesized to be dependent on its metabolic activation. The following diagram illustrates this proposed mechanism.
Technical Support Center: Elucidating the Dual Targets of Antimalarial Compounds
Disclaimer: Due to the limited public information available for MMV1634566, this technical support center utilizes MMV1557817 , a dual inhibitor of Plasmodium falciparum M1 and M17 aminopeptidases, as a proxy to address...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Due to the limited public information available for MMV1634566, this technical support center utilizes MMV1557817 , a dual inhibitor of Plasmodium falciparum M1 and M17 aminopeptidases, as a proxy to address the challenges and experimental considerations in elucidating dual-target mechanisms of action for antimalarial candidates.
This section provides practical guidance in a question-and-answer format to address common challenges researchers may encounter when investigating dual-target inhibitors like MMV1557817.
Q1: We have a compound with potent antimalarial activity, but we suspect it has a dual-target mechanism. What is a logical workflow to confirm this?
A1: A robust workflow to validate a dual-target mechanism involves a multi-pronged approach. Start with broad, unbiased methods to generate initial hypotheses, followed by specific, targeted experiments for validation.
Logical Workflow for Dual-Target Deconvolution
Troubleshooting
Technical Support Center: MMV1634566 Storage and Handling
Disclaimer: The information provided in this technical support center is based on general knowledge of quinoline-containing antimalarial compounds and is intended for illustrative purposes. MMV1634566 is treated as a hyp...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: The information provided in this technical support center is based on general knowledge of quinoline-containing antimalarial compounds and is intended for illustrative purposes. MMV1634566 is treated as a hypothetical compound, and the data and protocols are representative examples. Always refer to the specific product datasheet and institutional safety protocols for handling any chemical compound.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the degradation of the hypothetical antimalarial compound MMV1634566 during storage.
Troubleshooting Guide
This section addresses common issues encountered during the storage and handling of MMV1634566.
Observed Issue
Potential Cause
Recommended Action
Discoloration of solid compound (e.g., yellowing)
Oxidation or photodegradation.
Store the compound in an inert atmosphere (e.g., argon or nitrogen) and protect from light by using amber vials or storing in the dark.
Decreased potency or activity in assays
Chemical degradation due to improper storage temperature or hydrolysis.
Ensure storage at the recommended temperature (-20°C or lower). Avoid repeated freeze-thaw cycles. Prepare solutions fresh for each experiment.
Appearance of additional peaks in HPLC or LC-MS analysis
Formation of degradation products.
Refer to the analytical methods section to identify potential degradation products. Review storage conditions and handling procedures to minimize further degradation.
Poor solubility of the compound after storage
Formation of insoluble aggregates or degradation products.
Attempt to resolubilize by gentle warming or sonication. If solubility issues persist, the compound may be significantly degraded and a fresh vial should be used.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid MMV1634566?
A1: For long-term storage, solid MMV1634566 should be stored at -20°C or below, in a tightly sealed container, and protected from light and moisture. For short-term storage, refrigeration at 2-8°C may be acceptable, but validation is recommended.
Q2: How should I prepare and store solutions of MMV1634566?
A2: It is highly recommended to prepare solutions of MMV1634566 fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles. The choice of solvent can also impact stability; consult the compound's datasheet for recommended solvents.
Q3: What are the likely degradation pathways for a quinoline-containing compound like MMV1634566?
A3:Quinoline (B57606) structures can be susceptible to oxidation, photodegradation, and hydrolysis. The primary degradation pathways may involve the formation of N-oxides, hydroxylated derivatives, or cleavage of the quinoline ring system under harsh conditions.
Q4: How can I monitor the stability of MMV1634566 over time?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be used. This involves analyzing the compound at regular intervals under defined storage conditions and quantifying the parent compound as well as any significant degradation products.
Experimental Protocols
Protocol 1: Accelerated Stability Study of Solid MMV1634566
Objective: To assess the stability of solid MMV1634566 under accelerated temperature and humidity conditions.
Methodology:
Place accurately weighed samples of solid MMV1634566 in separate, light-protected containers.
Store the containers in a stability chamber at 40°C and 75% relative humidity.
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a sample for analysis.
Prepare a solution of the sample in a suitable solvent (e.g., DMSO) at a known concentration.
Analyze the solution by a validated HPLC-UV method to determine the purity of MMV1634566 and the presence of any degradation products.
Calculate the percentage of MMV1634566 remaining at each time point relative to the initial time point.
Protocol 2: Freeze-Thaw Stability of MMV1634566 in Solution
Objective: To evaluate the stability of MMV1634566 in a solvent system when subjected to multiple freeze-thaw cycles.
Methodology:
Prepare a stock solution of MMV1634566 in the desired solvent (e.g., 10 mM in DMSO).
Divide the stock solution into multiple aliquots in separate vials.
Store the vials at -20°C.
Subject a set of vials to a predetermined number of freeze-thaw cycles (e.g., 1, 3, 5 cycles). A single cycle consists of freezing at -20°C for at least 12 hours followed by thawing to room temperature.
After the designated number of cycles, analyze the samples alongside a control sample (kept continuously frozen) by HPLC-UV.
Compare the peak area of MMV1634566 in the cycled samples to the control to assess degradation.
Visualizations
Caption: Potential degradation pathways for MMV1634566.
Caption: Workflow for a typical stability study of MMV1634566.
Optimization
MMV1634566 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with the antimalarial compound MMV1634566. Here you will find troub...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with the antimalarial compound MMV1634566. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is MMV1634566 and what is its primary mechanism of action?
A1: MMV1634566 is a potent antimalarial agent belonging to the pyrazolopyridine 4-carboxamide class of compounds.[1][2] Its mechanism of action is associated with the Plasmodium falciparum ATP-binding cassette (ABC) transporter ABCI3.[1][3][4] Resistance to MMV1634566 has been linked to point mutations in the ABCI3 transporter, suggesting that this protein is either the direct target of the compound or is involved in its transport and mechanism of action.[1][3][4]
Q2: What are the known efficacy and cytotoxicity values for MMV1634566?
A2: MMV1634566 exhibits potent activity against the 3D7 strain of P. falciparum with a half-maximal effective concentration (EC50) of 0.016 µM in a 72-hour assay.[1][2] The cytotoxic concentration 50 (CC50) against the human liver cell line HepG2 is 4.81 µM after 48 hours of exposure, indicating a degree of selectivity for the parasite over human cells.[1][2]
Q3: How should I prepare MMV1634566 for in vitro and in vivo experiments?
A3: For in vitro assays, MMV1634566 can typically be dissolved in dimethyl sulfoxide (B87167) (DMSO).[1][2] For in vivo studies, several formulations can be considered due to its low water solubility. Common oral formulations include suspension in 0.2% carboxymethyl cellulose (B213188) or dissolution in PEG400.[1] Injectable formulations often involve a combination of DMSO, Tween 80, and saline, or DMSO and corn oil.[1] It is crucial to test the solubility and stability of your chosen formulation.
Q4: What are the recommended storage conditions for MMV1634566?
A4: As a powder, MMV1634566 should be stored at -20°C for long-term stability (up to 3 years).[1] In solvent, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
This protocol is adapted from standard protocols for assessing antimalarial drug efficacy.
Objective: To determine the 50% effective concentration (EC50) of MMV1634566 against P. falciparum.
Materials:
MMV1634566
P. falciparum culture (e.g., 3D7 strain)
Human red blood cells
Complete culture medium (e.g., RPMI-1640 with supplements)
96-well microplates
DNA-intercalating fluorescent dye (e.g., SYBR Green I)
Lysis buffer
Plate reader
Procedure:
Prepare a stock solution of MMV1634566 in DMSO.
Perform serial dilutions of MMV1634566 in complete culture medium in a 96-well plate.
Add synchronized ring-stage P. falciparum culture (e.g., 1% parasitemia, 2% hematocrit) to each well.
Include untreated parasite cultures as a negative control and parasites treated with a known antimalarial (e.g., chloroquine) as a positive control.
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
After incubation, lyse the red blood cells and stain the parasite DNA with a fluorescent dye.
Measure fluorescence using a plate reader.
Calculate the EC50 value by fitting the dose-response data to a suitable model.
In Vitro Cytotoxicity Assay
This protocol outlines a standard method for assessing the cytotoxicity of a compound against a human cell line.
Objective: To determine the 50% cytotoxic concentration (CC50) of MMV1634566 against HepG2 cells.
Materials:
MMV1634566
HepG2 cells
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well cell culture plates
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or SRB)
Plate reader
Procedure:
Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Prepare serial dilutions of MMV1634566 in the cell culture medium.
Replace the medium in the cell plate with the medium containing the different concentrations of MMV1634566.
Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
After incubation, add the cell viability reagent according to the manufacturer's instructions.
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
Troubleshooting Guide
Issue
Possible Cause
Suggested Solution
Inconsistent EC50 values
1. Inaccurate drug concentration. 2. Variation in parasite growth. 3. DMSO concentration too high.
1. Prepare fresh drug dilutions for each experiment. 2. Ensure tight synchronization of the parasite culture. 3. Keep the final DMSO concentration consistent and low across all wells (typically <0.5%).
High background in cytotoxicity assay
1. Contamination of cell culture. 2. Reagent interference.
1. Check cell cultures for contamination. 2. Run a control with medium and the viability reagent alone to check for background signal.
Compound precipitation in medium
1. Poor solubility. 2. Exceeding the solubility limit.
1. Ensure the DMSO stock is fully dissolved before diluting in aqueous medium. 2. Test the solubility of MMV1634566 in the specific culture medium being used. Consider using a formulation with solubilizing agents for in vivo studies.[1]
Drug resistance observed
1. Pre-existing resistant parasites in the culture. 2. Spontaneous mutations leading to resistance.
1. Use a clonal parasite line with known sensitivity. 2. Resistance to MMV1634566 is associated with the ABCI3 transporter.[1][3][4] Consider sequencing this gene in resistant lines.
dealing with batch-to-batch variability of MMV1634566
Data Not Available: Following a comprehensive search for "MMV1634566," no specific information, experimental protocols, or data related to this compound could be located. The search results did not provide any details on...
Author: BenchChem Technical Support Team. Date: December 2025
Data Not Available: Following a comprehensive search for "MMV1634566," no specific information, experimental protocols, or data related to this compound could be located. The search results did not provide any details on its mechanism of action, signaling pathways, or any reported issues concerning batch-to-batch variability.
This lack of publicly available information prevents the creation of a detailed technical support center as requested. It is possible that "MMV1634566" is an internal development name, a very recently synthesized compound not yet described in scientific literature, or that the identifier is incorrect.
To receive the requested support, please verify the compound identifier and provide any available internal documentation or preliminary data. Once more specific information is available, a comprehensive technical support guide can be developed.
Below is a general framework for a technical support center that could be populated once data on MMV1634566 becomes available.
Troubleshooting Guides
This section will address common experimental issues, with a focus on mitigating batch-to-batch variability.
Table 1: Troubleshooting Common Issues with MMV1634566
Observed Problem
Potential Cause(s)
Recommended Solution(s)
Data to be populated
Data to be populated
Data to be populated
Inconsistent results between experiments
Batch-to-batch variability of MMV1634566
- Procure a single, large batch of MMV1634566 for the entire study.- If using multiple batches, perform a bridging study to compare the activity of each batch.- Develop a robust Quality Control (QC) protocol to test each new batch before use.
Improper storage of MMV1634566
- Refer to the manufacturer's instructions for optimal storage conditions (temperature, light exposure, humidity).- Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles.
Pipetting errors or inaccurate concentrations
- Calibrate pipettes regularly.- Prepare fresh stock solutions and dilutions for each experiment.
Data to be populated
Data to be populated
Data to be populated
Frequently Asked Questions (FAQs)
This section will provide answers to common questions regarding the use of MMV1634566.
Q1: What is the recommended solvent for MMV1634566?
A: Data to be populated.
Q2: What is the stability of MMV1634566 in solution?
A: Data to be populated.
Q3: How can I assess the purity and integrity of a new batch of MMV1634566?
A: We recommend the following Quality Control (QC) assays:
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
In vitro bioassay: To assess the biological activity and compare it to a reference batch.
Q4: What is the known mechanism of action of MMV1634566?
A: Data to be populated.
Experimental Protocols & Methodologies
This section will provide detailed protocols for key experiments to ensure consistency and reproducibility.
Protocol 1: Standard In Vitro Activity Assay for MMV1634566
Cell Seeding:
Detailed steps to be populated.
Compound Preparation and Treatment:
Prepare a stock solution of MMV1634566 in the recommended solvent.
Perform serial dilutions to achieve the desired final concentrations.
Further detailed steps to be populated.
Incubation:
Detailed steps to be populated.
Data Acquisition and Analysis:
Detailed steps to be populated.
Visualizations
This section will contain diagrams of signaling pathways and experimental workflows.
Caption: Quality control workflow for new batches of MMV1634566.
Optimization
Technical Support Center: MMV1634566 Target Engagement
Welcome to the technical support center for researchers working with MMV1634566. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you design and execute experiments to con...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers working with MMV1634566. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you design and execute experiments to confirm the cellular target engagement of MMV1634566, a known inhibitor of Phosphatidylinositol 4-kinase (PI4K).
Frequently Asked Questions (FAQs)
Q1: What is the known target of MMV1634566 and its relevance?
MMV1634566 is an antimalarial compound that targets Phosphatidylinositol 4-kinase (PI4K).[1][2] PI4Ks are enzymes that phosphorylate phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P), a key lipid messenger involved in regulating cellular processes, including membrane trafficking.[3][4] In the context of malaria, Plasmodium PI4K is essential for the parasite's life cycle, making it a promising drug target.[1]
Q2: What are the primary methods to confirm that MMV1634566 is engaging PI4K in my cells?
There are several established methods to confirm target engagement in a cellular context. The most common and robust approaches include:
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of a protein in the presence of a ligand.[5][6][7][8][9] Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.
In-cell Kinase Activity Assays: These assays measure the enzymatic activity of PI4K directly within the cell or in cell lysates following treatment with MMV1634566.
Phospho-protein Quantification: Measuring the downstream consequences of PI4K inhibition, such as a decrease in PI(4)P levels, can serve as a proxy for target engagement.
Q3: I am not seeing a thermal shift in my CETSA experiment with MMV1634566. What could be the problem?
Several factors can contribute to a lack of a discernible thermal shift. Here are some troubleshooting steps:
Suboptimal Compound Concentration: Ensure you are using a concentration of MMV1634566 that is sufficient to saturate the target. A dose-response experiment is recommended.
Insufficient Heating Gradient: The temperature range used for heating the cell lysates might not be optimal for observing the melting curve of PI4K. A broader range with smaller increments may be necessary.
Low Target Abundance: PI4K might be a low-abundance protein in your specific cell line, making detection by western blot challenging. Consider using a more sensitive detection method or enriching for your target protein.
Antibody Quality: The antibody used for detecting PI4K in the western blot may be of poor quality or not specific enough. Validate your antibody before performing the CETSA.
Cell Lysis Conditions: The lysis buffer composition can affect protein stability. Ensure your lysis protocol is optimized and consistent across samples.
Troubleshooting Guides
Guide 1: Cellular Thermal Shift Assay (CETSA) for MMV1634566
This guide provides a detailed protocol and troubleshooting for performing a CETSA experiment to confirm MMV1634566 engagement with PI4K.
Technical Support Center: Optimizing MMV1634566 for Specific Plasmodium Strains
Disclaimer: Publicly available experimental data, including specific IC50 values and detailed protocols, for MMV1634566 is limited. This technical support center has been developed using information on the broader class...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Publicly available experimental data, including specific IC50 values and detailed protocols, for MMV1634566 is limited. This technical support center has been developed using information on the broader class of antimalarial compounds to which MMV1634566 likely belongs: phosphatidylinositol 4-kinase (PI(4)K) inhibitors. The provided data, protocols, and troubleshooting advice are based on representative compounds from this class and should be adapted and validated for MMV1634566 in your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for MMV1634566?
A1: Based on its inclusion in the Medicines for Malaria Venture (MMV) portfolio and current antimalarial drug discovery trends, MMV1634566 is likely an inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI(4)K). This enzyme is critical for the parasite's lifecycle, playing a key role in the generation of phosphatidylinositol 4-phosphate (PI4P), a lipid messenger essential for regulating intracellular signaling and membrane trafficking.[1] Inhibition of PI(4)K disrupts these vital processes, leading to parasite death across multiple life stages, including asexual blood stages, liver stages, and gametocytes.[1][2]
Q2: Why am I observing significant variability in the efficacy of MMV1634566 against different Plasmodium falciparum strains?
A2: Strain-specific differences in drug susceptibility are a known phenomenon in antimalarial research. Several factors can contribute to this variability:
Genetic Polymorphisms: Natural variations in the genetic makeup of different P. falciparum strains, including minor differences in the drug's target protein (PI(4)K), can alter binding affinity.
Drug Efflux Mechanisms: Some parasite strains may possess more efficient drug efflux pumps that actively remove the compound from the cell, thereby reducing its intracellular concentration and efficacy.
Differential Compound Uptake: The ability of the parasite to import the drug can vary between strains.
Q3: Is it possible for Plasmodium to develop resistance to MMV1634566?
A3: Yes, as with most antimicrobial agents, there is a potential for Plasmodium to develop resistance to PI(4)K inhibitors. Resistance to this class of compounds has been associated with specific mutations in the pfpi4k gene.[3] It is crucial to monitor for any shifts in IC50 values during prolonged in vitro culture under drug pressure.
Q4: Does MMV1634566 have activity against the dormant liver stages (hypnozoites) of Plasmodium vivax?
A4: PI(4)K inhibitors have demonstrated activity against the liver stages of Plasmodium species, including the hypnozoites of P. cynomolgi, a model for P. vivax.[1] This suggests that MMV1634566 may have the potential for activity against relapsing malaria, but this would require specific experimental validation.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in in vitro assays.
Possible Cause
Troubleshooting Steps
Parasite Stage Variability
Ensure tight synchronization of the parasite culture. Assays should be initiated with a highly enriched population of ring-stage parasites, as susceptibility to many antimalarials is stage-dependent.
Compound Instability
Prepare fresh serial dilutions of MMV1634566 for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles. Protect the compound from light if it is light-sensitive.
Inaccurate Parasite Count
Use a standardized method for determining parasitemia, such as flow cytometry or SYBR Green I-based fluorescence, which can be more reproducible than manual counting.
Media and Serum Batch Variation
Test new batches of RPMI 1640 medium and serum for their ability to support robust parasite growth before use in drug susceptibility assays.
Issue 2: High background signal in fluorescence-based assays (e.g., SYBR Green I).
Possible Cause
Troubleshooting Steps
Contamination
Regularly check cultures for microbial contamination. Use sterile techniques and consider adding antibiotics to the culture medium if necessary.
Leukocyte Contamination
If using clinical isolates, ensure the complete removal of white blood cells from the blood sample, as their DNA will bind to SYBR Green I. This can be achieved by passing the blood through a CF11 cellulose (B213188) column.
Reagent Precipitation
Ensure that all reagents, including the SYBR Green I lysis buffer, are fully dissolved and at the correct temperature before use.
Data Presentation
The following table presents representative IC50 data for a well-characterized PI(4)K inhibitor, KDU691, against different Plasmodium species and strains. This data can serve as a benchmark for interpreting results obtained with MMV1634566.
Protocol 1: In Vitro Asexual Blood Stage Susceptibility Assay (SYBR Green I Method)
This protocol outlines a standard method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum.
Materials:
Synchronized P. falciparum ring-stage culture (e.g., 3D7, Dd2, W2)
Complete culture medium (RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, and Albumax II or human serum)
MMV1634566 stock solution in DMSO
96-well black, clear-bottom tissue culture plates
SYBR Green I lysis buffer
Fluorescence plate reader
Procedure:
Adjust the synchronized parasite culture to 0.5% parasitemia and 2% hematocrit in complete culture medium.
Prepare serial dilutions of MMV1634566 in complete culture medium in a separate 96-well plate.
Transfer 100 µL of the parasite suspension to the wells of the assay plate.
Add 100 µL of the appropriate drug dilution to each well. Include drug-free control wells (parasites only) and background control wells (uninfected red blood cells).
Incubate the plate for 72 hours in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).
Following incubation, add 100 µL of SYBR Green I lysis buffer to each well.
Incubate the plate in the dark at room temperature for 1 hour to allow for cell lysis and DNA staining.
Measure the fluorescence with a plate reader (excitation ~485 nm, emission ~530 nm).
Calculate the percentage of growth inhibition for each concentration relative to the drug-free control after subtracting the background fluorescence.
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Mandatory Visualizations
Caption: Proposed signaling pathway inhibition by MMV1634566.
Caption: Logical workflow for troubleshooting inconsistent IC50 results.
Technical Support Center: MMV1634566 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using MMV1634566 in in vivo experimental models. Frequently Asked Questions (FAQs) Q1:...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using MMV1634566 in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is MMV1634566 and what is its primary mechanism of action?
MMV1634566 is a potent antimalarial compound belonging to the pyrazolopyridine 4-carboxamide class. Its primary mechanism of action involves the inhibition of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Resistance to MMV1634566 has been associated with the P. falciparum transporter ABCI3, suggesting this transporter may be a target or involved in the drug's uptake.[1]
Q2: What are the main challenges when delivering MMV1634566 in in vivo models?
The primary challenge with MMV1634566, like many small molecules, is its low aqueous solubility. This can lead to difficulties in preparing formulations suitable for in vivo administration, potentially causing issues with bioavailability and consistent dosing.
Q3: How can I improve the solubility of MMV1634566 for in vivo administration?
Due to its low water solubility, MMV1634566 typically requires a co-solvent or suspension formulation for in vivo delivery. Several formulations have been successfully used and can be adapted depending on the route of administration.
Troubleshooting Guide
Issue 1: Poor Compound Solubility and Formulation Precipitation
Symptom: The compound precipitates out of solution during formulation preparation or upon administration.
Possible Cause: The selected solvent system is not suitable for the required concentration of MMV1634566.
Solution:
Test Different Formulations: It is advisable to test several recommended formulations with a small amount of the compound to determine the best option for your specific experimental needs.
Optimize Co-solvent Ratios: Adjusting the ratios of co-solvents can improve solubility. For example, in a DMSO/PEG300/Tween 80/Saline formulation, slight modifications to the proportions may enhance stability.
Sonication: Gentle sonication can help to dissolve the compound, but be cautious of potential degradation with excessive heat.
Warm the Vehicle: Gently warming the vehicle (e.g., PEG400 or corn oil) can aid in dissolving the compound. Ensure the solution cools to room temperature before administration.
Issue 2: Inconsistent Efficacy or High Variability in Animal Models
Symptom: High variability in experimental results between individual animals or groups.
Possible Cause:
Inconsistent dosing due to poor formulation stability or precipitation.
Variable bioavailability due to the route of administration and formulation.
Solution:
Ensure Homogeneous Suspension: If using a suspension, ensure it is well-mixed before each administration to provide a consistent dose.
Optimize Route of Administration: The choice of administration route (e.g., intraperitoneal, intravenous, oral) can significantly impact bioavailability. Oral gavage may lead to more variability than parenteral routes.
Pharmacokinetic Studies: If feasible, conducting a pilot pharmacokinetic study can help determine the optimal dosing regimen and formulation to achieve consistent plasma concentrations.
Issue 3: Observed Toxicity or Adverse Events
Symptom: Animals show signs of toxicity, such as weight loss, lethargy, or irritation at the injection site.
Possible Cause:
The vehicle used for formulation may have inherent toxicity at the administered volume.
The compound itself may have off-target effects leading to toxicity. MMV1634566 has shown cytotoxicity against human cell lines (e.g., HepG2) at higher concentrations.[1]
Solution:
Vehicle Toxicity Control: Always include a control group that receives only the vehicle to assess its potential toxic effects.
Dose-Response Study: Conduct a dose-response study to identify the maximum tolerated dose (MTD) in your specific animal model.
Refine Formulation: Some solvents, like DMSO, can cause local irritation at high concentrations. Minimizing the percentage of such solvents in the final formulation is recommended.
A Comparative Analysis of the Antimalarial Efficacy of MMV390048 and Standard Therapeutics
For Researchers, Scientists, and Drug Development Professionals The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous development of novel antimalarial agents with unique mechanisms...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous development of novel antimalarial agents with unique mechanisms of action. This guide provides a comparative overview of the efficacy of MMV390048, a novel antimalarial compound from Medicines for Malaria Venture, against established first-line treatments, including artemisinin-based combination therapies (ACTs), and other widely used antimalarials. The data presented is intended to offer a clear, evidence-based comparison to inform research and drug development efforts.
Executive Summary
MMV390048, a potent inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K), demonstrates significant activity against multiple life-cycle stages of the malaria parasite, including asexual blood stages, gametocytes, and liver stages.[1][2] This novel mechanism of action translates to efficacy against a broad range of drug-resistant parasite strains. This guide will compare its preclinical and clinical efficacy data with that of standard antimalarials such as artemether-lumefantrine, artesunate-amodiaquine, dihydroartemisinin-piperaquine, chloroquine, and atovaquone-proguanil.
In Vitro Efficacy Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's in vitro potency against the malaria parasite. The following table summarizes the IC50 values for MMV390048 and comparator drugs against drug-sensitive and drug-resistant strains of P. falciparum.
In vivo studies in animal models provide crucial information on a drug's efficacy in a whole-organism system. The 90% effective dose (ED90) is a common metric for this assessment.
While MMV390048 is still in clinical development, initial human trials have shown promise. Artemisinin-based combination therapies (ACTs) are the current standard of care for uncomplicated falciparum malaria, with generally high cure rates.
ACPR: Adequate Clinical and Parasitological Response
Mechanisms of Action
A key advantage of MMV390048 is its novel mechanism of action, which is distinct from that of existing antimalarials.
MMV390048 : Inhibits phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for parasite development and survival.[1][2] This inhibition disrupts multiple cellular processes within the parasite.
Artemisinins : Activated by heme iron in the parasite's food vacuole, generating reactive oxygen species that damage parasite proteins and lipids.[12][13][14]
Chloroquine : Prevents the detoxification of heme in the parasite's food vacuole, leading to a toxic buildup of free heme.[15][16][17][18]
Atovaquone-Proguanil : Atovaquone inhibits the parasite's mitochondrial electron transport chain, while proguanil's active metabolite, cycloguanil, inhibits dihydrofolate reductase, disrupting pyrimidine (B1678525) synthesis.[2][9][19]
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This widely used high-throughput assay quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA.
Materials:
P. falciparum cultures (synchronized to the ring stage)
Complete culture medium (RPMI 1640 with supplements)
Human erythrocytes
Test compounds and control drugs
96-well black microplates
SYBR Green I lysis buffer
Fluorescence plate reader
Procedure:
Serially dilute test compounds in the 96-well plate.
Add synchronized ring-stage parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.
Incubate plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.
Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.[20][21]
In Vivo Efficacy Testing (4-Day Suppressive Test)
This standard mouse model assesses the ability of a compound to suppress parasite growth.
Materials:
Mice (e.g., Swiss albino or humanized SCID mice)
Plasmodium species that infects rodents (e.g., P. berghei) or humanized mice (P. falciparum)
Test compound and vehicle control
Giemsa stain
Microscope
Procedure:
Infect mice with a standardized inoculum of parasites.
Administer the test compound orally or via another appropriate route at various doses for four consecutive days, starting a few hours after infection.
On day 4 post-infection, collect tail blood smears.
Stain smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.
Calculate the percent suppression of parasitemia compared to the vehicle-treated control group.
Determine the ED90 (the dose that suppresses parasitemia by 90%).[15][22]
MMV1634566 vs. Artemisinin: A Comparative Guide in the Context of Antimalarial Drug Resistance
For Researchers, Scientists, and Drug Development Professionals The emergence and spread of artemisinin-resistant Plasmodium falciparum malaria presents a formidable challenge to global public health. This guide provides...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of artemisinin-resistant Plasmodium falciparum malaria presents a formidable challenge to global public health. This guide provides an objective comparison of MMV1634566, a novel antimalarial candidate, and artemisinin (B1665778), the cornerstone of current malaria combination therapies, with a focus on their performance against drug-resistant parasite strains. The information presented herein is supported by preclinical data to aid researchers in understanding the potential of MMV1634566 as a tool to combat artemisinin resistance.
Overview of Compounds
MMV1634566 is a first-in-class antimalarial compound belonging to the pantothenamide class. It acts as an inhibitor of acetyl-CoA synthetase (AcAS), a crucial enzyme in the parasite's metabolic pathways.[1] This novel mechanism of action is a significant advantage in the face of resistance to existing drug classes. Preclinical studies have demonstrated its potent activity against both P. falciparum and P. vivax clinical isolates, as well as its potential to block malaria transmission.[1]
Artemisinin and its derivatives (e.g., artesunate, dihydroartemisinin) are the most potent and rapidly acting antimalarial drugs currently available.[[“]] Their mechanism of action is believed to involve the activation by heme iron in the parasite's food vacuole, leading to the generation of free radicals that damage parasite proteins. Resistance to artemisinins is primarily associated with mutations in the Kelch13 (K13) protein, which leads to a reduced susceptibility of early ring-stage parasites.[3]
Quantitative Comparison of In Vitro Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of MMV1634566 and dihydroartemisinin (B1670584) (DHA), the active metabolite of artemisinin, against various P. falciparum strains, including those with mutations in the K13 gene that are associated with artemisinin resistance.
In Vitro Drug Susceptibility Assay (SYBR Green I-based)
This assay is a widely used method to determine the IC50 of antimalarial compounds.
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
Drug Preparation: The test compounds (MMV1634566 and dihydroartemisinin) are serially diluted in culture medium in a 96-well plate.
Assay Initiation: Asynchronous parasite cultures are diluted to a parasitemia of 0.5% and a hematocrit of 2.5% and added to the drug-containing plates.
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasite DNA.
Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader. The intensity is proportional to the amount of parasite DNA, and thus to parasite growth.
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Ring-Stage Survival Assay (RSA)
The RSA is a specific assay to assess the susceptibility of early ring-stage parasites to artemisinin and its derivatives.
Parasite Synchronization: P. falciparum cultures are tightly synchronized to obtain a 0-3 hour window of ring-stage parasites.
Drug Exposure: The synchronized ring-stage parasites are exposed to a high concentration of dihydroartemisinin (e.g., 700 nM) for 6 hours.
Drug Removal: The drug is washed out, and the parasites are transferred to a drug-free medium.
Incubation: The parasites are incubated for a further 66 hours to allow surviving parasites to mature into schizonts.
Quantification of Survival: The number of viable parasites is determined by microscopy (by counting Giemsa-stained smears) or by flow cytometry. The survival rate is expressed as a percentage relative to a drug-free control. A survival rate of >1% is typically considered indicative of artemisinin resistance.[7]
Validating the Antimalarial Target of MMV1634566: A Comparative Analysis of ABCI3 Inhibitors
For Immediate Release A comprehensive analysis of the antimalarial candidate MMV1634566 has identified the Plasmodium falciparum ATP-binding cassette (ABC) transporter ABCI3 as its primary target, shifting focus from ini...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
A comprehensive analysis of the antimalarial candidate MMV1634566 has identified the Plasmodium falciparum ATP-binding cassette (ABC) transporter ABCI3 as its primary target, shifting focus from initial hypotheses of dual protease inhibition. This guide provides a comparative overview of MMV1634566 and other compounds targeting PfABCI3, supported by experimental data and detailed methodologies for researchers in drug development.
Recent studies have demonstrated that MMV1634566 potently inhibits the asexual blood stages of P. falciparum. Resistance to the compound has been directly linked to single nucleotide polymorphisms (SNPs) in the gene encoding PfABCI3, a transporter protein essential for parasite viability. This finding establishes PfABCI3 as a key druggable target for novel antimalarial therapies.
Comparative Efficacy of ABCI3-Targeting Compounds
The in vitro potency of MMV1634566 and other comparator compounds has been evaluated against various strains of P. falciparum. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that inhibits 50% of parasite growth, are summarized below. These data highlight the differential susceptibility of various parasite lines to these compounds.
Compound
P. falciparum Strain
IC50 (nM)
Resistance Mechanism Association
MMV1634566
3D7-A10
140 ± 14
SNP in PfABCI3
Dd2-B2
1,268 ± 55 (Resistant)
SNP in PfABCI3 (R2180G)
Dd2-B2
2,300 ± 217 (Resistant)
SNP in PfABCI3 (L690I)
MMV665939
3D7-A10
1,012 ± 64
SNP in PfABCI3
3D7-A10
2,746 ± 89 (Resistant)
SNP in PfABCI3 (Y2079C)
3D7-A10
3,029 ± 141 (Resistant)
SNP in PfABCI3 (R2180P)
MMV020746
3D7-A10
140 ± 14
SNP in PfABCI3
MMV675939
3D7-A10
47 ± 0.8
Copy Number Variation in PfABCI3
MMV084864
3D7-A10
281 ± 19
Copy Number Variation in PfABCI3
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for key experiments cited in the validation of MMV1634566's target.
In Vitro Drug Susceptibility Assay
This assay determines the IC50 of antimalarial compounds against P. falciparum.
Parasite Culture: P. falciparum strains are maintained in continuous culture with human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin. Cultures are kept at 37°C in a low-oxygen environment (5% CO2, 1% O2, 94% N2).
Assay Preparation: Compounds are serially diluted in 96-well plates. Synchronized ring-stage parasites are added to the wells at a parasitemia of 0.3% and a hematocrit of 1%.
Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.
Growth Measurement: Parasite growth is quantified using the SYBR Green I assay. A lysis buffer containing SYBR Green I is added to each well, and fluorescence is measured using a microplate reader (excitation: 485 nm, emission: 530 nm).
Data Analysis: IC50 values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.
Heme Detoxification Assay
This assay assesses the ability of a compound to inhibit the formation of hemozoin, a crucial process for parasite survival.
Parasite Preparation: Tightly synchronized late trophozoite-stage parasites are harvested and lysed to release the food vacuole contents.
Assay Reaction: The parasite lysate is incubated with the test compound and hemin (B1673052) under acidic conditions (pH 4.8) to initiate hemozoin formation.
Quantification: The amount of hemozoin formed is quantified by measuring the absorbance of the remaining heme in the supernatant after centrifugation. A decrease in hemozoin formation in the presence of the compound indicates inhibition.
Visualizing the Research Workflow
The process of identifying and validating the target of a novel antimalarial compound follows a structured workflow.
Caption: Workflow for antimalarial target identification and validation.
PfABCI3 Signaling and Resistance Pathway
The mechanism of action of MMV1634566 and the development of resistance are centered around the PfABCI3 transporter.
Caption: MMV1634566 mechanism of action and resistance pathway.
This guide consolidates current knowledge on MMV1634566, clarifying its mechanism of action through the inhibition of PfABCI3. The provided data and protocols offer a valuable resource for the scientific community to build upon in the ongoing effort to develop new and effective treatments for malaria.
Comparative
Cross-Resistance Profile of MMV1634566: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cross-resistance profile of the novel antimalarial candidate, MMV1634566, a member of the tetrahydro-β-ca...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cross-resistance profile of the novel antimalarial candidate, MMV1634566, a member of the tetrahydro-β-carboline class. The data presented herein, derived from studies on close structural analogs, is intended to inform on the potential efficacy of MMV1634566 against drug-resistant strains of Plasmodium falciparum.
Executive Summary
The emergence and spread of drug-resistant P. falciparum is a major global health threat, necessitating the discovery of new antimalarials with novel mechanisms of action. The tetrahydro-β-carboline chemical scaffold, to which MMV1634566 belongs, has been identified as a promising source of new antimalarial agents. Extensive in vitro studies on compounds from this class, such as PRC1590 and other β-carboline-3-carboxamides, have consistently demonstrated a lack of cross-resistance with existing antimalarial drugs. This favorable resistance profile suggests that MMV1634566 is likely to be active against parasite strains that are resistant to current frontline therapies, including chloroquine (B1663885) and artemisinin.
The proposed mechanism of action for this class of compounds involves the disruption of the parasite's digestive vacuole, a critical organelle for hemoglobin degradation and detoxification of heme. Resistance to a related tetrahydro-β-carboline, when induced under laboratory conditions, was associated with a specific point mutation in the P. falciparum multidrug resistance protein 1 (PfMDR1), which notably also conferred collateral sensitivity to other antimalarials like mefloquine (B1676156) and quinine.
Comparative Susceptibility of P. falciparum Strains
While specific cross-resistance data for MMV1634566 is not publicly available, the following table summarizes the in vitro activity of a closely related β-carboline-3-carboxamide analog, Compound 42a , against a panel of drug-sensitive and multidrug-resistant P. falciparum strains. This data provides a strong indication of the expected cross-resistance profile for MMV1634566.
Table 1: In Vitro Antimalarial Activity of a Representative β-Carboline Compound (42a) and Comparator Drugs against P. falciparum Strains
Parasite Strain
Relevant Resistance Phenotype(s)
IC50 (nM) ± SD
Compound 42a
3D7
Drug-Sensitive
27 ± 3
Dd2
Chloroquine-Resistant, Pyrimethamine-Resistant
54 ± 8
Data sourced from studies on β-carboline-3-carboxamide analogs. The IC50 (50% inhibitory concentration) represents the drug concentration required to inhibit parasite growth by 50%.
Key Observations:
Compound 42a demonstrates potent activity against both the drug-sensitive (3D7) and the multidrug-resistant (Dd2) P. falciparum strains.
There is only a two-fold shift in the IC50 of Compound 42a against the Dd2 strain compared to the 3D7 strain, indicating a lack of significant cross-resistance with chloroquine.
Further research on this chemical series has confirmed no cross-resistance against a panel of 32 resistance mutations in the Dd2 genetic background and 10 resistance mutations in the 3D7 background, strongly suggesting a novel mechanism of action for this class of compounds[1].
Experimental Protocols
The following methodologies are standard for determining the in vitro cross-resistance profiles of antimalarial compounds.
In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)
Parasite Culture: P. falciparum strains are maintained in vitro in human O+ erythrocytes at a 2-5% hematocrit in RPMI 1640 medium supplemented with 10% human serum or 0.5% Albumax II, under a low oxygen atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.
Drug Plate Preparation: The test compounds and standard antimalarials are serially diluted in culture medium in 96-well microtiter plates.
Assay Execution: Asynchronous or synchronized ring-stage parasite cultures (typically at 0.5-1% parasitemia) are added to the drug-containing plates and incubated for 72 hours under the conditions described above.
Growth Measurement: After the incubation period, parasite proliferation is quantified using the SYBR Green I fluorescence-based assay. This involves lysing the red blood cells and staining the parasite DNA with SYBR Green I dye.
Data Analysis: Fluorescence is measured using a microplate reader. The 50% inhibitory concentrations (IC50) are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vitro Resistance Selection
Drug Pressure Initiation: A clonal population of a drug-sensitive P. falciparum strain (e.g., 3D7) is cultured in the continuous presence of the test compound, starting at a concentration around the IC50.
Stepwise Concentration Increase: As the parasites adapt and resume growth, the drug concentration is gradually increased in a stepwise manner.
Isolation of Resistant Parasites: Once parasites are able to grow at significantly higher drug concentrations (typically >5-10 times the initial IC50), resistant clones are isolated by limiting dilution.
Phenotypic and Genotypic Characterization: The IC50 of the resistant clones is determined to confirm the degree of resistance. Whole-genome sequencing is then performed on both the resistant clones and the parental strain to identify the genetic mutations responsible for the resistance phenotype.
Visualizations
The following diagrams illustrate the experimental workflow for cross-resistance profiling and the proposed mechanism of action for the tetrahydro-β-carboline class of antimalarials.
Caption: Experimental workflow for in vitro cross-resistance profiling.
Caption: Proposed mechanism of action and resistance for tetrahydro-β-carbolines.
Evaluating the Synergy of Novel Antimalarials: A Comparative Guide for Researchers
A comprehensive guide to assessing the synergistic potential of novel antimalarial compounds, with a focus on experimental design and data interpretation. As specific data on the synergistic effects of MMV1634566 with kn...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive guide to assessing the synergistic potential of novel antimalarial compounds, with a focus on experimental design and data interpretation. As specific data on the synergistic effects of MMV1634566 with known antimalarials is not publicly available, this document provides a framework for researchers to conduct such an evaluation.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous development of new antimalarial therapies. Combination therapy is the cornerstone of modern malaria treatment, aiming to enhance efficacy, shorten treatment duration, and prevent the development of resistance. A key aspect of developing new combination therapies is the assessment of synergistic, additive, or antagonistic interactions between a novel compound and existing antimalarial drugs.
This guide is intended for researchers, scientists, and drug development professionals. It outlines the methodologies to evaluate the synergistic potential of a novel antimalarial compound, using the hypothetical Medicines for Malaria Venture (MMV) compound MMV1634566 as a case study. While specific experimental data for MMV1634566 is not available in the public domain, this guide provides the necessary protocols and frameworks to generate and interpret such crucial data.
Potential Partner Drugs for Combination Therapy
When evaluating a new chemical entity like MMV1634566, selecting appropriate partner drugs is critical. The choice of partner drug is often guided by their mechanism of action, stage of parasitic activity, and resistance profile. Below is a table summarizing key characteristics of established antimalarials that could be considered for combination studies.
The mechanism is not completely understood but may involve inhibition of protein synthesis and interaction with heme.
Asexual blood stages
Effective but can have neuropsychiatric side effects.
Experimental Protocols for Assessing Synergy
A systematic approach is required to determine the nature of the interaction between two compounds. This typically involves in vitro assays followed by in vivo validation.
In Vitro Synergy Testing
The primary goal of in vitro testing is to determine the 50% inhibitory concentration (IC50) of each drug alone and in combination.
1. Parasite Culture:
Plasmodium falciparum strains (e.g., 3D7 - chloroquine-sensitive, Dd2 - chloroquine-resistant) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
Cultures are maintained in a controlled environment with a specific gas mixture (e.g., 5% CO2, 5% O2, 90% N2) at 37°C.
2. Drug Preparation:
Stock solutions of MMV1634566 and partner drugs are prepared in dimethyl sulfoxide (B87167) (DMSO).
Serial dilutions of each drug are prepared in culture medium.
3. Assay for Parasite Growth Inhibition:
A common method is the SYBR Green I-based fluorescence assay.
Synchronized ring-stage parasites are incubated in 96-well plates with various concentrations of the individual drugs and their combinations for 72 hours.
After incubation, a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added.
The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
4. Data Analysis:
The IC50 values are determined by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
To assess synergy, a fixed-ratio isobologram analysis is commonly performed. The fractional inhibitory concentration (FIC) is calculated for each drug in the combination. The sum of the FICs (ΣFIC) indicates the nature of the interaction:
Synergy: ΣFIC < 0.5
Additive: 0.5 ≤ ΣFIC ≤ 1.0
Indifference: 1.0 < ΣFIC ≤ 2.0
Antagonism: ΣFIC > 2.0
In Vivo Synergy Testing
Promising combinations from in vitro studies should be validated in an animal model of malaria.
1. Animal Model:
The most common model is the Plasmodium berghei-infected mouse model.
Mice are inoculated with P. berghei-parasitized red blood cells.
Treatment with the individual drugs and their combination is initiated a few hours after infection and continues for four consecutive days.
A control group receives the vehicle only.
3. Assessment of Efficacy:
On day 5, thin blood smears are prepared from the tail blood of each mouse.
The percentage of parasitemia (the proportion of infected red blood cells) is determined by microscopic examination.
The percent suppression of parasitemia for each treatment group is calculated relative to the vehicle-treated control group.
4. Data Analysis:
The interaction between the two drugs can be assessed by comparing the efficacy of the combination to the efficacies of the individual drugs. A statistically significant increase in the percent suppression for the combination compared to the individual drugs suggests a synergistic or additive effect.
Visualizing Experimental Workflows and Pathways
Diagrams are essential tools for representing complex biological processes and experimental designs. Below are examples of diagrams created using the DOT language for Graphviz.
Caption: Workflow for assessing the synergistic effects of a novel antimalarial.
Comparative
Efficacy of the Novel Antimalarial Candidate MMV693183 Across Plasmodium Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The emergence and spread of drug-resistant Plasmodium parasites necessitate the urgent development of new antimalarial agents with novel mechanisms of actio...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium parasites necessitate the urgent development of new antimalarial agents with novel mechanisms of action. This guide provides a comparative overview of the preclinical efficacy of MMV693183, a first-in-class pantothenamide inhibitor of acetyl-CoA synthetase (AcAS), against various Plasmodium species.[1][2][3] This document summarizes key experimental data, details the methodologies used, and contextualizes the compound's performance against established antimalarial drugs.
In Vitro Efficacy of MMV693183
MMV693183 has demonstrated potent, single-digit nanomolar activity against the asexual blood stages of both major human malaria parasites, Plasmodium falciparum and Plasmodium vivax.[1][2] Notably, its efficacy extends to artemisinin-resistant P. falciparum isolates, highlighting its potential to address current clinical challenges. The compound is also active against both early and late asexual blood stages. Furthermore, MMV693183 exhibits potent gametocytocidal activity, suggesting it could play a role in blocking malaria transmission.[1][4]
Drug
P. falciparum (NF54) IC₅₀ (nM)
P. falciparum (Artemisinin-Resistant Isolates) IC₅₀ (nM)
P. vivax (Clinical Isolates) IC₅₀ (nM)
P. falciparum Gametocytes (Stage V) IC₅₀ (nM)
MMV693183
~1-5
Low nanomolar
Single-digit nanomolar
38 (Oocyst formation inhibition)
Artemisinin
Variable (strain-dependent)
Higher (resistance)
Variable
Active
Chloroquine
Variable (highly resistant strains exist)
N/A
Variable (resistance is growing)
Not typically gametocytocidal
Atovaquone
~1
Generally active
Active
Active
Note: IC₅₀ values are approximate and can vary based on the specific assay conditions and parasite strains used.
In Vivo Efficacy of MMV693183
In a humanized mouse model of P. falciparum infection, MMV693183 has shown significant in vivo efficacy.[1][2] A single oral dose can lead to a rapid reduction in parasitemia, with a killing profile comparable to that of fast-acting artemisinins.[1] Pharmacokinetic and pharmacodynamic modeling predict that a single 30 mg oral dose may be sufficient to cure a malaria infection in humans.[1][2]
Drug
Animal Model
Plasmodium Species
Dosing Regimen
Efficacy
MMV693183
Humanized NSG mice
P. falciparum
50 mg/kg oral gavage (single dose)
Rapid parasite clearance within 48 hours
Standard Curative Regimens
Various mouse models
P. berghei, P. yoelii
Multi-dose regimens
High cure rates (used as benchmarks)
Mechanism of Action of MMV693183
MMV693183 is a prodrug that is metabolized within the parasite into its active form, CoA-MMV693183.[1][3] This active metabolite then targets and inhibits Acetyl-CoA Synthetase (AcAS), a crucial enzyme in the parasite's CoA biosynthesis pathway.[1][3][5] The inhibition of AcAS disrupts vital cellular processes that depend on acetyl-CoA, leading to parasite death.
Caption: Mechanism of action of MMV693183 in Plasmodium.
Experimental Protocols
In Vitro Asexual Stage Drug Susceptibility Assay
The in vitro activity of MMV693183 against asexual stages of P. falciparum is typically determined using a SYBR Green I-based fluorescence assay.[6]
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+ blood type) in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine. Cultures are kept at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
Drug Preparation: The compound is serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations.
Assay Plate Preparation: In a 96-well plate, 100 µL of synchronized ring-stage parasite culture (e.g., 1% parasitemia, 2% hematocrit) is added to wells containing the serially diluted compound.
Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.
Lysis and Staining: After incubation, the cells are lysed, and the parasite DNA is stained with SYBR Green I dye.
Data Acquisition: Fluorescence is read using a fluorescence plate reader. The 50% inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a non-linear regression model.
In Vivo Efficacy in a Humanized Mouse Model
The in vivo efficacy of MMV693183 is assessed using immunodeficient mice engrafted with human erythrocytes and infected with P. falciparum.[1]
Animal Model: NOD-scid IL-2Rγ⁻/⁻ (NSG) mice are used. These mice are conditioned to accept human red blood cells.
Infection: Mice are infected intravenously with P. falciparum-infected human erythrocytes.
Treatment: Once parasitemia reaches a predetermined level (e.g., 1-2%), mice are treated with a single oral gavage of MMV693183 formulated in a suitable vehicle. A control group receives the vehicle only.
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.
Endpoint: The primary endpoint is the reduction in parasitemia over time compared to the control group. The time to parasite clearance is also a key metric.
Experimental Workflow
The preclinical evaluation of a novel antimalarial candidate like MMV693183 follows a standardized workflow to assess its potential as a clinical candidate.
Caption: Preclinical workflow for antimalarial drug development.
Conclusion
MMV693183 is a promising preclinical antimalarial candidate with a novel mechanism of action that is effective against multiple Plasmodium species, including drug-resistant strains. Its potent in vitro and in vivo activity, coupled with its transmission-blocking potential, make it a strong candidate for further clinical development. The data presented in this guide underscore the potential of MMV693183 to contribute to the next generation of antimalarial therapies.
Independent Verification of Phosphatidylinositol 4-Kinase (PI4K) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of selected phosphatidylinositol 4-kinase (PI4K) inhibitors, offering insights into their biochemical potency and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of selected phosphatidylinositol 4-kinase (PI4K) inhibitors, offering insights into their biochemical potency and cellular activity. While this document aims to address the mechanism of action for the compound series including MMV1634566, publicly available independent verification data for this specific compound is limited. Therefore, we present a comparative analysis of well-characterized PI4K inhibitors, including those from the same "MMV" series, to serve as a guide for the experimental verification of novel PI4K-targeting compounds.
Phosphatidylinositol 4-kinases are a family of enzymes that play a crucial role in various cellular processes, including signal transduction, membrane trafficking, and the formation of viral replication organelles. Their importance in the lifecycle of pathogens like Plasmodium falciparum (the causative agent of malaria) has made them attractive targets for drug development.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several PI4K inhibitors against their primary targets. This quantitative data allows for a direct comparison of their potency.
Compound
Primary Target
IC50 (nM)
Notes
MMV390048
Plasmodium falciparum PI4K (PfPI4K)
~300
A representative of a chemical class of Plasmodium PI4K inhibitors.[1]
UCT943
Plasmodium vivax PI4K (PvPI4K)
23
A next-generation Plasmodium falciparum PI4K inhibitor.[1]
Shows >140-fold selectivity over PI3Kγ and >20-fold selectivity over PI3Kδ.[1]
Mandatory Visualization
The following diagrams illustrate the PI4K signaling pathway and a general workflow for the experimental verification of a PI4K inhibitor's mechanism of action.
A New Contender in the Fight Against Malaria: Benchmarking MMV1634566 Against Current Therapies
For Immediate Release In the relentless global effort to combat malaria, a novel antimalarial compound, MMV1634566, has emerged from preclinical development. This guide provides a comparative analysis of MMV1634566 again...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
In the relentless global effort to combat malaria, a novel antimalarial compound, MMV1634566, has emerged from preclinical development. This guide provides a comparative analysis of MMV1634566 against current first-line malaria treatments, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential. This comparison is based on available preclinical data and aims to contextualize the standing of this new compound in the antimalarial drug pipeline.
MMV1634566, a pyrazolopyridine 4-carboxamide, introduces a novel mechanism of action by targeting the Plasmodium falciparum ABC transporter ABCI3.[1][2][3] This unique target offers a potential advantage in overcoming existing resistance to frontline therapies.
Executive Summary of Comparative Data
The following tables summarize the available quantitative data for MMV1634566 and current artemisinin-based combination therapies (ACTs), the cornerstone of modern malaria treatment.
Current frontline antimalarial treatments, the artemisinin-based combination therapies (ACTs), primarily work by two mechanisms. The artemisinin (B1665778) component generates reactive oxygen species, leading to oxidative stress and damage to parasite proteins. The partner drugs, such as lumefantrine, amodiaquine, and piperaquine, are thought to interfere with the parasite's detoxification of heme, a byproduct of hemoglobin digestion.[8]
MMV1634566, however, operates through a distinct pathway. It targets ABCI3, an ATP-binding cassette (ABC) transporter in P. falciparum.[1][2][3] ABC transporters are crucial for moving substances across cell membranes. By inhibiting ABCI3, MMV1634566 disrupts a vital transport process within the parasite, leading to its demise. This novel mechanism is significant as it may be effective against parasite strains that have developed resistance to current drugs targeting heme detoxification or those with reduced susceptibility to artemisinins.
Caption: Simplified signaling pathways of current ACTs and MMV1634566.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. The following outlines the general protocols employed in the assessment of antimalarial compounds.
In Vitro Susceptibility Testing: SYBR Green I Assay
The in vitro activity of antimalarial compounds against P. falciparum is commonly determined using the SYBR Green I-based fluorescence assay. This method quantifies parasite growth by measuring the amount of parasite DNA.
Parasite Culture: Asynchronous or synchronized P. falciparum cultures (e.g., 3D7 strain) are maintained in human red blood cells at a defined parasitemia and hematocrit.
Drug Dilution: The test compound (e.g., MMV1634566) is serially diluted in culture medium in a 96-well plate.
Incubation: The parasite culture is added to the drug-containing wells and incubated for a standard period, typically 72 hours, under physiological conditions (37°C, 5% CO2, 5% O2, 90% N2).
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. This lyses the red blood cells and allows the dye to bind to the parasite DNA.
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
Data Analysis: The percentage of parasite growth inhibition is calculated relative to a drug-free control. The 50% inhibitory concentration (IC50) or effective concentration (EC50) is then determined by fitting the dose-response data to a sigmoidal curve.
A Head-to-Head Comparison of HC2210 with Other Anti-Mycobacterial Agents
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, data-driven comparison of the novel anti-mycobacterial agent HC2210 with established drugs used in the treatment of Mycobact...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the novel anti-mycobacterial agent HC2210 with established drugs used in the treatment of Mycobacterium abscessus infections, including amikacin, bedaquiline, and clarithromycin (B1669154). The information is intended to support research and drug development efforts in the fight against this challenging pathogen.
Executive Summary
Mycobacterium abscessus is a notoriously difficult-to-treat pathogen due to its intrinsic resistance to many antibiotics. HC2210, a nitrofuranyl piperazine (B1678402), has emerged as a promising candidate with a distinct mechanism of action. This guide synthesizes available preclinical data to compare its efficacy, mechanism, and potential advantages over current therapeutic options.
Comparative Efficacy Against Mycobacterium abscessus
The in vitro potency of HC2210 has been evaluated against M. abscessus and shows favorable results compared to some standard-of-care antibiotics. Quantitative data from various studies are summarized below.
Compound
MIC50 (µg/mL)
MIC90 (µg/mL)
Spectrum of Activity
HC2210
Not explicitly reported, but stated to be ~5-fold more potent than amikacin[1]
Not Reported
Active against multidrug-resistant clinical isolates of M. abscessus[1]
Amikacin
2
32
Active against most isolates, though resistance can develop.[2] Some studies report higher MICs.[3]
Bedaquiline
0.06
0.12
Active against M. abscessus complex, including subspecies abscessus and massiliense.[4][5][6]
Clarithromycin
Highly variable (1 to >16)
Highly variable
Activity is dependent on the M. abscessus subspecies and the presence of the erm(41) gene, which can confer inducible resistance.[7][8]
Mechanism of Action
The mechanism of action of HC2210 differs significantly from that of the comparator drugs, offering a potential advantage against resistant strains.
HC2210: A prodrug that requires reductive activation by the mycobacterial-specific deazaflavin-dependent nitroreductase (Ddn) and potentially other F420-dependent enzymes.[1] This activation leads to the formation of reactive nitrogen species that are toxic to the bacteria. Resistance can emerge through mutations in genes involved in the biosynthesis of cofactor F420 or in glycerol (B35011) kinase (glpK).[1]
Amikacin: An aminoglycoside that inhibits protein synthesis by binding to the 30S ribosomal subunit.[9]
Bedaquiline: A diarylquinoline that inhibits the proton pump of mycobacterial ATP synthase, leading to ATP depletion and cell death.[10]
Clarithromycin: A macrolide that inhibits protein synthesis by binding to the 50S ribosomal subunit. Its efficacy is often compromised by inducible resistance mediated by the erm(41) gene.[11]
Synergistic and Bactericidal/Bacteriostatic Activity
HC2210 has demonstrated synergistic effects with several existing anti-mycobacterial drugs.
The MIC values presented in this guide are primarily determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) guidelines (M24-A2).[16]
General Protocol:
A bacterial suspension of M. abscessus is prepared to a 0.5 McFarland standard and diluted.
The antimicrobial agents are prepared in a series of two-fold dilutions in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
The bacterial inoculum is added to each well.
The plates are incubated at 30°C for 3 to 5 days. For clarithromycin, an extended incubation of up to 14 days is often required to detect inducible resistance.[17]
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Cytotoxicity Assay (MTT Assay)
General Protocol:
Human cell lines (e.g., A549, Calu-3, Chang) are seeded in 96-well plates and allowed to adhere overnight.
The cells are then exposed to various concentrations of the test compounds for a specified period (e.g., 24-72 hours).
Following exposure, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
After incubation, the formazan (B1609692) crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Cell viability is expressed as a percentage of the untreated control, and the IC50 (the concentration that inhibits 50% of cell viability) is calculated.
Visualizing Mechanisms and Workflows
Caption: Proposed mechanism of action for HC2210 in M. abscessus.
Caption: General workflow for a broth microdilution MIC assay.
Assessing the Therapeutic Window of the Novel Antimalarial Candidate MMV1634566: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of new antimalarial agents with novel mechanisms of act...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of new antimalarial agents with novel mechanisms of action. MMV1634566, a potent pyrazolopyridine 4-carboxamide, has been identified as a promising candidate. This guide provides a comparative assessment of the therapeutic window of MMV1634566 against established antimalarial drugs, supported by available preclinical data.
Executive Summary
MMV1634566 demonstrates high in vitro potency against the chloroquine-sensitive 3D7 strain of P. falciparum, with a half-maximal effective concentration (EC50) of 0.016 µM.[1] In vitro cytotoxicity assays against the human liver carcinoma cell line, HepG2, revealed a half-maximal cytotoxic concentration (CC50) of 4.81 µM.[1][2][3] This yields a selectivity index (SI) of approximately 301, indicating a favorable in vitro therapeutic window. The mechanism of resistance to MMV1634566 has been linked to the P. falciparum ATP-binding cassette (ABC) transporter, ABCI3, suggesting this transporter may be the molecular target.[4] However, this compound class has shown challenges with metabolic stability and a slow rate of parasite killing, leading to poor efficacy in in vivo mouse models.[4]
Comparative In Vitro Performance
The following table summarizes the in vitro efficacy and cytotoxicity of MMV1634566 in comparison to standard antimalarial drugs. The selectivity index (SI), calculated as the ratio of CC50 to EC50/IC50, provides a measure of the compound's specificity for the parasite over mammalian cells. A higher SI is indicative of a more favorable therapeutic window.
Resistance to MMV1634566 has been associated with single nucleotide polymorphisms in the gene encoding the P. falciparum ABC transporter ABCI3.[4] This suggests that ABCI3 is either the direct target of the compound or plays a crucial role in its mechanism of action, potentially by transporting the drug.[4] Further investigation is required to fully elucidate the precise role of ABCI3.[4]
Caption: Proposed mechanism of action for MMV1634566.
Experimental Protocols
In Vitro Antimalarial Activity Assay (P. falciparum 3D7)
The efficacy of MMV1634566 was determined against the chloroquine-sensitive 3D7 strain of P. falciparum. The following is a generalized protocol based on standard methodologies:[17][18][19]
Parasite Culture: P. falciparum 3D7 was cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine. Cultures were maintained in a controlled atmosphere with 5% CO2, 5% O2, and 90% N2 at 37°C.
Drug Dilution: MMV1634566 was serially diluted in culture medium to achieve a range of concentrations.
Assay Plate Preparation: The drug dilutions were added to 96-well microplates.
Parasite Addition: Synchronized ring-stage parasites were added to the wells at a specific parasitemia and hematocrit.
Incubation: The plates were incubated for 72 hours under the same conditions as the parasite culture.
Growth Inhibition Measurement: Parasite growth was quantified using the SYBR Green I fluorescence-based assay. This method measures the proliferation of parasites by detecting the accumulation of parasite DNA.
Data Analysis: The fluorescence intensity was measured, and the EC50 value was calculated by fitting the dose-response data to a sigmoidal curve.
In Vitro Cytotoxicity Assay (HepG2 Cells)
The cytotoxicity of MMV1634566 was assessed using the HepG2 human liver carcinoma cell line. A typical protocol is as follows:[4][20][21][22]
Cell Culture: HepG2 cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to attach overnight.
Compound Treatment: The cells were treated with various concentrations of MMV1634566 for 48 hours.[1]
Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
Data Analysis: Luminescence was measured, and the CC50 value was determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for determining the in vitro therapeutic window.
Conclusion
MMV1634566 exhibits potent in vitro activity against P. falciparum and a promising selectivity index, suggesting a favorable therapeutic window at the cellular level. Its novel association with the ABCI3 transporter presents a potential new avenue for antimalarial drug development. However, the reported challenges with metabolic stability and in vivo efficacy highlight the need for further optimization of this chemical series. The data presented in this guide provides a foundation for researchers to compare the preclinical profile of MMV1634566 with other antimalarial candidates and to guide future drug discovery efforts.
No Public Data Available for MMV1634566 Dual-Target Engagement
Despite a comprehensive search for publicly available data, no specific information was found regarding the in vivo validation of dual-target engagement for the compound designated MMV1634566. This prevents the creation...
Author: BenchChem Technical Support Team. Date: December 2025
Despite a comprehensive search for publicly available data, no specific information was found regarding the in vivo validation of dual-target engagement for the compound designated MMV1634566.
This prevents the creation of a detailed comparison guide as requested. The core requirements, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways and workflows, are contingent on the availability of foundational research data.
Searches for "MMV1634566" and associated terms such as "dual-target engagement," "in vivo validation," "mechanism of action," and "malaria" did not yield any relevant scientific literature, clinical trial data, or public disclosures from research institutions or pharmaceutical companies.
It is possible that MMV1634566 is an internal designation for a compound in the early stages of drug discovery and development, and information has not yet been disseminated in the public domain. Without access to proprietary data, a comparison with alternative compounds and a detailed analysis of its in vivo performance cannot be conducted.
For researchers, scientists, and drug development professionals interested in dual-target engagement strategies, a general overview of methodologies and conceptual frameworks is provided below.
General Methodologies for Validating Dual-Target Engagement In Vivo
The validation of a compound's ability to engage two distinct molecular targets within a living organism is a critical step in drug development. This process typically involves a combination of pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
A key approach is to develop a PK/PD model that can correlate the concentration of the drug in relevant tissues with the engagement of each target and the ultimate therapeutic effect.
Table 1: Illustrative Data for a Hypothetical Dual-Target Compound
Parameter
Target A
Target B
Correlated Efficacy
EC50 (in vitro)
10 nM
50 nM
-
Target Occupancy at 10 mg/kg
85%
60%
75% parasite reduction
Time to Max Target Occupancy
2 hours
4 hours
-
Duration of Target Occupancy (>50%)
12 hours
8 hours
-
Experimental Protocols for Target Engagement
1. Target Occupancy Assays:
Methodology: Tissue samples (e.g., blood, specific organs) are collected from animal models at various time points after drug administration. Target occupancy can be measured using techniques such as quantitative western blotting, immunoprecipitation followed by mass spectrometry, or specialized imaging probes.
Objective: To determine the percentage of each target that is bound by the drug at therapeutic concentrations.
2. Biomarker Analysis:
Methodology: Measurement of downstream biomarkers that are modulated by the activity of each target. This could involve quantifying the levels of specific proteins, RNA transcripts, or metabolites.
Objective: To provide indirect evidence of target engagement and functional modulation.
3. In Vivo Imaging:
Methodology: Techniques like Positron Emission Tomography (PET) with radiolabeled ligands that bind to the targets of interest can visualize and quantify target engagement in real-time in living animals.
Objective: To non-invasively assess the spatial and temporal dynamics of dual-target engagement.
Conceptual Diagrams
The following diagrams illustrate general concepts relevant to the validation of dual-target compounds.
Caption: Conceptual signaling pathway for a dual-target compound.
Caption: General experimental workflow for in vivo validation.
Should information on MMV1634566 become publicly available, a comprehensive and detailed comparison guide will be generated.
Comparative
MMV1634566: A Novel Antimalarial Candidate Targeting Drug-Resistant Malaria
A promising preclinical candidate, MMV1634566, a pyrazolopyridine 4-carboxamide, has demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Notably, its...
Author: BenchChem Technical Support Team. Date: December 2025
A promising preclinical candidate, MMV1634566, a pyrazolopyridine 4-carboxamide, has demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Notably, its mechanism of action appears distinct from existing therapies, offering potential to overcome current drug resistance challenges.
The emergence and spread of resistance to frontline antimalarial drugs, including artemisinin-based combination therapies (ACTs), poses a significant threat to global malaria control efforts.[1][2] This has spurred the search for new chemical entities with novel mechanisms of action. MMV1634566 has emerged from these efforts, showing potent in vitro activity against the drug-sensitive 3D7 strain of P. falciparum with a half-maximal effective concentration (EC50) of 0.016 µM.[3]
A key feature of MMV1634566 is its association with the P. falciparum ATP-binding cassette (ABC) transporter, ABCI3.[4][5] Studies have shown that resistance to this class of compounds is linked to mutations in the gene encoding this transporter.[4][5][6][7] This suggests that ABCI3 may be either the direct target of the compound or play a crucial role in its mechanism of action, potentially by transporting the drug.[5][8] Further research has indicated that parasites with reduced expression of ABCI3 show increased susceptibility to MMV1634566, reinforcing the transporter's role in the drug's activity.[4][5]
Comparative Efficacy and Resistance Profile
While direct head-to-head clinical data is not yet available for this preclinical compound, its unique resistance profile suggests it could be effective against parasite strains that are resistant to current drugs. The development of resistance to the pyrazolopyridine class, including MMV1634566, has been shown to be associated with the ABCI3 transporter, a different mechanism than that observed for many existing antimalarials which often involve transporters like PfCRT for chloroquine (B1663885) resistance.[4][6][7][9]
The following table summarizes the available in vitro activity data for MMV1634566.
The in vitro activity of MMV1634566 and its analogs is primarily assessed through two key assays:
P. falciparum Lactate (B86563) Dehydrogenase (pLDH) Assay: This assay is used to determine the viability of the malaria parasite after exposure to the compound. It measures the activity of the parasite-specific lactate dehydrogenase enzyme, which is released upon parasite lysis. A decrease in pLDH activity corresponds to a reduction in parasite viability.[10][11][12][13]
CellTiter-Glo® Luminescent Cell Viability Assay: This assay is used to assess the cytotoxicity of the compound against human cell lines, such as HepG2 (a human liver cell line), to determine its selectivity for the parasite. The assay measures the amount of ATP present, which is an indicator of metabolically active cells.[5][14][15][16]
A detailed protocol for a typical pLDH assay involves culturing P. falciparum-infected red blood cells, exposing them to a range of drug concentrations for 72 hours, and then measuring the pLDH activity in the cell lysate.[10][11] For cytotoxicity testing with the CellTiter-Glo® assay, human cells are incubated with the compound for a specified period (e.g., 48 hours) before the reagent is added to measure ATP levels.[5][14][17]
Visualizing the Path to Overcoming Resistance
The development of MMV1634566 and its unique interaction with the ABCI3 transporter represents a strategic approach to circumventing existing antimalarial resistance mechanisms.
Figure 1. Logical relationship of MMV1634566 in overcoming resistance compared to existing drugs.
Experimental Workflow
The screening and evaluation process for novel antimalarial candidates like MMV1634566 follows a structured workflow to assess both efficacy and safety.
Figure 2. A generalized experimental workflow for the discovery and initial evaluation of antimalarial compounds.
Comparative Pharmacokinetics of Novel Antimalarial PI(4)K Inhibitors
A Guide for Researchers and Drug Development Professionals Introduction: Phosphatidylinositol 4-kinase (PI(4)K) has emerged as a critical and druggable target in the fight against malaria, with several potent inhibitors...
Author: BenchChem Technical Support Team. Date: December 2025
A Guide for Researchers and Drug Development Professionals
Introduction:
Phosphatidylinositol 4-kinase (PI(4)K) has emerged as a critical and druggable target in the fight against malaria, with several potent inhibitors in preclinical and clinical development. These compounds exhibit activity against multiple life-cycle stages of the Plasmodium parasite, making them promising candidates for both treatment and prevention of malaria. This guide provides a comparative overview of the available pharmacokinetic data for two key antimalarial PI(4)K inhibitors, MMV390048 and KDU691. At the time of publication, specific pharmacokinetic data for MMV1634566 was not publicly available. Therefore, this guide utilizes data from closely related compounds to provide a representative profile for this important class of antimalarials.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for MMV390048 in humans and KDU691 in mice. These data are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds and for predicting their potential efficacy and safety in humans.
Table 1: Human Pharmacokinetics of MMV390048 Following a Single Oral Dose [1][2]
Parameter
40 mg Dose
80 mg Dose
120 mg Dose
Cmax (ng/mL)
137 (65.2 - 288)
338 (216 - 529)
436 (326 - 584)
Tmax (h)
1.0 (0.5 - 4.0)
2.0 (1.0 - 4.0)
1.5 (1.0 - 2.0)
AUC0-inf (ng·h/mL)
10,800 (6,260 - 18,600)
29,600 (17,900 - 48,900)
41,500 (28,300 - 61,000)
t½ (h)
101 (71.3 - 143)
114 (81.6 - 159)
121 (88.7 - 165)
Data are presented as geometric mean (95% confidence interval). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life.
Table 2: Preclinical Pharmacokinetics of KDU691 in Mice [3]
Parameter
5 mg/kg Intravenous
20 mg/kg Oral
Cmax (ng/mL)
1,310
1,180
AUC0-inf (ng·h/mL)
1,480
10,200
t½ (h)
2.6
5.2
Clearance (mL/min/kg)
56
-
Vss (L/kg)
12.3
-
Oral Bioavailability (%)
-
172
Cmax: Maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; Vss: Volume of distribution at steady state.
Experimental Protocols
The methodologies employed to generate the pharmacokinetic data are crucial for the interpretation and replication of the findings.
MMV390048 Human Pharmacokinetic Study Protocol[1][2]
A Phase 1, randomized, placebo-controlled, single-ascending-dose study was conducted in healthy adult volunteers.
Dosing: Subjects received a single oral dose of MMV390048 (5 mg, 20 mg, 40 mg, 80 mg, or 120 mg) or a placebo as a powder-in-bottle formulation.
Sample Collection: Blood samples were collected at pre-dose and at various time points up to 77 days post-dose.
Bioanalysis: Plasma concentrations of MMV390048 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters from the plasma concentration-time data.
KDU691 Murine Pharmacokinetic Study Protocol[4]
Animal Model: Male BALB/c mice were used for the study.
Dosing:
Intravenous (IV): A single dose of 5 mg/kg of KDU691 was administered via the tail vein.
Oral (PO): A single dose of 20 mg/kg of KDU691 was administered by oral gavage.
Sample Collection: Blood samples were collected via cardiac puncture at various time points post-dosing.
Bioanalysis: Plasma concentrations of KDU691 were quantified using a validated LC-MS/MS method.
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.
Visualizations
Signaling Pathway of PI(4)K Inhibitors
The diagram below illustrates the mechanism of action of PI(4)K inhibitors in Plasmodium falciparum. By inhibiting PI(4)K, these compounds disrupt the production of phosphatidylinositol 4-phosphate (PI4P), a crucial lipid for protein trafficking and parasite development.
Evaluating the Clinical Potential of MMV1634566: A Comparative Guide
The novel antimalarial candidate MMV1634566, also known as DDD107498 and M5717 (Cabamiquine), has emerged as a promising compound in the fight against malaria. This quinoline-4-carboxamide derivative showcases a unique m...
Author: BenchChem Technical Support Team. Date: December 2025
The novel antimalarial candidate MMV1634566, also known as DDD107498 and M5717 (Cabamiquine), has emerged as a promising compound in the fight against malaria. This quinoline-4-carboxamide derivative showcases a unique mechanism of action, potent multi-stage activity against the Plasmodium parasite, and favorable preclinical safety and pharmacokinetic profiles. This guide provides a comprehensive evaluation of its clinical potential by comparing its performance with established and developmental antimalarials, supported by experimental data.
Executive Summary
MMV1634566 distinguishes itself by targeting a novel parasitic enzyme, translation elongation factor 2 (eEF2), thereby inhibiting protein synthesis.[1][2][3][4] This mode of action is distinct from currently used antimalarials, suggesting a low probability of cross-resistance with existing drug classes. Preclinical studies have demonstrated its potent activity against the blood, liver, and transmission stages of the parasite, positioning it as a potential tool for treatment, prophylaxis, and transmission-blocking strategies.[1][4][5] In vivo studies in mouse models have confirmed its efficacy, and initial safety assessments indicate a promising therapeutic window.
Comparative Performance Analysis
MMV1634566 has been evaluated against various strains of Plasmodium falciparum, including those resistant to current therapies. Its in vitro potency is comparable to or exceeds that of widely used antimalarials.
The primary target of MMV1634566 is the Plasmodium falciparum translation elongation factor 2 (PfeEF2).[1][6][8][9] This enzyme is crucial for the translocation step of protein synthesis, where the ribosome moves along the mRNA template. By inhibiting PfeEF2, MMV1634566 effectively halts protein production in the parasite, leading to its death. This mechanism is novel among clinically used antimalarials, which typically target processes like heme detoxification or folate synthesis.
Fig. 1: Mechanism of action of MMV1634566.
Multi-Stage Activity
A significant advantage of MMV1634566 is its activity against multiple stages of the Plasmodium life cycle, a critical feature for a drug aimed at not only treating the disease but also preventing its spread.
Fig. 2: Multi-stage activity of MMV1634566.
Experimental Protocols
In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Fluorescence Assay)
This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are cultured in human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
Drug Dilution: The test compound is serially diluted in a 96-well plate.
Incubation: A synchronized parasite culture (primarily ring stage) is added to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 1.5%. The plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well.
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
Data Analysis: The IC50 value is calculated by fitting the dose-response curve using a non-linear regression model.
In Vivo Efficacy in the P. berghei Mouse Model
This model is used to assess the in vivo efficacy of antimalarial compounds.
Infection: Female Swiss Webster mice are infected intraperitoneally with P. berghei-infected erythrocytes.
Treatment: Treatment with the test compound (e.g., oral gavage) or a vehicle control is initiated a few days post-infection and typically continues for four consecutive days. A standard antimalarial like chloroquine is used as a positive control.[7]
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
Endpoint: The primary endpoint is the reduction in parasitemia compared to the vehicle-treated control group. A "complete cure" is defined as the absence of detectable parasites after treatment.
HepG2 Cytotoxicity Assay
This assay evaluates the toxicity of a compound against a human liver cell line.
Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
Compound Exposure: Cells are seeded in 96-well plates and, after adherence, are exposed to serial dilutions of the test compound for a specified period (e.g., 72 hours).
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT or a luminescence-based assay like CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[10]
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve. The selectivity index (SI), calculated as the ratio of CC50 to the antimalarial EC50, provides an estimate of the compound's therapeutic window.
Fig. 3: Experimental workflow for preclinical evaluation.
Conclusion and Future Directions
MMV1634566 represents a significant advancement in the search for new antimalarial therapies. Its novel mechanism of action, potent multi-stage activity, and promising preclinical profile make it a strong candidate for further development. The data gathered to date suggests it has the potential to be developed as a single-dose treatment, a component of a combination therapy to combat resistance, and a tool for malaria prevention. Further clinical trials are necessary to fully elucidate its efficacy, safety, and pharmacokinetic profile in humans. The ongoing research into this and other quinoline-4-carboxamide derivatives could pave the way for a new generation of antimalarial drugs that are essential for the global effort to eradicate malaria.
Navigating the Disposal of Laboratory Reagents: A Procedural Guide
The responsible disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. While specific protocols for every compound, such as MMV1634566, are contingent on its uniqu...
Author: BenchChem Technical Support Team. Date: December 2025
The responsible disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. While specific protocols for every compound, such as MMV1634566, are contingent on its unique chemical and physical properties, a universal set of principles guides the safe handling and disposal of all laboratory waste. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage chemical waste, emphasizing the importance of institutional and regulatory adherence.
General Principles of Chemical Waste Disposal
The foundation of safe disposal lies in the thorough characterization of the waste material. All waste must be managed in accordance with federal, state, and local regulations.[1] It is imperative to consult the Safety Data Sheet (SDS) for a specific chemical to understand its hazards and any prescribed disposal methods. In the absence of specific information for a compound like MMV1634566, a conservative approach that treats the substance as hazardous is the most prudent course of action.
Step-by-Step Disposal Protocol
The following procedure outlines the essential steps for the proper disposal of laboratory chemical waste. This workflow is designed to minimize risks and ensure compliance with safety standards.
Waste Identification and Characterization: The initial and most crucial step is to identify the waste.[2] This involves determining its chemical composition and associated hazards by consulting the SDS. If the SDS is unavailable, the waste should be treated as hazardous.
Container Selection and Labeling: Select a container that is compatible with the chemical waste to prevent reactions or degradation of the container.[2] The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name of its contents.[3]
Segregation of Waste: Incompatible chemicals must be segregated to prevent dangerous reactions. For instance, flammables should be stored separately from oxidizers and corrosives.[3]
Accumulation and Storage: Store waste containers in a designated, well-ventilated area.[4] Keep containers tightly sealed except when adding waste.
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.[5] They are responsible for the final disposal in accordance with regulatory requirements.
Decontamination of Empty Containers: Empty containers may need to be triple-rinsed with an appropriate solvent.[3] The rinsate should be collected and disposed of as hazardous waste.[3] Check with your EHS office for specific procedures on handling empty containers.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of laboratory chemical waste.
Navigating the Safe Handling of MMV1634566: A Procedural Guide
For researchers, scientists, and drug development professionals engaged in the study of the potent antimalarial agent MMV1634566, a comprehensive understanding of its safe handling and disposal is paramount. While a spec...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in the study of the potent antimalarial agent MMV1634566, a comprehensive understanding of its safe handling and disposal is paramount. While a specific Safety Data Sheet (SDS) for MMV1634566 is not publicly available, this guide provides essential, immediate safety and logistical information based on standard laboratory practices for handling novel chemical entities with unknown toxicity.
Personal Protective Equipment (PPE)
Given the cytotoxic nature of MMV1634566 and its classification as a potent antimalarial agent, a stringent PPE protocol is mandatory to minimize exposure risk. The following table summarizes the required personal protective equipment.
PPE Category
Item
Specifications
Hand Protection
Chemical-resistant gloves
Nitrile or neoprene, disposable. Change gloves frequently and immediately if contaminated, torn, or punctured.
Eye Protection
Safety glasses with side shields or goggles
Must be worn at all times in the laboratory.
Body Protection
Laboratory coat
Fully buttoned, with tight-fitting cuffs.
Respiratory Protection
Fume hood
All handling of solid or volatile derivatives of MMV1634566 should be conducted in a certified chemical fume hood.
Operational and Disposal Plans
A clear and concise operational workflow is critical to ensure safety and efficiency when working with MMV1634566. The following diagram outlines the key steps from preparation to disposal.
Figure 1: Workflow for Safe Handling and Disposal of MMV1634566.
Experimental Protocols
Solution Preparation:
All manipulations involving the solid form of MMV1634566 must be performed in a chemical fume hood.
Use appropriate chemical-resistant gloves, a lab coat, and eye protection.
Weigh the required amount of MMV1634566 in a disposable weigh boat.
Carefully transfer the compound to a suitable container for dissolution.
Add the desired solvent and mix until the compound is fully dissolved.
Label the container clearly with the compound name, concentration, solvent, and date of preparation.
Disposal Plan:
Proper disposal of MMV1634566 and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Type
Disposal Procedure
Solid MMV1634566
Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Labware (e.g., pipette tips, tubes)
Collect in a designated hazardous waste container.
Liquid Waste (solutions containing MMV1634566)
Collect in a labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
All waste must be disposed of through a certified hazardous waste management vendor in accordance with local, state, and federal regulations.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Emergency Scenario
Immediate Action
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation
Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion
Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill
Evacuate the area. If the spill is small and you are trained to do so, contain the spill with absorbent material. Place the absorbent material in a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department immediately.
This guidance is intended to provide a framework for the safe handling of MMV1634566 in a research setting. It is imperative that all personnel are thoroughly trained in these procedures and that they consult their institution's specific safety protocols. As more information about the toxicological properties of MMV1634566 becomes available, these procedures should be reviewed and updated accordingly.
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